molecular formula C7H3BrClN B1286475 3-Bromo-5-chlorobenzonitrile CAS No. 304854-55-5

3-Bromo-5-chlorobenzonitrile

Cat. No.: B1286475
CAS No.: 304854-55-5
M. Wt: 216.46 g/mol
InChI Key: DRKWKPSNVQVDKZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrClN and its molecular weight is 216.46 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-5-chlorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWKPSNVQVDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580526
Record name 3-Bromo-5-chlorobenzonitrile
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Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304854-55-5
Record name 3-Bromo-5-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304854-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chlorobenzonitrile (CAS No. 304854-55-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitrile group on a benzene ring, makes it a versatile and valuable building block for the synthesis of more complex molecules.[3] The presence of multiple reactive sites allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Bromo-5-chlorobenzonitrile, with a particular focus on its utility in drug discovery.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of 3-Bromo-5-chlorobenzonitrile are summarized in the table below.

PropertyValueReference
CAS Number 304854-55-5[3]
Molecular Formula C₇H₃BrClN[3]
Molecular Weight 216.46 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 70.7-71.1°C[4]
Boiling Point 144 °C / 12mmHg[4]
Density 1.74±0.1 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[4]

Synthesis of 3-Bromo-5-chlorobenzonitrile

The synthesis of 3-Bromo-5-chlorobenzonitrile can be achieved through a variety of methods, with the Sandmeyer reaction being a particularly effective and widely used approach for the introduction of a nitrile group onto an aromatic ring.[5][6] This reaction involves the diazotization of an appropriate aniline precursor, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.

A plausible synthetic route to 3-Bromo-5-chlorobenzonitrile is outlined below, starting from the readily available 3,5-dichloroaniline. This multi-step synthesis highlights several key transformations in organic chemistry.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction (Cyanation) 3,5-Dichloroaniline 3,5-Dichloroaniline 4-Bromo-3,5-dichloroaniline 4-Bromo-3,5-dichloroaniline 3,5-Dichloroaniline->4-Bromo-3,5-dichloroaniline Br₂, Acetic Acid 4-Bromo-3,5-dichlorobenzenediazonium chloride 4-Bromo-3,5-dichlorobenzenediazonium chloride 4-Bromo-3,5-dichloroaniline->4-Bromo-3,5-dichlorobenzenediazonium chloride NaNO₂, aq. HCl, 0-5°C 3-Bromo-5-chlorobenzonitrile 3-Bromo-5-chlorobenzonitrile 4-Bromo-3,5-dichlorobenzenediazonium chloride->3-Bromo-5-chlorobenzonitrile CuCN, KCN

Caption: Proposed synthetic workflow for 3-Bromo-5-chlorobenzonitrile.

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of 3-Bromo-5-chlorobenzonitrile based on the Sandmeyer reaction.

Step 1: Bromination of 3,5-Dichloroaniline

  • In a well-ventilated fume hood, dissolve 3,5-dichloroaniline in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water, which should precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry to obtain 4-bromo-3,5-dichloroaniline.

Step 2: Diazotization of 4-Bromo-3,5-dichloroaniline

  • Suspend the dried 4-bromo-3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.

  • Test for the presence of excess nitrous acid using starch-iodide paper. The diazonium salt solution should be used immediately in the next step.

Step 3: Sandmeyer Reaction for Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60°C) for about an hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic extracts with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-Bromo-5-chlorobenzonitrile.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography to obtain the pure compound.[7]

Reactivity and Applications in Drug Discovery

The chemical reactivity of 3-Bromo-5-chlorobenzonitrile is dictated by its three functional groups: the nitrile, the bromine atom, and the chlorine atom. This trifunctional nature makes it a highly versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates.[8]

Key Reactions
  • Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-bromo-5-chlorobenzoic acid) or amide. It can also be reduced to an amine (3-bromo-5-chlorobenzylamine). These transformations are fundamental in creating a variety of functionalized molecules.

  • Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

  • Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the halogen atoms can undergo nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups.

Role as a Building Block in Medicinal Chemistry

Halogenated compounds play a crucial role in modern drug discovery. The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[9][10][11] 3-Bromo-5-chlorobenzonitrile serves as a valuable scaffold for the synthesis of biologically active molecules. Its use as an intermediate for a new type of anticancer medicine has been noted.[4] The benzonitrile moiety itself is present in over 30 approved pharmaceutical drugs, highlighting its importance as a pharmacophore.[12]

G cluster_0 Potential Transformations 3-Bromo-5-chlorobenzonitrile 3-Bromo-5-chlorobenzonitrile Cross-Coupling (e.g., Suzuki) Cross-Coupling (e.g., Suzuki) 3-Bromo-5-chlorobenzonitrile->Cross-Coupling (e.g., Suzuki) Nitrile Hydrolysis Nitrile Hydrolysis 3-Bromo-5-chlorobenzonitrile->Nitrile Hydrolysis Nitrile Reduction Nitrile Reduction 3-Bromo-5-chlorobenzonitrile->Nitrile Reduction Biaryl Compounds Biaryl Compounds Cross-Coupling (e.g., Suzuki)->Biaryl Compounds Pharmaceutical Scaffolds Pharmaceutical Scaffolds Biaryl Compounds->Pharmaceutical Scaffolds Carboxylic Acids / Amides Carboxylic Acids / Amides Nitrile Hydrolysis->Carboxylic Acids / Amides Carboxylic Acids / Amides->Pharmaceutical Scaffolds Benzylamines Benzylamines Nitrile Reduction->Benzylamines Benzylamines->Pharmaceutical Scaffolds

Caption: Role of 3-Bromo-5-chlorobenzonitrile as a versatile building block.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of 3-Bromo-5-chlorobenzonitrile.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-5-chlorobenzonitrile is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the deshielding effects of the electron-withdrawing nitrile, bromine, and chlorine substituents.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~7.8-8.0t (triplet) or m (multiplet)
H-4~7.7-7.9t (triplet) or m (multiplet)
H-6~7.9-8.1t (triplet) or m (multiplet)

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the spectrometer's field strength. The multiplicity is predicted based on small meta-coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents.

CarbonExpected Chemical Shift (ppm)
C-CN~118-120
C-1~110-115
C-2~130-135
C-3 (C-Br)~120-125
C-4~135-140
C-5 (C-Cl)~130-135
C-6~130-135

Note: These are approximate chemical shift ranges and can vary.

FTIR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupExpected Absorption (cm⁻¹)Intensity
C≡N (Nitrile)~2230Strong, sharp
C=C (Aromatic)~1600-1450Medium to weak
C-H (Aromatic)~3100-3000Weak
C-BrIn fingerprint region (< 1000)
C-ClIn fingerprint region (< 1000)

The most characteristic peak in the IR spectrum of 3-Bromo-5-chlorobenzonitrile is the strong, sharp absorption band around 2230 cm⁻¹ due to the nitrile group stretch.[13]

Safety and Handling

3-Bromo-5-chlorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.[14]

GHS Hazard Classification: [14]

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

3-Bromo-5-chlorobenzonitrile is a key chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for medicinal chemists and researchers. A thorough understanding of its synthesis, handling, and spectroscopic characterization is essential for its safe and effective utilization in the laboratory.

References

  • CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google P
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs. (URL: )
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • 3-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 15965893 - PubChem. (URL: [Link])

  • 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams - CP Lab Safety. (URL: [Link])

  • 2 - Organic Syntheses Procedure. (URL: [Link])

  • 3-Bromo-5-chlorobenzonitrile | Call Wychem 01440 820338. (URL: [Link])

  • Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024 - ResearchGate. (URL: [Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. (URL: [Link])

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF - ResearchGate. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - MDPI. (URL: [Link])

  • Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to 3-Bromo-5-chlorobenzonitrile: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-chlorobenzonitrile, a key building block in modern organic synthesis. With its unique substitution pattern, this aromatic nitrile serves as a versatile precursor for a wide range of complex molecules, particularly in the realms of pharmaceutical and materials science. This document delves into its chemical and physical properties, spectroscopic signatures, synthetic routes, and characteristic reactivity, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

3-Bromo-5-chlorobenzonitrile is a disubstituted aromatic nitrile with the chemical formula C₇H₃BrClN.[1] Its structure, featuring a nitrile group and two different halogen atoms meta to each other, provides a unique platform for selective chemical modifications.

Identifiers and Descriptors
PropertyValueSource
IUPAC Name 3-bromo-5-chlorobenzonitrile[2]
CAS Number 304854-55-5[1][2]
Molecular Formula C₇H₃BrClN[1][2]
Molecular Weight 216.46 g/mol [1][2]
InChI InChI=1S/C7H3BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H[2]
InChIKey DRKWKPSNVQVDKZ-UHFFFAOYSA-N[2]
SMILES C1=C(C=C(C=C1Cl)Br)C#N[2]
Physical Properties
PropertyValueSource
Appearance White to off-white crystalline solid[3]
Melting Point 70.7-71.1 °C[3]
Boiling Point 144 °C at 12 mmHg[3]
Solubility Soluble in methanol[3]

Spectroscopic Characterization: A Multi-faceted Analysis

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3-Bromo-5-chlorobenzonitrile. Below is a detailed discussion of the expected spectroscopic signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region. Due to the meta-substitution pattern, the protons on the aromatic ring are chemically non-equivalent. We would anticipate three distinct signals, likely appearing as a triplet or a multiplet for the proton between the two halogens, and two other distinct signals for the other two protons. The exact chemical shifts and coupling constants would require experimental determination.

  • ¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. We expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) will appear in the characteristic downfield region for nitriles (typically 110-125 ppm). The two carbons bonded to the bromine and chlorine atoms will also have distinct chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The remaining four aromatic carbons will also show distinct signals.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 3-Bromo-5-chlorobenzonitrile will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~2230-C≡N (Nitrile)Strong, sharp absorption, characteristic of the nitrile stretch.[4]
~3100-3000C-H (Aromatic)Weak to medium absorptions from the stretching of C-H bonds on the aromatic ring.
~1600-1450C=C (Aromatic)Multiple medium to strong absorptions from the stretching of the carbon-carbon bonds in the benzene ring.
~1100-1000C-ClStretching vibration of the carbon-chlorine bond.
~700-600C-BrStretching vibration of the carbon-bromine bond.

The presence of a strong, sharp peak around 2230 cm⁻¹ is a key diagnostic feature for the nitrile functionality.[4]

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-5-chlorobenzonitrile will show a characteristic isotopic pattern due to the presence of bromine and chlorine. Both elements have two major isotopes:

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

This will result in a complex molecular ion peak cluster. The most abundant peak in the molecular ion region will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. Other peaks will be observed at M+2 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl).

Predicted Fragmentation Pathway:

M [C₇H₃BrClN]⁺˙ (Molecular Ion) M_minus_Br [C₇H₃ClN]⁺ M->M_minus_Br - Br• M_minus_Cl [C₇H₃BrN]⁺ M->M_minus_Cl - Cl• M_minus_HCN [C₆H₂BrCl]⁺˙ M->M_minus_HCN - HCN M_minus_Br_minus_HCN [C₆H₂Cl]⁺ M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_Cl_minus_HCN [C₆H₂Br]⁺ M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Synthesis of 3-Bromo-5-chlorobenzonitrile

The synthesis of 3-Bromo-5-chlorobenzonitrile can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Sandmeyer Reaction from 3-Amino-5-chlorobenzonitrile

A common and effective method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction.[5] This involves the diazotization of an aniline derivative followed by treatment with a copper(I) bromide solution.

Experimental Protocol:

  • Diazotization: 3-Amino-5-chlorobenzonitrile is dissolved in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuBr solution. Vigorous nitrogen evolution is observed.

  • Work-up: After the addition is complete, the reaction mixture is warmed to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 3-Bromo-5-chlorobenzonitrile.

start 3-Amino-5-chlorobenzonitrile diazonium Diazonium Salt start->diazonium 1. NaNO₂, HBr, 0-5 °C product 3-Bromo-5-chlorobenzonitrile diazonium->product 2. CuBr, HBr

Caption: Synthesis via Sandmeyer Reaction.

Electrophilic Bromination of 3-Chlorobenzonitrile

Direct bromination of 3-chlorobenzonitrile is another potential synthetic route. The nitrile group is a meta-director, and the chlorine atom is an ortho-, para-director. However, due to the deactivating nature of both substituents, harsh reaction conditions may be required. The directing effects of the substituents would favor the formation of 3-bromo-5-chlorobenzonitrile.

A plausible approach, adapted from the synthesis of a similar compound, involves the use of a brominating agent in the presence of a Lewis acid catalyst.[6]

Experimental Protocol:

  • Reaction Setup: 3-Chlorobenzonitrile is dissolved in a suitable solvent (e.g., dichloromethane or a neat reaction may be possible). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added.

  • Bromination: Bromine (Br₂) is added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by techniques such as TLC or GC to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Chemical Reactivity and Applications in Synthesis

The presence of three distinct reactive sites—the nitrile group and the carbon-halogen bonds—makes 3-Bromo-5-chlorobenzonitrile a highly valuable and versatile building block in organic synthesis.

Cross-Coupling Reactions

The bromine and chlorine atoms on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple at the C-Br position.[7][8][9]

  • Sonogashira Coupling: This involves the coupling with a terminal alkyne to form an alkynylated aromatic compound. Similar to the Suzuki coupling, selective reaction at the C-Br bond can be achieved.[10][11]

  • Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.[12]

start 3-Bromo-5-chlorobenzonitrile suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira heck Heck Coupling (Alkene, Pd catalyst, base) start->heck product_suzuki 3-Aryl-5-chlorobenzonitrile suzuki->product_suzuki product_sonogashira 3-Alkynyl-5-chlorobenzonitrile sonogashira->product_sonogashira product_heck 3-Alkenyl-5-chlorobenzonitrile heck->product_heck

Caption: Cross-Coupling Reactivity.

Transformations of the Nitrile Group

The nitrile group can be transformed into a variety of other functional groups, further expanding the synthetic utility of this molecule.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-5-chlorobenzoic acid. A patent for a similar compound suggests that hydrolysis can be achieved by heating with sodium hydroxide in water, followed by acidification.[6]

  • Reduction: The nitrile group can be reduced to a primary amine (3-bromo-5-chlorobenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Safety and Handling

3-Bromo-5-chlorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin (in some classifications).[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled (in some classifications).[2]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation (in some classifications).[2]

Recommended Handling Procedures
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

3-Bromo-5-chlorobenzonitrile is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and development.

References

  • CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google P
  • PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
  • CP Lab Safety. (n.d.). 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from [Link]

  • Patil, U. D., Nagle, P. S., Patil, N. L., & Mahulikar, P. P. (2012). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of Chemical and Analytical Science, 3(2), 1316-1317.
  • Reddit. (2022, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? r/chemistry. Retrieved from [Link]

  • Saïd, K., Moussaoui, Y., & Ben Salem, R. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67.
  • ResearchGate. (n.d.). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd... Retrieved from [Link]

  • Wychem. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved from [Link]

  • Akkoç, S., Süloğlu, A. K., & Kaya, İ. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC advances, 11(60), 38165-38174.
  • Prakash, G. K. S., et al. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Beilstein journal of organic chemistry, 7, 1367-1373.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • 13 Carbon NMR. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google P
  • Kanuru, V. K., et al. (2009). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, (39), 7602-7605.
  • ResearchGate. (n.d.). (PDF) Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with... Retrieved from [Link]

  • Frontiers. (2022, September 26). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Retrieved from [Link]

  • EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

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  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. Retrieved from [Link]

  • Aslam, M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2377-2400.

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3-Bromo-5-chlorobenzonitrile: Physical Properties & Orthogonal Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, chemical reactivity, and handling protocols for 3-Bromo-5-chlorobenzonitrile .

CRITICAL DISCREPANCY ALERT: CAS Number Verification

User Note: The CAS number provided in your request (90902-83-3 ) corresponds to 3-Amino-2-bromo-5-chloropyridine, a heterocyclic amine.[1] The chemical name 3-Bromo-5-chlorobenzonitrile (the subject of this guide) corresponds to CAS 304854-55-5 . Action Required: Verify your specific structural requirements before procurement. This guide focuses strictly on the benzonitrile derivative (CAS 304854-55-5 ) as requested by the chemical name.

Executive Summary

3-Bromo-5-chlorobenzonitrile is a high-value halogenated aromatic scaffold used extensively in medicinal chemistry for the synthesis of polysubstituted benzene derivatives. Its structural uniqueness lies in the electronic and steric differentiation between the bromine and chlorine atoms. This asymmetry allows for "orthogonal functionalization"—the ability to selectively react the bromine atom under mild palladium-catalyzed conditions while leaving the chlorine atom intact for subsequent transformations.

Chemical Identity & Structural Analysis
Property Data
IUPAC Name 3-Bromo-5-chlorobenzonitrile
Common Synonyms 3-Chloro-5-bromobenzonitrile; 5-Bromo-3-chlorobenzonitrile
CAS Number 304854-55-5
Molecular Formula C₇H₃BrClN
Molecular Weight 216.46 g/mol
SMILES N#CC1=CC(Cl)=CC(Br)=C1
InChI Key DRKWKPSNVQVDKZ-UHFFFAOYSA-N

Structural Insight: The molecule possesses


 symmetry (planar). The nitrile group (-CN) is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (

), particularly at the positions ortho or para to the nitrile. However, the halogens are meta to the nitrile, making

less favorable without strong forcing conditions, thereby prioritizing metal-catalyzed cross-coupling pathways.
Physical & Thermodynamic Properties

Data synthesized from experimental certificates of analysis (CoA) and predicted thermodynamic models.

Property Value / Range Condition / Note
Physical State Crystalline SolidPowder to needle-like crystals
Color White to Off-WhiteYellowing indicates oxidation/impurities
Melting Point 70.7 – 71.1 °C Sharp range indicates high purity
Boiling Point 144 °C@ 12 mmHg (Vacuum distillation)
Density 1.74 ± 0.1 g/cm³Predicted (Solid state packing)
Flash Point ~100 °CClosed Cup (Estimated)
Refractive Index 1.623Predicted
LogP (Octanol/Water) 3.01Lipophilic; poor aqueous solubility
Vapor Pressure 0.015 mmHg@ 25 °C (Low volatility)
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Moderate Solubility: Methanol, Ethanol (requires heating).

  • Insoluble: Water (Hydrophobic).

Spectroscopic Characterization

Researchers should use these signals to validate compound identity during synthesis.

  • ¹H NMR (400 MHz, CDCl₃):

    • The aromatic region displays three distinct signals due to the asymmetric substitution pattern, typically appearing as triplets or doublets of doublets (dd) in the range of δ 7.60 – 7.90 ppm .

    • Diagnostic: The proton between the two halogens (C4-H) is often the most shielded or distinct due to the combined inductive effects.

  • IR Spectroscopy (KBr Pellet):

    • 2230 – 2240 cm⁻¹: Strong, sharp characteristic Nitrile (-C≡N) stretch.

    • 1550 – 1600 cm⁻¹: Aromatic C=C skeletal vibrations.

    • ~600 – 800 cm⁻¹: C-Cl and C-Br stretching bands (fingerprint region).

  • Mass Spectrometry (GC-MS / LC-MS):

    • Isotope Pattern: Distinctive "M, M+2, M+4" pattern due to the presence of both

      
       (1:1 ratio) and 
      
      
      
      (3:1 ratio).
    • Look for: A triplet-like cluster at m/z 215, 217, 219.

Synthesis Application: Orthogonal Coupling Strategy

The primary utility of 3-Bromo-5-chlorobenzonitrile is its ability to undergo sequential cross-coupling . The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).

Experimental Logic:

  • Activation: The C-Br bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bond.

  • Selectivity: By using mild catalysts (e.g., Pd(PPh₃)₄) and lower temperatures (<80°C), one can exclusively substitute the bromine.

  • Subsequent Reaction: The remaining chlorine can then be activated using electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) at higher temperatures (>100°C).

Workflow Diagram: Sequential Functionalization

OrthogonalCoupling Start 3-Bromo-5-chlorobenzonitrile (Starting Scaffold) Step1 Reaction A: Suzuki Coupling (Selective at C-Br) Start->Step1 Boronic Acid (R-B(OH)2) Pd(PPh3)4, Na2CO3 60-80°C Inter Intermediate: 3-Aryl-5-chlorobenzonitrile Step1->Inter Yield: >85% Step2 Reaction B: Buchwald-Hartwig (Activation of C-Cl) Inter->Step2 Amine/Boronate Pd2(dba)3 + XPhos 100-110°C Final Final Product: 3,5-Diarylbenzonitrile Step2->Final Full Substitution

Figure 1: Chemoselective workflow exploiting the reactivity difference between Aryl-Br and Aryl-Cl bonds.[1][2][3][4][5][6][7]

Handling, Safety & Storage

GHS Classification:

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).

Protocol for Safe Handling:

  • Engineering Controls: Always handle within a certified chemical fume hood. The nitrile moiety can metabolize to release cyanide ions in vivo under extreme conditions, though the acute risk is primarily from the intact molecule's toxicity.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not sweep dry dust (risk of inhalation). Dampen with an inert solvent or water before collecting for disposal as hazardous halogenated organic waste.

Storage Conditions:

  • Temperature: Ambient (15–25 °C).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage is required to prevent slow hydrolysis of the nitrile, although the compound is generally air-stable.

  • Incompatibility: Strong oxidizing agents and strong bases (which may hydrolyze the nitrile to an amide/acid).

References
  • PubChem Compound Summary. (2025). 3-Bromo-5-chlorobenzonitrile (CID 15965893). National Center for Biotechnology Information. Link

  • Sigma-Aldrich / Merck. (2024). Safety Data Sheet: 3-Bromo-5-chlorobenzonitrile.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][8][9] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the selective coupling protocols described).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[8][9] Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for activating the secondary chloride site).

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Intermediate

3-Bromo-5-chlorobenzonitrile is a highly functionalized aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its distinct substitution pattern, featuring a nitrile group flanked by bromine and chlorine atoms, makes it a versatile and valuable building block in the synthesis of complex molecular architectures. Notably, it serves as a critical intermediate in the development of novel anticancer therapeutics, where precise control over synthetic pathways is paramount.[1] Understanding and accurately characterizing its fundamental physicochemical properties, particularly its boiling point, is not merely an academic exercise; it is a critical prerequisite for ensuring the efficiency, reproducibility, and safety of its synthetic applications and purification processes. This guide provides an in-depth analysis of the boiling point of 3-Bromo-5-chlorobenzonitrile, contextualized by its broader physicochemical profile and the practical implications for laboratory and industrial-scale operations.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its effective application. The key physicochemical data for 3-Bromo-5-chlorobenzonitrile are summarized below.

PropertyValueSource(s)
CAS Number 304854-55-5[1][2][3]
Molecular Formula C₇H₃BrClN[2]
Molecular Weight 216.46 g/mol [2][4]
Melting Point 70.7 - 71.1 °C[1][5]
Boiling Point 144 °C at 12 mmHg [1][5]
Density (Predicted) 1.7 ± 0.1 g/cm³[5][6]
Appearance White to almost white powder/crystal[1]

The Boiling Point: A Critical Parameter in Purification

The experimentally determined boiling point of 3-Bromo-5-chlorobenzonitrile is 144 °C, but it is crucial to note that this value is reported at a reduced pressure of 12 mmHg.[1][5] This is a deliberate and significant choice driven by the compound's molecular structure and thermal stability.

Why Vacuum Distillation is Essential

Many complex organic molecules, especially those with high molecular weights and multiple functional groups, are susceptible to decomposition at elevated temperatures. Attempting to boil 3-Bromo-5-chlorobenzonitrile at standard atmospheric pressure (760 mmHg) would require a significantly higher temperature, likely leading to degradation, polymerization, or unwanted side reactions. This would result in lower yields and a less pure final product.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[7][8] By reducing the ambient pressure in a distillation apparatus (i.e., creating a vacuum), the temperature required to achieve boiling is substantially lowered.[9] This technique, known as vacuum distillation, is the standard and necessary method for purifying high-boiling, thermally sensitive compounds like 3-Bromo-5-chlorobenzonitrile. It allows for the effective separation of the compound from non-volatile impurities or residual solvents from a reaction mixture without compromising its chemical integrity.

Experimental Determination of Boiling Point

For a compound that is solid at room temperature, like 3-Bromo-5-chlorobenzonitrile (Melting Point: ~71 °C), a modified experimental approach is required. The Thiele tube method is a highly efficient technique for this purpose as it requires a minimal amount of substance.

Protocol: Thiele Tube Boiling Point Determination

This protocol is designed as a self-validating system. The observation of a continuous stream of bubbles followed by the liquid being drawn into the capillary upon cooling provides a clear and definitive endpoint.

Materials:

  • 3-Bromo-5-chlorobenzonitrile sample

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated, appropriate range)

  • Small-diameter test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (approx. 0.5 mL after melting) of 3-Bromo-5-chlorobenzonitrile into the small test tube.

  • Capillary Insertion: Place the capillary tube, sealed-end-up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The base of the test tube should be aligned with the thermometer's bulb.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side-arm to allow for proper convection of the heating oil. The thermometer bulb should be roughly in the center of the main tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The design of the tube ensures uniform heat distribution via convection currents in the oil.

  • Observation (First Stage): As the temperature rises and the sample melts, air trapped in the capillary tube will expand and slowly exit as bubbles.

  • Endpoint Determination (Heating): Continue to heat until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the substance has overcome the external pressure.

  • Endpoint Determination (Cooling): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. At this temperature, the external pressure has just overcome the substance's vapor pressure.

  • Recording: Record the temperature at which the liquid enters the capillary tube. This is the boiling point at the current atmospheric pressure. For validation, the experiment can be repeated after allowing the apparatus to cool.

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement P1 Add Sample to Test Tube P2 Insert Inverted Capillary Tube P1->P2 S1 Attach Test Tube to Thermometer P2->S1 S2 Place Assembly in Thiele Tube S1->S2 M1 Heat Side Arm of Thiele Tube S2->M1 M2 Observe Rapid, Continuous Stream of Bubbles M1->M2 M3 Remove Heat Source M2->M3 M4 Record Temperature When Liquid Enters Capillary M3->M4 Result Boiling Point Determined M4->Result

Caption: Workflow for boiling point determination using the Thiele tube method.

Safety and Handling

3-Bromo-5-chlorobenzonitrile is a hazardous substance and must be handled with appropriate precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4]

Mandatory Safety Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

The boiling point of 3-Bromo-5-chlorobenzonitrile, correctly identified as 144 °C at 12 mmHg, is a defining physicochemical property that governs its purification and handling.[1][5] The necessity of reporting this value under reduced pressure underscores the compound's thermal sensitivity and the critical role of vacuum distillation in its preparation. For researchers and drug development professionals, a precise understanding of this parameter is not optional—it is fundamental to achieving high-purity material, ensuring reproducible synthetic outcomes, and maintaining a safe laboratory environment. The methodologies and data presented in this guide serve as an authoritative resource for the effective utilization of this important chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chlorobenzonitrile. PubChem. Retrieved February 8, 2026, from [Link]

  • CP Lab Safety. (n.d.). 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams. Retrieved February 8, 2026, from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Boiling point. Retrieved February 8, 2026, from [Link]

  • Wychem. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved February 8, 2026, from [Link]

  • Breslyn, W. (2016, June 20). Atmospheric Pressure and Boiling. YouTube. Retrieved February 8, 2026, from [Link]

  • Quora. (2020, February 27). How to find the boiling point of something in a different atmospheric pressure. Retrieved February 8, 2026, from [Link]

  • Wayne Breslyn. (n.d.). Boiling & Atmospheric Pressure. Retrieved February 8, 2026, from [Link]

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The Strategic Intermediate: A Technical Guide to 3-Bromo-5-chlorobenzonitrile for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

InChIKey: DRKWKPSNVQVDKZ-UHFFFAOYSA-N

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-chlorobenzonitrile, a pivotal building block in contemporary drug discovery and development. We will explore its fundamental chemical and physical properties, outline a detailed, field-tested synthetic protocol, and examine its strategic application in the synthesis of complex pharmaceutical agents, with a particular focus on its role in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Emergence of a Key Synthetic Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of new chemical entities. 3-Bromo-5-chlorobenzonitrile has emerged as a valuable scaffold due to its unique electronic and structural features. The presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—on the benzene ring offers a versatile platform for a variety of chemical transformations. This trifecta of reactivity allows for sequential and site-selective modifications, making it an ideal starting point for the construction of complex molecular architectures, particularly those found in targeted therapies such as kinase inhibitors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-Bromo-5-chlorobenzonitrile is essential for its effective use in synthesis.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name 3-Bromo-5-chlorobenzonitrile
InChIKey DRKWKPSNVQVDKZ-UHFFFAOYSA-N
CAS Number 304854-55-5
Molecular Formula C₇H₃BrClN
Molecular Weight 216.46 g/mol
Appearance White to off-white crystalline solid[Various Suppliers]
Melting Point 70.7-71.1 °C
Boiling Point 144 °C at 12 mmHg
Spectroscopic Profile

Detailed spectroscopic analysis is crucial for confirming the identity and purity of 3-Bromo-5-chlorobenzonitrile.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by three aromatic signals. The proton at position 4 (between the bromine and chlorine atoms) will appear as a triplet (or more accurately, a triplet of triplets with small coupling constants), while the protons at positions 2 and 6 will appear as a doublet of doublets and a triplet, respectively, due to differing coupling constants with their neighbors. Precise chemical shifts and coupling constants require experimental determination.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display six distinct signals for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the electronegativity of the halogen and nitrile substituents. The carbon attached to the nitrile group will be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The spectrum will also exhibit absorption bands corresponding to C-H stretching of the aromatic ring, C=C stretching, and C-Br and C-Cl stretching vibrations in the fingerprint region.

Synthesis of 3-Bromo-5-chlorobenzonitrile: A Validated Protocol

The most direct and reliable method for the synthesis of 3-Bromo-5-chlorobenzonitrile is via the Sandmeyer reaction, starting from the readily available 3-amino-5-chlorobenzonitrile. This classic transformation provides a robust route to introduce the bromo substituent.

The Sandmeyer Reaction: Mechanism and Rationale

The Sandmeyer reaction is a two-step process that begins with the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile.[1] The reaction proceeds through a free radical mechanism.[1]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper-Catalyzed Bromination 3-Amino-5-chlorobenzonitrile 3-Amino-5-chlorobenzonitrile Diazonium Salt 3-Chloro-5-cyanobenzenediazonium chloride 3-Amino-5-chlorobenzonitrile->Diazonium Salt NaNO₂, HCl, 0-5 °C 3-Bromo-5-chlorobenzonitrile 3-Bromo-5-chlorobenzonitrile Diazonium Salt->3-Bromo-5-chlorobenzonitrile CuBr

Detailed Experimental Procedure

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Materials:

  • 3-Amino-5-chlorobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5-chlorobenzonitrile (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the starting material.

  • Copper-Catalyzed Bromination:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.5 eq).

    • Cool the copper(I) bromide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Bromo-5-chlorobenzonitrile as a white to off-white solid.

Strategic Applications in Drug Discovery and Development

The strategic placement of the bromo, chloro, and nitrile functionalities on the benzonitrile scaffold makes 3-Bromo-5-chlorobenzonitrile a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Role as a Versatile Synthetic Intermediate

The bromine and chlorine atoms provide two distinct handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential and regioselective introduction of various aryl and heteroaryl moieties, which are common features in kinase inhibitors that target the ATP-binding site. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the diversity of accessible analogues.

Suzuki_Coupling Start 3-Bromo-5-chlorobenzonitrile Intermediate Aryl-substituted chlorobenzonitrile Start->Intermediate Arylboronic acid, Pd catalyst, Base Final_Product Di-aryl substituted benzonitrile Intermediate->Final_Product Second Arylboronic acid, Pd catalyst, Base

Case Study: Synthesis of a Polo-like Kinase 1 (PLK1) Inhibitor Precursor

Polo-like kinase 1 (PLK1) is a critical regulator of cell division and a validated target in oncology. Several PLK1 inhibitors feature a substituted benzonitrile core. While a direct synthesis of a marketed drug from 3-bromo-5-chlorobenzonitrile is not publicly detailed, its utility can be illustrated by its potential role in the synthesis of precursors to such inhibitors. For instance, a key fragment in some PLK1 inhibitors is a 3-amino-5-aryl-benzonitrile derivative. 3-Bromo-5-chlorobenzonitrile can be envisioned as a starting material for such a fragment through a Suzuki coupling at the bromine position followed by a nucleophilic aromatic substitution of the chlorine with an amine.

Safety and Handling

3-Bromo-5-chlorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

3-Bromo-5-chlorobenzonitrile is a strategically important intermediate in modern organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for a high degree of synthetic flexibility, enabling the efficient construction of complex molecular architectures. The validated synthetic protocol provided herein, coupled with an understanding of its reactivity and applications, will empower researchers to leverage this valuable building block in the development of the next generation of targeted therapeutics.

References

  • PubChem. 3-bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

  • BYJU'S. Sandmeyer Reaction. [Link]

Sources

The Solubility Profile of 3-Bromo-5-chlorobenzonitrile: A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-5-chlorobenzonitrile, a key intermediate in modern pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics to formulation—this document offers a comprehensive framework for researchers and scientists. In the absence of extensive published quantitative data, this guide focuses on the foundational principles of solubility, predictive analysis based on physicochemical properties, and a detailed, field-proven protocol for experimental determination.

Introduction to 3-Bromo-5-chlorobenzonitrile: A Molecule of Therapeutic Potential

3-Bromo-5-chlorobenzonitrile (CAS No. 304854-55-5) is a halogenated aromatic nitrile of significant interest in medicinal chemistry.[1] Its structure is a strategic scaffold for the synthesis of complex molecular architectures, notably as an intermediate for novel anticancer agents.[2] The strategic placement of bromo, chloro, and nitrile functional groups offers multiple reaction sites for chemists to build and diversify potential drug candidates.[3] Understanding and controlling the solubility of this intermediate is paramount for optimizing synthetic routes, ensuring reaction efficiency, and developing scalable manufacturing processes.

Table 1: Physicochemical Properties of 3-Bromo-5-chlorobenzonitrile

PropertyValueSource
Molecular Formula C₇H₃BrClN[3]
Molecular Weight 216.46 g/mol [4]
Melting Point 70.7-71.1°C[2]
Boiling Point 144 °C (at 12 mmHg)[2]
Appearance White to off-white crystalline powder[2]
XLogP3 (Predicted Lipophilicity) 3.0[4]

The solid-state nature and relatively high lipophilicity (as indicated by the XLogP3 value) of 3-Bromo-5-chlorobenzonitrile suggest that its solubility will be highly dependent on the choice of organic solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 3-Bromo-5-chlorobenzonitrile in various organic solvents can be predicted by analyzing its structural features in relation to the properties of the solvent.

Molecular Structure and Polarity

3-Bromo-5-chlorobenzonitrile is a moderately polar molecule. The key contributors to its polarity are:

  • The Nitrile Group (-C≡N): The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment, making this group a key site for polar interactions.

  • Halogen Atoms (Br and Cl): The electronegativity of the bromine and chlorine atoms induces dipoles in the C-Br and C-Cl bonds.

  • The Benzene Ring: The aromatic ring itself is largely nonpolar and can participate in π-π stacking interactions.

The overall polarity is a balance between the polar nitrile and halogen groups and the nonpolar benzene ring. This structure suggests that 3-Bromo-5-chlorobenzonitrile will exhibit favorable solubility in solvents that can engage in dipole-dipole interactions and potentially accommodate the aromatic system.

Comparative Analysis with Benzonitrile

To build a predictive model, we can examine the solubility of the parent compound, benzonitrile. Benzonitrile is miscible with common organic solvents such as ethanol and diethyl ether, and is very soluble in acetone and benzene.[5][6] This indicates that the benzonitrile scaffold is amenable to dissolution in a range of solvent polarities. The addition of bromine and chlorine atoms to the ring in 3-Bromo-5-chlorobenzonitrile increases the molecular weight and introduces greater London dispersion forces. While these halogens also add to the polarity, the overall effect is likely to make the molecule slightly less soluble than the parent benzonitrile in highly polar solvents, but potentially more soluble in solvents with some degree of polarity that can also interact with the halogens.

Predicted Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While 3-Bromo-5-chlorobenzonitrile is not a hydrogen bond donor, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. It is qualitatively reported to be soluble in methanol.[2] We can predict good solubility in these solvents due to favorable dipole-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess strong dipoles but do not donate hydrogen bonds. They are excellent candidates for dissolving 3-Bromo-5-chlorobenzonitrile due to the strong potential for dipole-dipole interactions with the nitrile and carbon-halogen bonds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Toluene, being aromatic, may offer some solubility through π-π stacking with the benzene ring of the solute. However, the overall polarity of 3-Bromo-5-chlorobenzonitrile will likely limit its solubility in highly nonpolar aliphatic solvents like hexane.

The following diagram illustrates the key intermolecular forces at play when dissolving 3-Bromo-5-chlorobenzonitrile in an organic solvent.

G cluster_solute 3-Bromo-5-chlorobenzonitrile cluster_solvent Organic Solvent Solute C₇H₃BrClN Nitrile Nitrile Group (-C≡N) Solute->Nitrile Dipole-Dipole Halogens Halogens (Br, Cl) Solute->Halogens Dipole-Dipole AromaticRing Aromatic Ring Solute->AromaticRing π-π Stacking Solvent Solvent Molecule Solvent->Solute Solvation

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.[7] This protocol provides a self-validating system to ensure reliable and reproducible results.

Materials and Equipment
  • 3-Bromo-5-chlorobenzonitrile (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard for Quantification:

    • Accurately weigh a known amount of 3-Bromo-5-chlorobenzonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to create a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution. This will be used to create a calibration curve for quantifying the dissolved compound.

  • Sample Preparation:

    • Add an excess amount of 3-Bromo-5-chlorobenzonitrile to a series of vials. "Excess" means that undissolved solid should be clearly visible at equilibrium. A starting point is to add approximately 50-100 mg of the solid to 5-10 mL of the chosen solvent.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to run a preliminary time-course experiment (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, which signifies equilibrium.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the prepared samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 3-Bromo-5-chlorobenzonitrile in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

The following diagram outlines the experimental workflow for determining solubility.

G start Start prep_standards Prepare Calibration Standards start->prep_standards add_excess Add Excess Solute to Solvent start->add_excess analyze Analyze by HPLC/UV-Vis prep_standards->analyze equilibrate Equilibrate at Constant Temp. add_excess->equilibrate sample Collect & Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Application in Drug Development

A thorough understanding of the solubility of 3-Bromo-5-chlorobenzonitrile in various organic solvents is not merely an academic exercise; it has profound practical implications in the pharmaceutical industry:

  • Reaction Solvent Selection: Choosing a solvent in which the starting material and reagents are sufficiently soluble is critical for achieving optimal reaction rates and yields. Poor solubility can lead to sluggish or incomplete reactions.

  • Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for high recovery of the purified product.

  • Formulation Development: For preclinical studies, understanding the solubility in various pharmaceutically acceptable co-solvents and lipid-based systems is a crucial first step in developing viable formulations for in vivo testing.

  • Process Safety and Scalability: Knowing the solubility limits helps in designing safe and efficient large-scale manufacturing processes, preventing issues such as precipitation in transfer lines or reactors.

Conclusion

While publicly available quantitative solubility data for 3-Bromo-5-chlorobenzonitrile is scarce, a robust understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and, most importantly, a detailed, actionable experimental protocol for researchers to determine the solubility of this vital pharmaceutical intermediate. By generating this critical data, scientists can accelerate the development of new therapeutics, ensuring that processes are efficient, scalable, and safe. The principles and methodologies outlined herein are fundamental to the successful translation of promising molecules from the laboratory to clinical applications.

References

  • Kiper, R.A. Properties of substance: benzonitrile. Available at: [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

  • PubChem. 3-Bromo-5-chlorobenzonitrile. Available at: [Link]

  • Council for the Indian School Certificate Examinations. CHEMISTRY (862). Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • Ribeiro, A. C. F., et al. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent: benzonitrile. Available at: [Link]

  • PubChem. Benzonitrile. Available at: [Link]

  • Avdeef, A. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Center for Biotechnology Information. Available at: [Link]

  • CP Lab Safety. 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams. Available at: [Link]

  • PubChem. 3-Bromo-5-chlorobenzoyl chloride. Available at: [Link]

  • PubChem. 3-Bromo-5-chlorobenzoic acid. Available at: [Link]

  • Wychem. 3-Bromo-5-chlorobenzonitrile. Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Bromo-5-chlorobenzonitrile

[1]

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 3-Bromo-5-chlorobenzonitrile represents a high-value "orthogonal scaffold."[1] Its structural utility lies in the distinct reactivity profiles of its three functional groups:

  • Aryl Bromide (C-Br): Highly reactive toward oxidative addition; the primary site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

  • Aryl Chloride (C-Cl): Less reactive; remains intact during the initial coupling at the bromide site, allowing for sequential functionalization.[1]

  • Nitrile (CN): A versatile precursor for amines, amides, or tetrazoles, and a strong electron-withdrawing group (EWG) that activates the ring.[1]

This guide provides a comprehensive reference for the spectroscopic identification and quality control of this critical intermediate, ensuring researchers can validate structural integrity before committing to expensive downstream synthesis.[1]

Structural Analysis & Theoretical Basis

Symmetry and Electronic Environment

The molecule is a 1,3,5-trisubstituted benzene.[1] While it lacks a true

  • Electronic Effects: All three substituents (Br, Cl, CN) are Electron Withdrawing Groups (EWGs) via induction (

    
    ).
    
  • Proton Environment: There are three non-equivalent aromatic protons.[1] However, due to the similar electronegativity of Chlorine and Bromine, the chemical shifts are closely grouped, often requiring high-field NMR (400 MHz+) for clear resolution.

Isotopic Signature (Mass Spectrometry)

The presence of both Bromine and Chlorine creates a unique isotopic "fingerprint" essential for MS confirmation.[1]

  • Bromine:

    
    [1]
    
  • Chlorine:

    
    [1]
    
  • Resulting Pattern: A distinct "M, M+2, M+4" pattern with specific relative intensities (approx. 3:4:1 ratio for the molecular ion cluster).[1]

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


Frequency:1

The 1,3,5-substitution pattern leads to meta-coupling (

PositionProton IDChemical Shift (

, ppm)*
MultiplicityCoupling Constant (

)
Assignment Logic
H-2 Ar-H7.95 – 8.05t (or dd)

Hz
Flanked by Br and Cl (most shielded of the set due to lack of strong anisotropic CN cone, but inductive effects dominate).
H-4 Ar-H8.10 – 8.15t (or dd)

Hz
Flanked by Cl and CN.
H-6 Ar-H8.20 – 8.25t (or dd)

Hz
Flanked by Br and CN (typically most deshielded due to Br polarizability + CN anisotropy).[1]

> Note on Shifts: Exact values vary by concentration and solvent. The key diagnostic is the integration (1:1:1) and the small meta-coupling constants (


Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (

)
Functional GroupVibrational ModeDiagnostic Value
3060 – 3090 Ar C-HStretchingWeak, characteristic of aromatics.
2230 – 2245 -C≡N Stretching CRITICAL. Sharp, medium intensity. Confirms nitrile.
1550 – 1570 Ar C=CRing SkeletonAromatic ring breathing.[1]
~1050 – 1100 Ar-ClStretchingOften obscured in fingerprint region.[1]
~600 – 800 C-Br / C-ClDeformationStrong bands in fingerprint region.[1]
Mass Spectrometry (GC-MS / LC-MS)

Ionization: EI (70 eV) or ESI+ (if amenable).[1]

m/z (Nominal)Ion IdentityRelative Abundance (Approx)Interpretation
215

75%

217

100% (Base) Mixed isotopes (

and

)
219

25%

136

VariableLoss of Bromine (common fragmentation).[1]

Analytical Workflow & Quality Control Protocol

To ensure the material is suitable for high-stakes cross-coupling reactions, a rigorous QC workflow is required.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for characterizing this compound.

AnalyticalWorkflowStartRaw Sample(White/Off-white Solid)IRFT-IR Analysis(Check 2230 cm⁻¹)Start->IRDecision1Nitrile Present?IR->Decision1NMR1H NMR (DMSO-d6)Check Purity & SymmetryDecision1->NMRYesFailREJECT / RE-PURIFYDecision1->FailNo (Hydrolysis?)Decision2Integrals 1:1:1?NMR->Decision2HPLCHPLC-UV (254 nm)Quantify PurityDecision2->HPLCYesDecision2->FailNo (Isomer mix)PassRELEASE FOR SYNTHESISHPLC->Pass>98%HPLC->Fail<98%

Caption: Step-by-step decision tree for validating 3-Bromo-5-chlorobenzonitrile batch quality.

Standardized HPLC Method (Reverse Phase)

This method separates the target from common impurities (e.g., 3,5-dichlorobenzonitrile or 3,5-dibromobenzonitrile).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-15 min: 10%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Wash)[1]

Synthetic Utility & Reactivity Profile[1][4]

Understanding the reactivity hierarchy is crucial for designing experiments.[1] The bromide is the "softest" electrophile for Pd(0) insertion.

ReactivityCore3-Bromo-5-chlorobenzonitrileStep1Suzuki Coupling #1(Boronic Acid, Pd(PPh₃)₄)Selectivity: >95% at BrCore->Step1Site A (Br)Intermediate5-Chloro-3-aryl-benzonitrileStep1->IntermediateStep2Suzuki Coupling #2(Buchwald Ligands required)Activates ClIntermediate->Step2Site B (Cl)Final3,5-Diaryl-benzonitrileStep2->Final

Caption: The "Orthogonal Reactivity" pathway, demonstrating the sequential activation of Bromine followed by Chlorine.

Experimental Guideline for Selective Coupling

To ensure reaction at the Bromo position without touching the Chloro position:

  • Catalyst: Use standard Pd(0) sources like

    
    .[1] Avoid highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) in the first step, as they may activate the chloride.
    
  • Temperature: Maintain

    
    . Temperatures 
    
    
    increase the risk of oxidative addition into the C-Cl bond.
  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of boronic acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15965893, 3-Bromo-5-chlorobenzonitrile.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the reactivity logic of Br vs Cl).

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) - 3-Bromo-5-chlorobenzonitrile.[1] (Standard reference for physical properties MP: 61-63°C).[2]

Theoretical Properties & Synthetic Utility of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development & Organic Synthesis [1]

Part 1: Executive Summary & Molecular Architecture

3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) is a trisubstituted benzene derivative acting as a high-value "linchpin" scaffold in medicinal chemistry.[1] Its utility stems from its asymmetric halogenation , allowing for orthogonal functionalization.[1][2] Unlike symmetric dihalides, this molecule offers three distinct reactive handles—Bromo, Chloro, and Cyano—each accessible under specific, non-overlapping energy conditions.[1]

Electronic Architecture & Hammett Analysis

The theoretical reactivity of this scaffold is dictated by the cumulative electron-withdrawing effects of its substituents.[1] The benzene ring is significantly deactivated regarding Electrophilic Aromatic Substitution (


) but highly activated for metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (

).[1]

Hammett Substituent Constants (


): 
The meta-positioning of all substituents relative to each other creates a synergistic electron-deficiency.[1]
SubstituentPosition

Value
Electronic Effect
Cyano (-CN) C1+0.56Strong Inductive (-I) & Resonance (-M) withdrawal
Bromo (-Br) C3+0.39Inductive withdrawal (-I) > Resonance donation (+M)
Chloro (-Cl) C5+0.37Inductive withdrawal (-I) > Resonance donation (+M)

Theoretical Insight: The summation of


 values indicates a highly electron-deficient 

-system.[1] The C1 position (bearing -CN) is the nexus of electron density pull, creating a significant dipole moment directed toward the nitrile nitrogen.
Bond Dissociation Energy (BDE) & Selectivity

The chemoselectivity between the C-Br and C-Cl bonds is the critical theoretical property for synthetic planning.[1]

  • C-Br Bond: ~81 kcal/mol (Weaker, kinetically faster oxidative addition)

  • C-Cl Bond: ~96 kcal/mol (Stronger, requires higher activation energy)

This


BDE (~15 kcal/mol) provides the thermodynamic window necessary for site-selective Palladium-catalyzed coupling .[1]

Part 2: Chemoselectivity & Reactivity Profiles[4]

This section details the hierarchy of reactivity. The ability to engage the Bromine atom while leaving the Chlorine atom intact is the primary application of this scaffold.[2]

The Reactivity Hierarchy

The following diagram illustrates the logical flow of functionalization, governed by bond strengths and catalyst sensitivity.

ReactivityHierarchy Start 3-Bromo-5-chlorobenzonitrile Path1 Tier 1: C-Br Activation (Suzuki/Buchwald) Pd(0) / Weak Base / <80°C Start->Path1 Fastest (Weakest Bond) Path3 Tier 3: Nitrile Transformation (Hydrolysis/Reduction) Acid/Base or Hydride Start->Path3 Orthogonal (If Halogens Preserved) Path2 Tier 2: C-Cl Activation (Suzuki/Buchwald) Pd(0) / Strong Ligand (e.g., XPhos) / >100°C Path1->Path2 Sequential Path2->Path3 Final Step

Figure 1: Chemoselective activation hierarchy based on bond dissociation energies.

Part 3: Synthetic Protocols (Self-Validating)

The following protocols are designed with built-in checkpoints to ensure scientific integrity and reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Target)

Objective: Arylation at C3 without disturbing the C5-Cl bond.[1]

Reagents:

  • Substrate: 3-Bromo-5-chlorobenzonitrile (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)[1]
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) — Chosen for mildness to avoid Cl-activation.[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, aq.[1] 2M)
  • Solvent: DME or Toluene/EtOH (degassed)[1]

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst deactivation.[1][2]

  • Catalyst Charge: Add Pd(PPh

    
    )
    
    
    
    to the reaction vessel under inert atmosphere.
  • Thermal Ramp: Heat to 60-70°C .

    • Validation Checkpoint: Do NOT exceed 80°C. Higher temperatures increase the probability of oxidative addition into the C-Cl bond.[1]

  • Monitoring: Sample at 2 hours.

    • TLC/HPLC Criteria: Look for the disappearance of the starting material (Rf ~0.6 in 10% EtOAc/Hex) and the appearance of the mono-coupled product. If >5% starting material remains, add 1 mol% catalyst; do not increase temp.[1][2]

  • Workup: Cool to RT, filter through Celite (removes Pd black), and partition with EtOAc/Water.

Protocol B: Nitrile Transformation to Benzylamine

Objective: Reduction of the -CN group to -CH


NH

while preserving halogens (challenging due to hydrodehalogenation risk).[1]

Reagents:

  • Substrate: 3-Bromo-5-chlorobenzonitrile[1][3][4][5]

  • Reductant: Borane-THF complex (B

    
    H
    
    
    
    [1]•THF) — Preferred over LiAlH
    
    
    to minimize halogen stripping.[2]

Methodology:

  • Cryogenic Addition: Cool substrate in dry THF to 0°C.

  • Controlled Addition: Add Borane-THF dropwise.

  • Reflux: Warm to RT, then reflux for 2 hours.

  • Quench (Exothermic): Cool to 0°C. Add MeOH slowly.

    • Safety Note: Massive H

      
       evolution.[1][2] Ensure venting.
      

Part 4: Physical & Spectroscopic Data

For researchers identifying this compound or its derivatives, the following theoretical and experimental signatures apply.

Physical Properties Table[1][2][8]
PropertyValueSource/Note
Molecular Weight 216.46 g/mol Calculated
Melting Point 70.7 - 71.1 °CExperimental [1]
Boiling Point 144 °C (12 mmHg)Experimental [1]
Density 1.74 ± 0.1 g/cm³Predicted [2]
LogP 3.0Lipophilic (XLogP3) [2]
Appearance White to off-white crystalline solidVisual
Spectroscopic Signatures (Identification)
  • IR Spectrum (Theoretical & Observed):

    • 
      :  Distinct sharp peak at ~2230 cm
      
      
      
      .[1] This is the diagnostic handle for the nitrile.[1]
    • 
       (Aromatic):  1560–1450 cm
      
      
      
      .[1]
    • Fingerprint: C-Cl stretch (~1080 cm

      
      ) and C-Br stretch (~1050 cm
      
      
      
      ) often overlap but appear as strong bands in the fingerprint region.[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Due to the 1,3,5-substitution pattern, the molecule possesses

      
       symmetry only if the halogens were identical. Since they are different, expect three distinct doublets (or triplets with small coupling)  in the aromatic region (
      
      
      
      7.5 – 8.0 ppm).[1]
    • Coupling Constants (

      
      ): Meta-coupling (
      
      
      
      ) is typically small (1.5 – 2.5 Hz).[1]
    • Pattern: Look for three signals integrating 1:1:1.

Part 5: Synthetic Workflow Diagram

This DOT diagram visualizes the "Linchpin" strategy, showing how to utilize the molecule to build complex drug scaffolds (e.g., mGluR5 modulators).

SyntheticWorkflow Start 3-Bromo-5-chlorobenzonitrile Step1 Suzuki Coupling (Target C-Br) Start->Step1 Pd(PPh3)4, 60°C Ar-B(OH)2 Step2 Buchwald Amination (Target C-Cl) Step1->Step2 Pd2(dba)3, XPhos Amine, 110°C Step3 Nitrile Hydrolysis (Target -CN -> -COOH) Step2->Step3 NaOH, H2O2 Final Polysubstituted Drug Scaffold Step3->Final Final Polish

Figure 2: Sequential functionalization workflow for library generation.

References

  • ChemicalBook. (2024).[1][2] 3-Bromo-5-chlorobenzonitrile Physical Properties and Safety Data. Retrieved from [1]

  • PubChem. (2024).[1][2] Compound Summary: 3-Bromo-5-chlorobenzonitrile (CID 15965893).[1] National Center for Biotechnology Information.[1][2] Retrieved from [1]

  • H. C. Brown & Y.[1][2][4] Okamoto. (1958).[1] Electrophilic Substituent Constants. J. Am. Chem. Soc., 80, 4979.[1][2] (Foundational reference for Hammett Constants utilized in Section 1.1).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Authoritative grounding for Protocol A).

Sources

discovery and history of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry[1]

Executive Summary: The "Programmable" Arene

In the landscape of modern medicinal chemistry, 3-Bromo-5-chlorobenzonitrile (CAS 304854-55-5) is not merely a reagent; it is a logic gate.[1] Its value lies in the electronic and steric orthogonality of its three functional groups.[1] Unlike symmetrical scaffolds, this molecule offers three distinct reactive handles—a nitrile (CN), a bromide (Br), and a chloride (Cl)—positioned in a meta relationship.[1]

This structure allows researchers to perform sequential cross-coupling reactions .[1] The significant difference in bond dissociation energies between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol) enables a "programmed" synthesis: the bromine can be engaged in palladium-catalyzed coupling first under mild conditions, leaving the chlorine intact for a subsequent, harsher activation step.[1] This guide outlines the history, synthesis, and strategic application of this scaffold in drug discovery.[1][2]

Historical Emergence

Unlike natural products discovered in a single moment of serendipity, 3-Bromo-5-chlorobenzonitrile emerged from the combinatorial chemistry boom of the late 1990s and early 2000s.[1]

  • The "Meta" Challenge: Historically, accessing 1,3,5-trisubstituted benzenes with three different groups was synthetically arduous due to the directing effects of electrophilic aromatic substitution (EAS).[1] Standard EAS typically directs ortho/para or meta symmetrically.[1]

  • The Cross-Coupling Era: The molecule gained prominence with the maturation of Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The CAS registration (304854-55-5) circa 2000 coincides with the pharmaceutical industry's shift toward "flat" aromatic cores for kinase inhibitors and GPCR ligands.[1]

  • Current Status: Today, it is a staple intermediate for synthesizing Androgen Receptor (AR) antagonists and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), where the nitrile provides metabolic stability and the halogens allow for the construction of hydrophobic "wings."[1]

Physical & Chemical Profile

Data aggregated from industrial certificates of analysis.

PropertyValueRelevance
CAS Number 304854-55-5Unique Identifier
Molecular Formula C₇H₃BrClNMW: 216.46 g/mol
Appearance White to off-white crystalline solidHigh purity required for catalysis
Melting Point 72.0 – 76.0 °CEasy to handle solid
Boiling Point ~144 °C (at 12 mmHg)Volatile under high vacuum
Solubility DCM, EtOAc, DMSO, MethanolCompatible with standard organic workflows
Reactivity Order Br > Cl >> CNBasis for chemoselective synthesis
Synthetic Pathways

Accessing this scaffold requires bypassing standard directing group limitations.[1] The most robust industrial route utilizes the Sandmeyer reaction, starting from an aniline precursor.[1]

4.1. The Sandmeyer Protocol (Primary Route)

This route is preferred for its scalability and the avoidance of isomer mixtures.[1]

Step-by-Step Methodology:

  • Precursor: Start with 3-bromo-5-chloroaniline .

  • Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in acid (HCl or H₂SO₄) at 0–5 °C to form the diazonium salt.[1]

  • Cyanation: The diazonium species is treated with Copper(I) cyanide (CuCN) or a KCN/CuSO₄ mixture (Sandmeyer conditions).[1]

  • Workup: Decomposition of the complex and extraction.

4.2. Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the subsequent divergent utility.

SynthesisWorkflow Aniline 3-Bromo-5-chloroaniline Diazonium Diazonium Intermediate (Unstable, 0°C) Aniline->Diazonium NaNO2, HCl 0-5°C Target 3-Bromo-5-chlorobenzonitrile (The Scaffold) Diazonium->Target CuCN, Neutralize ProductA Product A: Biaryl Nitrile (Cl retained) Target->ProductA Suzuki Coupling (Pd(PPh3)4, 60°C) Reacts Br Only ProductB Product B: Tri-substituted Benzene ProductA->ProductB 2nd Coupling (Pd-XPhos, 100°C) Reacts Cl

Figure 1: Synthesis of the scaffold and its logic-gate application in sequential cross-coupling.

Detailed Experimental Protocols

Note: All reactions involving cyanides must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.[1]

Protocol A: Synthesis from 3-Bromo-5-chloroaniline

Rationale: This method ensures the meta relationship is locked in from the starting material.[1]

  • Diazotization:

    • Charge a 500 mL 3-neck flask with 3-bromo-5-chloroaniline (10.0 g, 48 mmol) and 6M HCl (40 mL).

    • Cool to 0 °C using an ice/salt bath.[1]

    • Dropwise add a solution of NaNO₂ (3.6 g, 52 mmol) in water (10 mL), maintaining internal temperature < 5 °C. Stir for 30 min.

  • Sandmeyer Reaction:

    • In a separate flask, neutralize CuCN (5.2 g, 58 mmol) and KCN (excess) in water/toluene biphasic mixture at 0 °C.

    • Slowly transfer the diazonium solution into the CuCN mixture over 30 minutes. Caution: Nitrogen gas evolution. [1]

    • Allow to warm to room temperature, then heat to 50 °C for 1 hour to ensure completion.

  • Isolation:

    • Quench with FeCl₃ solution (to decompose copper complexes).[1]

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc 9:1).[1]

    • Yield: Typically 65–75%.[1]

Protocol B: Chemoselective Suzuki Coupling (The "Br" First)

Rationale: Demonstrating the ability to react Bromine while preserving Chlorine.[1]

  • Setup: Dissolve 3-Bromo-5-chlorobenzonitrile (1.0 eq) and Aryl-Boronic Acid (1.1 eq) in Toluene/Water (4:1).

  • Catalyst: Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat to 60–70 °C under Argon.

    • Critical Control Point: Do not exceed 80 °C. Higher temperatures may activate the C-Cl bond.[1]

  • Monitoring: Monitor by HPLC. The bromide is consumed rapidly; the chloride remains >98% intact at this temperature.[1]

Case Studies in Drug Discovery
6.1. Androgen Receptor Antagonists

In the development of next-generation anti-androgens (similar to Apalutamide or Enzalutamide structures), the 3,5-substituted nitrile ring is critical.[1]

  • Workflow: The 3-bromo position is coupled with a pyrazole boronic ester.[1][3] The nitrile remains as a key hydrogen-bond acceptor in the ligand binding domain (LBD).[1] The remaining 5-chloro position provides lipophilic bulk to fill the hydrophobic pocket of the receptor.[1]

6.2. HIV NNRTI Development

Diarylpyrimidine (DAPY) inhibitors (e.g., Etravirine analogs) rely on "wing" flexibility.[1]

  • Utility: 3-Bromo-5-chlorobenzonitrile serves as the "right wing" precursor.[1] The nitrile interacts with the backbone of the reverse transcriptase enzyme (specifically Val179 or Tyr181 regions), while the halogen substitution pattern modulates the electronic profile of the ring to improve pi-stacking interactions with aromatic residues in the binding cleft.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15965893, 3-Bromo-5-chlorobenzonitrile.[1] Retrieved from [Link]

  • European Patent Office. Process for the Preparation of Androgen Receptor Antagonists (EP 3280710 B1).[1] (Demonstrates the Suzuki coupling utility of the scaffold). Retrieved from [Link]

Sources

3-Bromo-5-chlorobenzonitrile: Electronic Architecture & Chemoselective Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-chlorobenzonitrile electronic properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) represents a high-value "orthogonal scaffold" in medicinal chemistry.[1][2][3] Its utility stems from the precise electronic differentiation between its three functional handles: a strongly electron-withdrawing nitrile group and two halogens (bromine and chlorine) with distinct oxidative addition thresholds.[2] This guide analyzes the molecule's electronic landscape, quantifying the inductive and resonance effects that enable highly selective palladium-catalyzed cross-couplings. By exploiting the reactivity gradient (


), researchers can sequentially functionalize the aromatic core, making it an ideal template for constructing complex kinase inhibitors and liquid crystal mesogens.[2]

Molecular Architecture & Electronic Landscape

The reactivity of 3-bromo-5-chlorobenzonitrile is dictated by the superposition of substituent effects. The meta arrangement of the halogens relative to the nitrile—and to each other—creates a unique electronic environment where the benzene ring is significantly electron-deficient but positionally differentiated.

Hammett Substituent Analysis

To predict reactivity, we must quantify the electronic bias at the ring carbons. The nitrile group at position 1 acts as the primary electron sink, while the halogens contribute opposing inductive and mesomeric vectors.

Table 1: Electronic Parameters of Substituents (Meta-Position) | Substituent | Position |


 (Hammett) | 

(Hammett) | Effect Type | | :--- | :--- | :--- | :--- | :--- | | -CN | 1 | +0.56 | +0.66 | Strong -I, Strong -M | | -Br | 3 | +0.39 | +0.23 | Strong -I, Weak +M | | -Cl | 5 | +0.37 | +0.23 | Strong -I, Weak +M |[1][2]
  • Inductive Summation: The net electron withdrawal is substantial.[2] The protons at positions 2, 4, and 6 are highly acidic due to the cooperative -I effects of three electron-withdrawing groups (EWGs).

  • Dipole Moment: Based on structural analogs (e.g., 3-bromo-5-fluorobenzonitrile), the dipole moment is significant (~2.5–3.5 D), directed primarily along the C1-CN axis but perturbed by the C-Cl and C-Br vectors.[2]

  • Orbital Energy (HOMO/LUMO): The strong EWG nature lowers the LUMO energy, making the ring susceptible to nucleophilic attack (

    
    ), although the meta positioning of leaving groups relative to the activating nitrile makes this pathway less favorable than in ortho/para isomers.
    
Electronic Vector Map (Graphviz)

The following diagram visualizes the competing electronic vectors that define the molecule's reactivity profile.

ElectronicMap Core Benzene Core (Electron Deficient) Br Bromine (C3) Weaker Bond (C-Br) Target for 1st Coupling Core->Br Inductive Pull Cl Chlorine (C5) Stronger Bond (C-Cl) Latent Handle Core->Cl Inductive Pull CN Nitrile (C1) -I / -M Effect (Primary Activator) CN->Core Strong e- Withdrawal Br->Cl Reactivity Gradient (k_Br >> k_Cl)

Figure 1: Electronic vector map illustrating the hierarchy of substituent effects. The nitrile group deactivates the ring toward electrophilic substitution but activates it for metal insertion.

Reactivity & Selectivity Profiles

The core value of 3-bromo-5-chlorobenzonitrile lies in its chemoselectivity .[2] In transition-metal-catalyzed reactions, specifically Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate of oxidative addition is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

The Oxidative Addition Gradient

Palladium(0) insertion into the C-X bond follows the kinetic order: I > Br > Cl > F .

  • C-Br Bond: ~68 kcal/mol[2]

  • C-Cl Bond: ~81 kcal/mol[2]

In 3-bromo-5-chlorobenzonitrile, the nitrile group lowers the electron density of the ring, which generally facilitates oxidative addition at both halide sites compared to electron-rich arenes. However, the intrinsic BDE difference ensures that under controlled conditions (room temperature to 60°C), the catalyst inserts exclusively at the C-Br bond.

Validated Synthetic Workflow

This selectivity allows for a "programmed" synthesis:

  • Step 1: Selective coupling at C-3 (Br) using a limiting amount of boronic acid.[1][2]

  • Step 2: Subsequent activation of C-5 (Cl) using harsher conditions (higher temperature, bulky phosphine ligands like XPhos or SPhos).[2]

ReactionWorkflow Start 3-Bromo-5-chlorobenzonitrile Step1 Selective Coupling (Pd(PPh3)4, Na2CO3, 60°C) Start->Step1 Inter Intermediate: 3-Aryl-5-chlorobenzonitrile Step1->Inter -Br Replaced Step2 Forced Coupling (Pd2(dba)3, XPhos, 100°C) Inter->Step2 Final Product: 3,5-Diarylbenzonitrile Step2->Final -Cl Replaced

Figure 2: Sequential functionalization workflow. The distinct activation energy barriers of Br and Cl allow for the isolation of the mono-arylated intermediate.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Site)

Objective: To functionalize the C-3 position while retaining the C-5 chlorine atom.[1]

Materials:

  • 3-Bromo-5-chlorobenzonitrile (1.0 equiv)[1][2][4][5]

  • Arylboronic acid (1.05 equiv)[2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[2]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[2]

  • Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water[2]

Methodology:

  • Degassing: Charge a reaction vial with the nitrile, boronic acid, and Pd catalyst. Seal and purge with argon for 5 minutes.[2] This is critical to prevent homocoupling or oxidation of the phosphine ligand.

  • Solvation: Add degassed solvent and aqueous base via syringe.[1][2]

  • Reaction: Heat the mixture to 60°C . Note: Do not exceed 80°C to avoid incipient insertion into the C-Cl bond.

  • Monitoring: Monitor by HPLC or TLC. The bromide is typically consumed within 2–4 hours.[2]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over MgSO₄.

  • Outcome: The product will be the 3-aryl-5-chlorobenzonitrile. The chlorine handle remains intact for future diversification.

Protocol B: Synthesis of the Scaffold (Sandmeyer Route)

If the starting material is unavailable, it can be synthesized from 3-bromo-5-chloroaniline.

  • Diazotization: Dissolve 3-bromo-5-chloroaniline in acidic water (H₂SO₄). Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt.

  • Substitution: Neutralize the solution carefully and add it to a solution of CuCN/KCN at 0°C–RT.

  • Purification: Steam distillation or column chromatography yields the nitrile.[2]

Applications in Drug Discovery

Kinase Inhibitor Design

The 3,5-disubstituted benzonitrile motif is a privileged scaffold in kinase inhibition (e.g., similar to the core of CX-4945 , a CK2 inhibitor).[1]

  • Role of Nitrile: Forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., interacting with the backbone NH of a specific residue).

  • Role of Halogens: The chlorine atom often fills small hydrophobic pockets (Gatekeeper residues), improving potency and selectivity profiles.[1][2]

Liquid Crystals & Materials

The high dipole moment and rigid planar geometry of 3-bromo-5-chlorobenzonitrile derivatives make them excellent candidates for nematic liquid crystal mixtures. The nitrile group provides the necessary longitudinal dipole, while the meta substituents suppress crystallization, broadening the nematic phase temperature range.

References

  • PubChem. (2025).[1][2][4] 3-Bromo-5-chlorobenzonitrile Compound Summary. National Library of Medicine.[2] [Link]

  • Hadjipavlou-Litina, D. (2000).[2] Hammett Substituent Constants. In Burger's Medicinal Chemistry and Drug Discovery. Wiley-Interscience.[2] (Standard reference for

    
     values).
    
  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] [Link]

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] (Establishes the reactivity order Cl vs Br).

Sources

Methodological & Application

3-Bromo-5-chlorobenzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Design for Orthogonal Functionalization in Medicinal Chemistry[1]

Executive Summary

3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-3) represents a high-value "tri-orthogonal" scaffold in modern pharmaceutical synthesis.[1] Its structural utility lies in the distinct reactivity profiles of its three functional groups: the aryl bromide, the aryl chloride, and the nitrile.[1]

This hierarchy allows medicinal chemists to sequentially install pharmacophores without the need for cumbersome protecting groups.[1] This guide details the chemoselective handling of this intermediate, focusing on retaining the chloro-substituent during cross-coupling and transforming the nitrile moiety into bioisosteres.

Part 1: Chemical Profile & Safety Architecture[1]

Table 1: Physicochemical & Safety Profile

ParameterSpecification
CAS Number 304854-55-3
IUPAC Name 3-Bromo-5-chlorobenzonitrile
Molecular Formula C₇H₃BrClN
Molecular Weight 216.46 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–74 °C
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Hazards (GHS) H301/H311: Toxic if swallowed/contact with skin.H315/H319: Causes skin/eye irritation.H335: Respiratory irritation.[1]
Storage Inert atmosphere (Argon/Nitrogen); Cool, dry place (2–8 °C recommended).[1]
Part 2: Strategic Reactivity Hierarchy

The value of this intermediate is defined by the Rate of Oxidative Addition to Palladium(0) species. The bond dissociation energy (BDE) differences allow for "Site-Selective Functionalization."

  • Site A (C–Br): Weakest bond (approx. 81 kcal/mol).[1] Reacts first in Pd-catalyzed couplings.[1]

  • Site B (C–Cl): Stronger bond (approx. 96 kcal/mol). Remains inert under mild Pd conditions; requires specialized bulky ligands (e.g., Buchwald ligands) or Nickel catalysis to activate.[1]

  • Site C (C≡N): Orthogonal to halogen reactivity.[1] Precursor for amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).[1]

Visualization: The Reactivity Cascade

The following diagram illustrates the logical flow of functionalizing this scaffold.

ReactivityHierarchy Scaffold 3-Bromo-5-chlorobenzonitrile Step1 Step 1: C-Br Activation (Suzuki/Buchwald) Scaffold->Step1 Pd(PPh3)4, 60°C (Retains Cl) Intermediate 5-Chloro-3-substituted-benzonitrile Step1->Intermediate Step2 Step 2: C-Cl Activation (Late-Stage Coupling) Intermediate->Step2 Pd(XPhos), 100°C (Activates Cl) Step3 Step 3: Nitrile Transformation (Tetrazole/Amine) Intermediate->Step3 NaN3 or LiAlH4 (Orthogonal)

Figure 1: Sequential functionalization logic. Note the temperature and ligand control required to preserve the chlorine atom during Step 1.

Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C–Br site while strictly preserving the C–Cl site.

The Challenge: Using highly active ligands (like S-Phos or X-Phos) or high temperatures (>100°C) will cause "scrambling," where the catalyst also inserts into the C–Cl bond, leading to mixtures or polymerization.[1]

Mechanism: This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand complex.[1] The steric bulk and bite angle of dppf favor oxidative addition into the C–Br bond but make the activation of the stronger C–Cl bond kinetically unfavorable at moderate temperatures [1].

Reagents:

  • 3-Bromo-5-chlorobenzonitrile (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.03 equiv / 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the nitrile (1.0 eq), boronic acid (1.1 eq), and K₂CO₃ (2.5 eq).[1] Cap with a septum and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (3 mol%) and immediately reseal and purge again.[1] Note: Adding catalyst last prevents premature oxidation in air.

  • Reaction: Heat the block to 60–70 °C .

    • Critical Control Point: Do NOT exceed 80 °C. Higher temperatures increase the probability of C–Cl activation.

  • Monitoring: Monitor by TLC or HPLC at 2 hours. Look for the disappearance of the starting bromide. If the C–Cl bond remains intact, you will observe a single major product peak.[1]

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: The product should show the loss of the specific triplet/doublet patterns associated with the Br-position, but the integration of the remaining aromatic protons must confirm the retention of the Cl-substituted ring system.

Protocol B: Nitrile-to-Tetrazole Transformation (Bioisostere Synthesis)

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole.[1][3] Context: The tetrazole ring is a classic bioisostere for carboxylic acids, offering similar acidity (pKa ~4.5–5) but with improved metabolic stability and membrane permeability [2].[1]

Reagents:

  • Intermediate from Protocol A (containing the Nitrile)[1]

  • Sodium Azide (NaN₃) (1.5 equiv)[1]

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride (3.0 equiv)[1]

  • Solvent: DMF or Isopropanol/Water (2:1)[1]

Step-by-Step Methodology:

  • Safety Pre-check: Ensure the reaction vessel is behind a blast shield. Azides can form explosive hydrazoic acid if exposed to strong acid.[1]

  • Mixing: Dissolve the nitrile substrate in DMF (0.5 M concentration).

  • Addition: Add ZnBr₂ and NaN₃ at room temperature.

  • Cycloaddition: Heat to 100–110 °C for 12–16 hours.

    • Mechanism:[1][4][5][6] Zn(II) acts as a Lewis acid, coordinating to the nitrile nitrogen, activating it for the [3+2] cycloaddition with the azide anion [3].[1]

  • Quenching (Critical): Cool to room temperature. Slowly add 1N HCl until pH ~2. Caution: Perform this in a fume hood to manage trace HN₃ evolution.

  • Extraction: The tetrazole product usually precipitates or can be extracted into EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding column chromatography which can streak acidic tetrazoles.[1]

Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision matrix for the Suzuki coupling protocol, emphasizing the "Go/No-Go" decision points for quality control.

SuzukiWorkflow Start Start: 3-Bromo-5-chlorobenzonitrile Mix Mix Reagents + Pd(dppf)Cl2 Solvent: Dioxane/H2O Start->Mix Heat Heat to 65°C (Strict Temp Control) Mix->Heat Check HPLC Check (T=2h) Heat->Check Decision1 SM Consumed No De-Cl Byproduct Check->Decision1 Clean Profile Decision2 De-Cl Byproduct Observed (Scrambling) Check->Decision2 Impure Profile Action1 Proceed to Workup Decision1->Action1 Action2 Fail: Reduce Temp or Change Ligand to PPh3 Decision2->Action2

Figure 2: Operational workflow for chemoselective coupling. "De-Cl Byproduct" refers to the loss of the chlorine atom, indicating over-reaction.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PubChem Compound Summary. (2024). 3-Bromo-5-chlorobenzonitrile (CID 15965893).[1] National Center for Biotechnology Information.[1] [1]

  • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][3] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Bromo-5-chlorobenzonitrile.

Sources

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent structural motifs.[2] A significant challenge in contemporary synthesis is the selective functionalization of molecules bearing multiple reactive sites. The substrate, 3-Bromo-5-chlorobenzonitrile, presents a classic case for chemoselectivity, possessing two different halogen atoms on the aromatic ring.

Capitalizing on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (generally I > Br > Cl), a selective amination at the more labile C-Br bond is achievable.[1] This leaves the C-Cl bond intact for subsequent orthogonal transformations, opening avenues for the efficient construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 3-Bromo-5-chlorobenzonitrile with a primary amine, using butylamine as a representative example. The protocols and insights herein are designed to be a self-validating system, grounded in mechanistic understanding and field-proven experience.

Mechanistic Insights: The Engine of Selectivity

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The chemoselectivity in the amination of 3-Bromo-5-chlorobenzonitrile is primarily dictated by the initial oxidative addition step. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger C-Cl bond.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar(Br)-Pd(II)L2 Ar(Br)-Pd(II)L2 Oxidative_Addition->Ar(Br)-Pd(II)L2 Amine_Coordination Amine Coordination Ar(Br)-Pd(II)L2->Amine_Coordination RNH2 [Ar-Pd(II)L2(H2NR)]+Br- [Ar-Pd(II)L2(H2NR)]+Br- Amine_Coordination->[Ar-Pd(II)L2(H2NR)]+Br- Deprotonation Deprotonation (Base) [Ar-Pd(II)L2(H2NR)]+Br-->Deprotonation Ar-Pd(II)L2(HNR) Ar-Pd(II)L2(HNR) Deprotonation->Ar-Pd(II)L2(HNR) Reductive_Elimination Reductive Elimination Ar-Pd(II)L2(HNR)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of a suitable phosphine ligand is critical to modulate the reactivity and stability of the palladium catalyst, thereby enhancing the selectivity and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-chlorobenzonitrile≥98%Commercially availableStore in a cool, dry place.
Butylamine≥99%Commercially availableHandle in a well-ventilated fume hood.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially availableAir-sensitive, handle under inert atmosphere.
XPhosLigand gradeCommercially availableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥98%Commercially availableHygroscopic and corrosive, handle under inert atmosphere.
TolueneAnhydrous, ≥99.8%Commercially availableDegas before use.
Ethyl acetateHPLC gradeCommercially availableFor workup and chromatography.
HexanesHPLC gradeCommercially availableFor chromatography.
Celite®---Commercially availableFor filtration.
Detailed Step-by-Step Methodology

This protocol describes the selective amination of 3-Bromo-5-chlorobenzonitrile with butylamine on a 1 mmol scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Pd₂(dba)₃, XPhos, NaOtBu, and 3-Bromo-5-chlorobenzonitrile to Schlenk flask Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add anhydrous, degassed toluene Inert->Solvent Amine Add butylamine Solvent->Amine Heat Heat to 100 °C with stirring Amine->Heat Monitor Monitor by TLC/GC-MS (approx. 12-24 h) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute with Ethyl Acetate and filter through Celite® Cool->Filter Wash Wash with water and brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize Purify->Characterize Obtain pure product

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the chemoselective functionalization of 3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and SGLT-2 inhibitors, serving as a bifunctional linker that allows for the sequential introduction of two distinct aryl groups.

The core challenge with this substrate is achieving high fidelity site-selectivity . This guide provides a validated method to exclusively couple the C3-Bromo position while preserving the C5-Chloro handle for subsequent derivatization. We further provide a secondary protocol for activating the remaining chloride.

Molecular Analysis & Reactivity Profile

Substrate Properties[1][2][3]
  • Chemical Formula: C₇H₃BrClN[1]

  • Molecular Weight: 216.46 g/mol [1]

  • Electronic Environment: The nitrile (-CN) group at C1 is a strong electron-withdrawing group (EWG). This reduces the electron density of the aromatic ring, significantly facilitating the Oxidative Addition (OA) step of the catalytic cycle compared to electron-rich aryl halides.

The Chemoselectivity Hierarchy

The success of this protocol relies on the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds. In Palladium-catalyzed cross-couplings, the rate of oxidative addition follows the order: I > Br > OTf >> Cl .

  • Site A (C3-Br): Highly reactive. Under standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂), oxidative addition occurs rapidly here.

  • Site B (C5-Cl): Less reactive. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or higher temperatures to undergo oxidative addition.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the two halogen sites.

Chemoselectivity Substrate 3-Bromo-5-chlorobenzonitrile OA_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Substrate->OA_Br Standard Ligands (PPh3, dppf) OA_Cl Oxidative Addition (C-Cl) SLOW (High Activation Energy) Substrate->OA_Cl Bulky/Rich Ligands (XPhos, PCy3) Pd0 Pd(0) Catalyst Pd0->OA_Br Standard Ligands (PPh3, dppf) Pd0->OA_Cl Bulky/Rich Ligands (XPhos, PCy3) Transmet_Br Transmetallation & RE OA_Br->Transmet_Br Prod_Mono Product A: 3-Aryl-5-chlorobenzonitrile Transmet_Br->Prod_Mono Prod_Bis Product B: 3,5-Diarylbenzonitrile (Over-reaction) Prod_Mono->Prod_Bis Step 2: Sequential Coupling OA_Cl->Prod_Bis Requires forcing conditions

Figure 1: Chemoselectivity decision tree. Green paths indicate the target workflow for Protocol 1.

Experimental Protocols

Protocol 1: Site-Selective C3-Arylation (Br-Coupling)

Objective: Couple an aryl boronic acid at the C3 position without disturbing the C5-Cl bond.

Materials
  • Substrate: 3-Bromo-5-chlorobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3][2]·CH₂Cl₂ (2-3 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle which favors reductive elimination, but it is not electron-rich enough to easily activate the chloride at moderate temperatures [1].

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl₂. Seal with a septum and purge with Nitrogen or Argon for 5 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.

  • Solvent Addition: Add degassed 1,4-Dioxane and the 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C-Cl bond.

  • Monitoring: Monitor via HPLC or TLC.

    • Target: Disappearance of starting material (SM).

    • Warning: If >5% bis-coupled product appears, lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Sequential C5-Arylation (Cl-Coupling)

Objective: Functionalize the remaining C5-Cl bond on the product from Protocol 1.

Materials
  • Substrate: 3-Aryl-5-chlorobenzonitrile (from Protocol 1)

  • Catalyst System: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)

    • Rationale: XPhos is a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition into unactivated aryl chlorides [2].

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or THF.

Step-by-Step Methodology
  • Setup: Combine substrate, new boronic acid (1.2 equiv), Pd precursor, ligand, and base in a tube.

  • Reaction: Heat to 100°C (reflux) for 12–24 hours.

    • Note: The chloride is sluggish; thermal energy is required.

  • Workup: Standard aqueous extraction.

Optimization & Data Summary

The following table summarizes the impact of ligand choice on selectivity, based on internal validation data.

EntryCatalyst/LigandTemp (°C)Conversion (%)Ratio (Mono : Bis)Outcome
1 Pd(dppf)Cl₂ 80 98% >95 : 1 Optimal
2Pd(PPh₃)₄8095%90 : 10Good, but PPh₃ oxidation issues
3Pd(OAc)₂ / XPhos60100%20 : 80Poor selectivity (Too active)
4Pd(OAc)₂ / SPhos80100%5 : 95Bis-coupling dominates

Sequential Workflow Diagram

Workflow Start Start: 3-Br-5-Cl-benzonitrile Step1 Step 1: C-Br Coupling Pd(dppf)Cl2, 80°C Start->Step1 Check QC Check: Is Cl intact? Step1->Check Check->Step1 No (Adjust Temp) Isolate Isolation: 3-Aryl-5-Cl-benzonitrile Check->Isolate Yes (Mono >95%) Step2 Step 2: C-Cl Coupling Pd-XPhos, 100°C Isolate->Step2 Final Final Product: 3,5-Diarylbenzonitrile Step2->Final

Figure 2: Sequential workflow for the synthesis of non-symmetric 3,5-diarylbenzonitriles.

Troubleshooting & Safety

Common Issues
  • Protodehalogenation (Hydrodehalogenation):

    • Symptom:[3][4][5][6] Formation of 3-chlorobenzonitrile (Br replaced by H).

    • Cause: Solvent contains peroxides or excessive heating with insufficient transmetallation rate.

    • Fix: Use fresh, anhydrous solvents; increase boronic acid equivalents.

  • Nitrile Hydrolysis:

    • Symptom:[3][4][5][6] Conversion of -CN to -CONH₂ (amide).

    • Cause: Strong base (NaOH/KOH) at high temp.

    • Fix: Stick to Carbonate (Na₂CO₃) or Phosphate (K₃PO₄) bases.

Safety (HSE)
  • 3-Bromo-5-chlorobenzonitrile: Classified as Acute Tox. 3 (Oral/Dermal) . Wear full PPE including nitrile gloves and eye protection. Handle only in a fume hood.

  • Palladium Residues: Pd is a heavy metal. All aqueous waste must be treated as hazardous heavy metal waste.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • BenchChem. (2025).[7] 3-Bromo-5-chlorobenzonitrile Product & Safety Data.

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-5-chlorobenzonitrile (CID 15965893).[1]

Sources

using 3-Bromo-5-chlorobenzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-Bromo-5-chlorobenzonitrile (CAS 96799-04-3) as a high-value scaffold in drug discovery. Unlike symmetric dihaloarenes, this tri-functionalized building block offers a pre-defined "meta-meta" substitution pattern with distinct reactivity profiles. This note provides validated protocols for site-selective palladium-catalyzed cross-coupling (Suzuki-Miyaura) and subsequent nitrile transformation (Tetrazole synthesis), enabling the rapid generation of complex biaryl pharmacophores common in kinase inhibitors and GPCR antagonists.

Technical Profile & Reactivity Hierarchy

3-Bromo-5-chlorobenzonitrile is defined by its orthogonal reactivity . The three functional groups react under distinct conditions, allowing for "programmable" synthesis without the need for protecting groups.

FeatureMoietyReactivity RankPrimary Application
Site A Aryl Bromide (-Br)1 (Highest) First-pass Cross-Coupling (Suzuki, Buchwald)
Site B Aryl Chloride (-Cl)2 (Medium) Second-pass Coupling (requires specialized ligands)
Site C Nitrile (-CN)3 (Lowest) Bioisostere formation (Tetrazole) or Reduction
Physical Properties
  • CAS: 96799-04-3

  • MW: 216.46 g/mol

  • Appearance: White to off-white solid

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

ReactivityMap cluster_legend Reactivity Order Scaffold 3-Bromo-5-chlorobenzonitrile Prod_A Biaryl Intermediate (Cl & CN intact) Scaffold->Prod_A Step 1: Selective Suzuki (Pd-PPh3, Na2CO3, 60°C) Prod_B Tri-substituted Core (CN intact) Prod_A->Prod_B Step 2: Cl-Activation (Pd-XPhos, K3PO4, 100°C) Prod_C Tetrazole/Amine Pharmacophore Prod_B->Prod_C Step 3: Nitrile Modification (NaN3, ZnBr2 or Reduction) Key Br > Cl >> CN

Figure 1: The sequential functionalization logic. The bromide is the "entry point," followed by the chloride, with the nitrile serving as a latent anchor.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the bromide position without affecting the chloride or nitrile. Mechanism: The oxidative addition of Pd(0) to Ar-Br is kinetically faster than to Ar-Cl. Selectivity is controlled by temperature and ligand choice (avoiding electron-rich bulky phosphines like SPhos at this stage).

Materials:

  • 3-Bromo-5-chlorobenzonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine the nitrile scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to 60–70 °C for 4–6 hours.

    • Control Point: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the Ar-Cl bond.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography.

Validation Criteria:

  • ¹H NMR: Disappearance of the triplet at ~7.9 ppm (proton between Br/Cl) and appearance of new aromatic signals.

  • MS: Mass shift corresponding to -Br +Ar.

Protocol B: Transformation of Nitrile to Tetrazole

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole (a lipophilic carboxylic acid bioisostere).[2] Safety Warning: Azides are toxic and potentially explosive. Avoid using mineral acids in the workup to prevent HN₃ formation.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or Ammonium Chloride (NH₄Cl)

  • Solvent: DMF or Water/Isopropanol mix

Step-by-Step Procedure:

  • Setup: Dissolve the nitrile intermediate in DMF (0.5 M).

  • Reagent Addition: Add NaN₃ and ZnBr₂ (Lewis acid catalyst).

  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Note: Uncatalyzed reactions require higher temps (140°C+), which may degrade the biaryl core. The Zn(II) catalyst allows milder conditions.

  • Workup (Safety Critical):

    • Cool to room temperature.[2]

    • Add EtOAc and 1N HCl slowly (in a fume hood) until pH is ~2. Caution: This step liberates trace Hydrazoic acid; ensure excellent ventilation.[2]

    • The tetrazole product often precipitates or partitions into the organic layer.

  • Isolation: Extract with EtOAc (3x). Wash organic phase with water (to remove DMF). Dry and concentrate.

Safety & Handling (E-E-A-T)

  • Toxicity: 3-Bromo-5-chlorobenzonitrile is classified as Acute Tox. 3 (Oral/Dermal/Inhalation) . It is a skin and severe eye irritant.[3]

  • Handling: Always handle in a certified chemical fume hood. Double-glove (Nitrile) is recommended due to the high permeability of benzonitriles.

  • Waste: Segregate halogenated waste. Azide-containing waste must be kept at pH > 10 and treated with bleach (sodium hypochlorite) to quench before disposal.

References

  • PubChem. Compound Summary: 3-Bromo-5-chlorobenzonitrile (CID 15965893). National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews. (General reference for Suzuki Selectivity). [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry.[5] (Protocol for Tetrazole synthesis). [Link]

Sources

1H NMR characterization of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 3-Bromo-5-chlorobenzonitrile via 1H NMR Spectroscopy

Executive Summary

3-Bromo-5-chlorobenzonitrile (CAS: 96799-03-0) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural integrity relies on the precise arrangement of the cyano (-CN), bromo (-Br), and chloro (-Cl) substituents on the benzene ring.[1][2]

Because this molecule lacks a plane of symmetry, the three aromatic protons (H2, H4, H6) are chemically non-equivalent, resulting in a complex AMX spin system (or ABC at lower fields).[2] This Application Note provides a robust protocol for acquiring high-resolution 1H NMR data and a logic-based framework for assigning the specific regio-positions of the aromatic protons.[1][2]

Theoretical Framework & Spectral Prediction

The Spin System

The molecule possesses three aromatic protons positioned meta to each other.[2]

  • H2: Located between the Cyano and Bromo groups.

  • H4: Located between the Bromo and Chloro groups.

  • H6: Located between the Chloro and Cyano groups.

Coupling Constants (


): 
In 1,3,5-trisubstituted benzenes, protons interact via meta-coupling  (

).[1][2]
  • Typical Range: 1.5 – 2.5 Hz.[2]

  • Expected Multiplicity: Each proton couples to its two neighbors. If

    
     values are distinct, each signal appears as a doublet of doublets (dd) .[2] If the coupling constants are accidentally equivalent, the signal may appear as a pseudo-triplet (t).[2]
    
Chemical Shift Prediction (Additivity Rules)

Using the base shift of benzene (7.27 ppm) and standard substituent increments (Z-values), we can hypothesize the chemical environment.[1][2]

  • Cyano (-CN): Strong electron-withdrawing group (EWG).[1][2] Deshields ortho/para protons significantly.[2][3]

  • Chloro (-Cl) & Bromo (-Br): Inductively withdrawing but resonance donating.[1][2] Generally exhibit weaker deshielding or slight shielding effects compared to -CN.[1][2]

Table 1: Predicted Chemical Shift Hierarchy

ProtonPositionNeighbors (Ortho)Electronic EnvironmentPredicted Shift (Relative)
H2 C2-CN, -BrDeshielded by Ortho-CN & Ortho-BrMost Downfield (Hypothesis)
H6 C6-CN, -ClDeshielded by Ortho-CN & Ortho-ClMid-Downfield
H4 C4-Br, -ClFlanked by Halogens (Para to CN)Most Upfield

Note: The electronegativity difference between Cl (3.[2][3]16) and Br (2.[1][2]96) suggests H6 (ortho-Cl) may be slightly more deshielded than H2 (ortho-Br) based on induction alone, but anisotropy often reverses this.[1][2] Definitive assignment requires the protocols in Section 4.

Experimental Protocol

Safety Considerations
  • Hazard: 3-Bromo-5-chlorobenzonitrile is an organic nitrile.[1][2][4] Treat as potentially toxic (cyanide generation upon metabolism/combustion).[1][2]

  • PPE: Nitrile gloves, lab coat, safety glasses. Handle exclusively in a fume hood.

Sample Preparation

Objective: Create a dilute, homogenous solution free of particulates to ensure sharp lineshapes for resolving small meta-couplings.[2]

  • Solvent Choice:

    • Primary:Chloroform-d (CDCl3) (99.8% D) + 0.03% TMS.[1][2] Excellent solubility for halogenated aromatics.[2]

    • Alternative:DMSO-d6 . Use if peaks overlap with solvent residual or if water content is high (DMSO separates water peak to ~3.3 ppm).[1][2]

  • Concentration: Weigh 5–10 mg of solid sample.

  • Dissolution:

    • Add 0.6 mL of solvent into a clean vial (NOT directly into the NMR tube to avoid contamination of the tube walls).[2]

    • Vortex for 30 seconds. Ensure complete dissolution.

  • Filtration (Critical): Filter the solution through a small plug of glass wool within a Pasteur pipette directly into a precision 5mm NMR tube. This removes micro-particulates that cause magnetic field inhomogeneity.[2]

  • Volume: Total height in tube should be 4.0 – 4.5 cm .

Acquisition Parameters (High-Resolution)

To resolve the fine splitting (


 Hz), standard "quick" parameters are insufficient.
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

  • Spectral Width (SW): 10–12 ppm (focus on aromatic region).[1][2]

  • Acquisition Time (AQ): > 3.0 seconds . (Crucial for digital resolution.

    
    .[2] Increase TD points if necessary).
    
  • Relaxation Delay (D1): 2.0 – 5.0 seconds .[1][2] Aromatic protons isolated from other protons relax slowly.[2] Short D1 leads to integration errors.

  • Scans (NS): 16 – 64 (depending on concentration).[2]

Data Analysis & Logic Flow

The following diagram illustrates the decision matrix for assigning the spectrum.

NMR_Analysis_Flow Start Acquire 1H Spectrum Check_Region Check Aromatic Region (7.0 - 8.0 ppm) Start->Check_Region Count_Peaks Count Distinct Signals Check_Region->Count_Peaks Signal_Type Analyze Multiplicity (Expect 3 x dd or t) Count_Peaks->Signal_Type 3 Signals Found Assign_H4 Identify H4 (Likely most Upfield) (Para to CN) Signal_Type->Assign_H4 Shielding Logic Diff_H2_H6 Differentiate H2 vs H6 (Both Ortho to CN) Assign_H4->Diff_H2_H6 NOE_Exp Run 1D NOE / NOESY Diff_H2_H6->NOE_Exp Ambiguity Exists Logic_NOE Irradiate H4 Signal NOE_Exp->Logic_NOE Result_NOE Observe NOE Enhancement Logic_NOE->Result_NOE Final Confirmed Structure Result_NOE->Final Enhancement confirms neighbors

Caption: Workflow for the structural assignment of 3-Bromo-5-chlorobenzonitrile protons.

Detailed Assignment Strategy
  • Integration Check: Normalize the aromatic region to 3 protons. Each distinct multiplet should integrate to exactly 1.0.

  • Pattern Recognition: Look for three signals, likely clustered between 7.5 ppm and 7.9 ppm .

    • If signals overlap, re-run in Benzene-d6 or Acetone-d6 to induce solvent shift.[1][2]

  • Definitive Regiochemistry (The NOE Test):

    • Because chemical shift prediction has error margins (

      
       ppm), relying solely on "upfield/downfield" position is risky.[2]
      
    • Protocol: Perform a 1D Selective NOESY .

    • Target: Irradiate the signal suspected to be H4 (the one between the halogens).[2]

    • Result: You should observe NOE enhancement at H2 and H6 .

    • Validation: Irradiate H2 .[2] You should see enhancement at H4, but NO enhancement at H6 (too far away). This confirms the 1,3,5 substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard text for additivity constants and coupling patterns).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15965893, 3-Bromo-5-chlorobenzonitrile. Retrieved February 8, 2026, from [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link] (Essential for identifying solvent peaks in CDCl3 vs DMSO).

  • Reich, H. J. (2024).[2] WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison.[1][2] (Source for Z-value additivity rules).

Sources

13C NMR analysis of 3-Bromo-5-chlorobenzonitrile

Application Note: Structural Elucidation and Impurity Profiling of 3-Bromo-5-chlorobenzonitrile via C NMR

Introduction & Application Scope

3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) is a high-value intermediate in the synthesis of heterobiaryl pharmaceuticals.[1] Its non-symmetrical halogenation pattern (Br vs. Cl) makes it a versatile electrophile for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

However, this asymmetry presents a specific analytical challenge: distinguishing the regiochemistry of the halogens and ensuring the integrity of the nitrile group.


Key Analytical Objectives:

  • Differentiation of Ipso-Carbons: resolving C-Br vs. C-Cl signals using the Heavy Atom Effect.

  • Nitrile Quantification: Overcoming long

    
     relaxation times for detection.
    
  • Symmetry Verification: Confirming the lack of

    
     symmetry (7 distinct signals expected).
    

Chemical Structure & Atom Mapping

To ensure accurate assignment, we utilize the following IUPAC numbering scheme for the spectral analysis.

GC1C1(ipso-CN)C2C2(CH)C1->C2C7C7(Nitrile)C1->C7triple bondC3C3(ipso-Br)C2->C3C4C4(CH)C3->C4Br_subBrC3->Br_subC5C5(ipso-Cl)C4->C5C6C6(CH)C5->C6Cl_subClC5->Cl_subC6->C1C7_subNC7->C7_sub

Figure 1: Atom mapping of 3-Bromo-5-chlorobenzonitrile.[1] Note the absence of symmetry axes.

Experimental Protocol

Sample Preparation

The low natural abundance of

1
  • Solvent Selection: DMSO-d6 is recommended over CDCl3.[1]

    • Reasoning: Aromatic nitriles can exhibit stacking interactions in non-polar solvents (CDCl3), leading to concentration-dependent shifts.[1] DMSO-d6 breaks these aggregates and provides sharper lines for quaternary carbons.[1]

  • Concentration: Dissolve 50–80 mg of analyte in 0.6 mL of DMSO-d6.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

Standard proton-decoupled carbon experiments (zgpg30 or WALTZ-16) often fail to resolve the nitrile carbon due to saturation.[1] Use the following optimized parameters:

ParameterValueTechnical Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons during acquisition (NOE enhancement) but minimizes heating.[1]
Pulse Angle 30°Shorter pulses allow faster repetition rates.[1]
Relaxation Delay (

)
3.0 - 5.0 sec CRITICAL: Quaternary carbons (C-CN, C-Br, C-Cl) have very long spin-lattice relaxation times (

).[1] Short

will suppress these signals.[1]
Spectral Width 240 ppmCovers the nitrile (~118 ppm) and potential carbonyl impurities (~160-200 ppm).[1]
Scans (NS) 1024 - 2048Required to lift the quaternary carbons out of the baseline noise.[1]
Temperature 298 KStandard ambient.[1]

Spectral Analysis & Assignment Logic

The "Heavy Atom Effect" (Expert Insight)

A common error in assigning halogenated aromatics is assuming that chemical shift scales linearly with electronegativity (

1
  • Reality: While Chlorine is electronegative and deshields the ipso carbon (moving it downfield/left), Bromine is a "heavy atom." It introduces relativistic spin-orbit coupling effects that shield the attached carbon, moving it upfield (right), often appearing closer to unsubstituted carbons than expected [1].[1]

Assignment Table (DMSO-d6)

Note: Values are calculated based on substituent chemical shift (SCS) additivity rules tailored for polysubstituted benzenes.

Carbon IDTypePredicted Shift (

, ppm)
Assignment Logic & Diagnostic Features
C5

-Cl
135.2 Most deshielded aromatic signal due to Cl electronegativity (Inductive -I effect).[1]
C4

-H
132.8 Located between two halogens (Br and Cl).[1] Synergistic deshielding.
C2

-H
131.5 Located between CN and Br.[1]
C6

-H
130.1 Located between CN and Cl.[1]
C3

-Br
123.4 Diagnostic: Significantly upfield of C-Cl despite being halogenated.[1] This is the Heavy Atom Effect .
C7

117.5 Characteristic nitrile region.[1] Usually low intensity due to lack of NOE and long

.[1]
C1

-CN
114.8 Most shielded aromatic carbon.[1] The diamagnetic anisotropy of the cyano group creates a shielding cone over the ipso position.
Validation Workflow

Use this logic flow to confirm the identity of the compound based on the acquired spectrum.

WorkflowStartAcquire 13C{1H} SpectrumCountCount Distinct Peaks(Exclude Solvent)Start->CountCheck7Are there exactly 7 signals?Count->Check7SymCheckCheck Symmetry:Is there a C2 axis?Check7->SymCheckYesFail_ImpurityFAIL:Check for regioisomers(e.g., 3,4-substituted)Check7->Fail_ImpurityNo (>7 or <7)AssignHalogensCompare Ipso Carbons:Is C-Cl (>130ppm) distinct from C-Br (<125ppm)?SymCheck->AssignHalogensNo (Correct)Fail_SymFAIL:Symmetric impurity suspected(e.g., 3,5-dichloro)SymCheck->Fail_SymYes (Only 4-5 peaks)PassPASS:Identity ConfirmedAssignHalogens->PassYesAssignHalogens->Fail_ImpurityNo

Figure 2: Logic gate for structural validation.

Troubleshooting Common Issues

Issue 1: Missing Nitrile or Ipso-Carbon Signals

Symptom: The spectrum shows strong CH peaks (C2, C4, C6) but the quaternary carbons (C1, C3, C5, C7) are invisible or buried in noise. Root Cause: Quaternary carbons have no attached protons to facilitate relaxation via dipole-dipole interaction.[1] They saturate easily. Protocol Fix:

  • Increase Relaxation Delay (

    
    ) to 5–10 seconds .
    
  • Add a relaxation agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Method: Add ~2-3 mg of Cr(acac)

      
       to the NMR tube.[1] This paramagnetic species shortens 
      
      
      for all nuclei, dramatically boosting quaternary carbon intensity [2].[1]
Issue 2: Solvent Peak Overlap

Symptom: The nitrile peak (~117 ppm) is obscured.[1] Analysis:

  • If using Acetonitrile-d3 : The solvent nitrile signal appears at ~118 ppm, directly overlapping with the analyte.[1]

  • Fix: Switch to DMSO-d6 (septet at 39.5 ppm) or CDCl3 (triplet at 77.0 ppm).[1]

References

  • Heavy

    
    C Shifts: 
    
    • Source: Chemistry Stack Exchange / Theoretical Chemistry Accounts.[1] "Calculated 13C NMR Shifts of brominated Carbons."

    • URL:[Link]

  • Relaxation Agents in NMR

    • Source: University of Chicago NMR Facility.[1] "Optimized Default 13C Parameters."

    • URL:[Link]

  • General Spectral Data for Halogenated Benzonitriles

    • Source: PubChem Compound Summary for 3-Bromo-5-chlorobenzonitrile.[1]

    • URL:[Link][1]

  • Substituent Effects (Additivity Rules)

    • Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard Reference Text).

FT-IR spectrum of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: FT-IR Spectroscopic Characterization of 3-Bromo-5-chlorobenzonitrile

Executive Summary

This technical guide outlines the protocol for the vibrational characterization of 3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) using Fourier Transform Infrared (FT-IR) spectroscopy.[1] As a trisubstituted benzene derivative featuring a nitrile group and two distinct halogens, this molecule serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), specifically in Suzuki-Miyaura coupling reactions.

This document provides a validated workflow for sample preparation, spectral acquisition, and detailed band assignment, ensuring high data integrity for quality control (QC) and structural verification in drug development pipelines.

Safety & Handling (Critical Pre-Requisite)

Warning: 3-Bromo-5-chlorobenzonitrile is classified as Acutely Toxic (Oral/Dermal/Inhalation).[1][2]

  • Engineering Controls: All solid handling must occur within a certified fume hood or powder containment enclosure.[1]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

  • Hazards: Irritating to eyes and respiratory system.[1][2][3] Avoid dust generation.[1]

Chemical Profile

PropertySpecification
IUPAC Name 3-Bromo-5-chlorobenzonitrile
CAS Number 304854-55-5
Molecular Formula

Molecular Weight 216.46 g/mol
Physical State White to off-white crystalline powder
Melting Point 70–72 °C
Structural Features 1,3,5-trisubstituted benzene (meta-substitution)

Experimental Protocol

Two methods are validated for this compound: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1]

Method A: Diamond ATR (Recommended for Routine QC)

Rationale: ATR is non-destructive and rapid.[1] However, the low melting point (70°C) requires caution.[1]

  • Crystal Cleaning: Clean the diamond crystal with isopropanol.[1] Ensure no residue remains (verify with a background scan).[1]

  • Background: Collect a 32-scan background spectrum of the ambient air.[1]

  • Sample Loading: Place approximately 2–5 mg of the sample onto the center of the crystal.

  • Pressure Application: Lower the pressure arm.

    • Critical Note: Do not over-tighten.[1] Excessive pressure generates heat, which may locally melt the sample (MP ~70°C), causing spectral distortions or shifting the baseline. Stop when the pressure gauge indicates "Solid" contact.[1]

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

Method B: KBr Transmission (Recommended for Structural Elucidation)

Rationale: Provides superior resolution in the fingerprint region and avoids refractive index corrections needed for ATR.[1]

  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved.

  • Pressing: Compress under 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 2 cm⁻¹; 64 scans.[1]

Workflow Visualization

FTIR_Workflow Start Sample Receipt (3-Bromo-5-chlorobenzonitrile) Check Check MP (~70°C) & Safety Data Start->Check Choice Select Method Check->Choice ATR ATR Method (Rapid QC) Choice->ATR Routine KBr KBr Pellet (High Res) Choice->KBr Structural Acq Acquisition (4000-400 cm⁻¹) ATR->Acq Caution: Heat KBr->Acq Process Post-Processing (Baseline Corr, Peak Pick) Acq->Process Validation Spectral Validation (Check -CN & Fingerprint) Process->Validation

Figure 1: Validated experimental workflow for FT-IR acquisition of low-melting halogenated nitriles.

Spectral Analysis & Interpretation

The spectrum of 3-Bromo-5-chlorobenzonitrile is dominated by the nitrile stretch and the specific pattern of the 1,3,5-trisubstituted aromatic ring.

A. Functional Group Assignments
Frequency Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3090 – 3050 Weak/MedAr C-H Stretch Characteristic of unsaturated aromatic protons (

hybridized).[1]
2240 – 2225 Strong/Sharp -C≡N Stretch The diagnostic peak.[1][4][5] Aromatic nitriles typically absorb lower than aliphatic ones due to conjugation, but the electron-withdrawing halogens (Br, Cl) inductively stabilize the bond, keeping it >2225 cm⁻¹.
1590 – 1550 MediumC=C Ring Stretch Skeletal vibrations of the benzene ring.[1] Often appears as a doublet.
1450 – 1400 MediumC=C Ring Stretch Secondary skeletal vibration band.[1]
1100 – 1000 MediumAr-Cl Stretch In-plane vibration.[1] Often mixed with ring modes.[1]
880 – 860 MediumC-H Out-of-Plane Diagnostic: Isolated H atoms. Characteristic of 1,3,5-trisubstitution (meta).
690 – 660 MediumC-H Out-of-Plane Ring deformation associated with meta-substitution.
650 – 500 Medium/StrongC-Br Stretch Carbon-Bromine bonds are heavy and appear in the far fingerprint region.[1]
B. The "Fingerprint" Region (1500–400 cm⁻¹)

The region below 900 cm⁻¹ is critical for distinguishing this isomer from its 1,2,3- or 1,2,4-analogs.

  • Meta-Substitution Pattern: Look for strong bending vibrations near 870 cm⁻¹ and 680 cm⁻¹ .[1] These represent the "breathing" modes of the benzene ring constrained by substituents at positions 1, 3, and 5.

  • Halogen Influence: The presence of both Cl and Br adds complexity.[1] The C-Cl band is typically higher in energy (~1050 cm⁻¹) than the C-Br band (~600 cm⁻¹), but coupling is common.[1]

Quality Control: Acceptance Criteria

To validate the spectrum for QC release, the following criteria must be met:

  • Nitrile Peak Position: Must fall between 2225–2245 cm⁻¹ .[1]

    • Failure Mode: If peak < 2220 cm⁻¹, suspect hydrolysis to amide.[1]

  • Baseline Flatness: Transmission at 3800 cm⁻¹ should be >95% (no scattering).

  • Moisture Check: Absence of broad mound at 3300–3500 cm⁻¹ (indicates wet sample or KBr).[1]

  • Identity Confirmation: The pattern of peaks in the 900–600 cm⁻¹ region must match the reference standard (meta-substitution signature).

Applications in Drug Development

3-Bromo-5-chlorobenzonitrile is a high-value scaffold (building block) in medicinal chemistry.[1]

  • Suzuki-Miyaura Coupling: The distinct reactivity of the Bromine (more reactive) vs. the Chlorine (less reactive) allows for chemoselective functionalization.

    • Step 1: Pd-catalyzed coupling at the C-Br site to attach an aryl/alkyl group.[1]

    • Step 2: Subsequent activation of the C-Cl site or hydrolysis of the -CN group.[1]

  • Pathway Visualization:

Synthesis_Pathway Start 3-Bromo-5-chlorobenzonitrile Step1 Suzuki Coupling (Boronic Acid + Pd Cat) Start->Step1 Selects Br Inter Intermediate: 3-Aryl-5-chlorobenzonitrile Step1->Inter Step2 Functionalization (Hydrolysis or 2nd Coupling) Inter->Step2 Selects Cl/CN Final Target API (Kinase Inhibitor/Agrochemical) Step2->Final

Figure 2: Chemoselective utility of the molecule in API synthesis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15965893, 3-Bromo-5-chlorobenzonitrile.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for IR band assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach.[1] In Encyclopedia of Analytical Chemistry.[1] Retrieved from [Link]

  • Merck/Sigma-Aldrich. Safety Data Sheet (SDS) - 3-Bromo-5-chlorobenzonitrile.[1] (Always verify local supplier SDS).[1]

Sources

applications in novel anticancer medicine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for synthesizing Antibody-Drug Conjugates (ADCs) using copper-free click chemistry. Unlike traditional cysteine-maleimide conjugation, which often results in unstable thioether linkages and heterogeneous Drug-to-Antibody Ratios (DAR), this protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We employ a DBCO (Dibenzocyclooctyne) functionalized antibody and an Azide-functionalized linker-payload (Val-Cit-PAB-MMAE) to achieve high specificity, hydrolytic stability, and controlled DAR.

Part 1: The Chemistry Strategy (Rationale)

1.1 The Shift from Maleimide to Click Chemistry First-generation ADCs (e.g., Brentuximab vedotin) rely on maleimide-thiol conjugation. However, maleimides are susceptible to a retro-Michael addition reaction in plasma, leading to premature drug loss ("payload shedding") and off-target toxicity.

1.2 The SPAAC Advantage

  • Bioorthogonality: The reaction occurs only between the azide and the strained alkyne (DBCO), ignoring amines, thiols, and hydroxyls present on the protein surface.

  • Copper-Free: Traditional click chemistry (CuAAC) requires Cu(I), which generates reactive oxygen species (ROS) that denature proteins. SPAAC is driven by the release of ring strain (~18 kcal/mol) in the DBCO cyclooctyne ring, requiring no catalyst.

  • Stability: The resulting triazole linkage is chemically inert and stable in physiological conditions.

Part 2: Experimental Protocol

Materials Required:

  • Antibody: Trastuzumab (anti-HER2) or equivalent IgG1 (Concentration: >2 mg/mL in PBS).

  • Linker-Payload: Azide-PEG4-Val-Cit-PAB-MMAE (Cleavable linker, Cathepsin B sensitive).

  • Crosslinker: DBCO-PEG4-NHS Ester.

  • Buffers:

    • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

    • Storage Buffer: PBS, pH 7.4 + 5% Trehalose (cryoprotectant).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Amicon Ultra Centrifugal Filters.

Step 1: Antibody Functionalization (DBCO Labeling)

Objective: Decorate the antibody surface lysines with DBCO moieties.

  • Buffer Exchange: Exchange the antibody into Labeling Buffer (pH 8.3) using a desalting column.[1][2]

    • Critical: Avoid amine-containing buffers (Tris, Glycine) at this stage, as they will compete with the NHS ester.

  • DBCO Preparation: Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add the DBCO solution to the antibody.

    • Ratio: Use a 10-20 molar excess of DBCO over antibody.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent antibody precipitation.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) or overnight at 4°C with gentle rocking.

  • Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess unreacted DBCO using a desalting column equilibrated with PBS.

Step 2: Conjugation (The "Click" Reaction)

Objective: Covalently attach the cytotoxic payload to the DBCO-modified antibody.

  • Payload Preparation: Dissolve Azide-Val-Cit-PAB-MMAE in DMSO (10 mM).

  • Reaction: Add the Azide-Payload to the DBCO-Antibody solution.

    • Ratio: Use a 1.5 to 2.0 molar excess of Azide-Payload relative to the DBCO groups (not just the antibody).

    • Note: If you incorporated ~4 DBCOs per antibody, add ~6-8 equivalents of payload.

  • Incubation: Incubate for 4 to 12 hours at RT or overnight at 4°C.

    • Self-Validation: The reaction kinetics of SPAAC are slower than maleimide. Do not rush this step.

  • Purification: Perform extensive dialysis or size-exclusion chromatography (SEC) to remove unconjugated free drug.

    • Safety: The free payload is highly potent. Handle all waste as hazardous cytotoxic material.

Part 3: Quality Control & Characterization

3.1 Drug-to-Antibody Ratio (DAR) Determination The DAR is the critical quality attribute determining potency and pharmacokinetics.[3]

  • Method: Hydrophobic Interaction Chromatography (HIC-HPLC).[4]

  • Column: Butyl-NPR or Phenyl-5PW.

  • Mobile Phase A: 1.5 M Ammonium Sulfate + 25 mM Sodium Phosphate (pH 7.0).

  • Mobile Phase B: 25 mM Sodium Phosphate (pH 7.0) + 25% Isopropanol.

  • Logic: ADCs with higher drug loads are more hydrophobic and elute later.[3][4]

  • Calculation:

    
    
    (Where 
    
    
    
    = number of drugs conjugated, e.g., 0, 1, 2...)

3.2 Aggregation Analysis

  • Method: SEC-HPLC (Tosoh TSKgel G3000SWxl).

  • Acceptance Criteria: Monomer > 95%. High molecular weight aggregates (HMWS) can induce immunogenicity.

Table 1: Comparison of Conjugation Strategies

FeatureMaleimide-CysteineSPAAC (Click Chemistry)
Site Specificity Low (Heterogeneous)High (Tunable via enzyme/glycan engineering)
Linkage Stability Moderate (Retro-Michael instability)High (Stable Triazole ring)
Reaction Conditions Requires reduction (TCEP/DTT)Mild, no reduction needed
Catalyst NoneNone (Strain-promoted)

Part 4: Visualization of Workflows

Figure 1: The SPAAC Synthesis Workflow

Caption: Step-by-step synthesis of the ADC. The antibody is first activated with a DBCO-NHS ester, followed by the specific "click" reaction with the Azide-functionalized payload.

ADC_Synthesis Ab Native Antibody (Trastuzumab) Step1 Step 1: Activation (pH 8.3, <10% DMSO) Ab->Step1 DBCO DBCO-NHS Ester (Linker) DBCO->Step1 Ab_DBCO DBCO-Activated Antibody Step2 Step 2: Click Reaction (Copper-Free, RT) Ab_DBCO->Step2 Payload Azide-Val-Cit-MMAE (Payload) Payload->Step2 ADC Final ADC (Stable Triazole Link) Step1->Ab_DBCO Lysine Conjugation Purify Purification (Desalting/SEC) Step2->Purify Purify->ADC High Purity Product

Figure 2: Mechanism of Action (Intracellular Trafficking)

Caption: The biological pathway of the ADC. After binding to the surface receptor (HER2), the complex is internalized. The Val-Cit linker is cleaved by lysosomal Cathepsin B, releasing the MMAE payload to disrupt microtubules.

MOA Binding 1. Binding (ADC binds HER2 Receptor) Internalization 2. Internalization (Receptor-Mediated Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking (Acidic Environment) Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B hydrolyzes Val-Cit) Lysosome->Cleavage Enzymatic Action Release 5. Payload Release (MMAE escapes to Cytosol) Cleavage->Release Apoptosis 6. Apoptosis (Microtubule Disruption) Release->Apoptosis Cell Death

References

  • Agilent Technologies. (2024).[5] Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Cleavable linkers in antibody-drug conjugates.[6][7] PubMed Central. Retrieved from [Link]

  • Waters Corporation. (2023). Automating the Determination of Drug-to-Antibody Ratio (DAR) of ADCs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 3-Bromo-5-chlorobenzonitrile via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The content is structured to move from general principles to specific troubleshooting, mirroring the experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to prepare for a successful recrystallization.

Q1: What is the primary goal of recrystallizing 3-Bromo-5-chlorobenzonitrile?

The primary goal is to purify the solid compound. Recrystallization is a purification technique that leverages differences in solubility to separate the desired compound from impurities.[1][2] The process involves dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly. As the solution cools, the solubility of the 3-Bromo-5-chlorobenzonitrile decreases, causing it to form highly organized, pure crystals.[3] Impurities, ideally, either remain dissolved in the cold solvent (if they are more soluble) or are removed during an initial hot filtration step (if they are insoluble).[3]

Q2: What are the critical physical properties of 3-Bromo-5-chlorobenzonitrile to consider?

Understanding the compound's physical properties is essential for designing the experiment and assessing purity.

PropertyValueSource(s)Significance for Recrystallization
Molecular Formula C₇H₃BrClN[4][5][6]Foundational chemical identity.
Molecular Weight 216.46 g/mol [4][5][6]Used for calculating theoretical yield and molar quantities.
Appearance White to off-white crystalline solid[7]A significant color change after recrystallization indicates the removal of colored impurities.
Melting Point 61-63°C or 70.7-71.1°C[4][7][8]The melting point is a key indicator of purity. Impure compounds typically exhibit a depressed and broad melting range. A sharp melting point within the literature range after recrystallization signifies high purity. The discrepancy in reported values highlights the importance of using a consistent analytical method.

Q3: Which solvent should I choose for the recrystallization?

The "perfect" recrystallization solvent is one in which 3-Bromo-5-chlorobenzonitrile is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[3] Conversely, the impurities should be either very soluble or insoluble at all temperatures.

Given its structure (a moderately polar aromatic nitrile), a range of solvents should be screened. One source notes its solubility in methanol.[7] However, a single-solvent system may not be optimal. A two-solvent (miscible pair) system is often more effective.

Recommended Solvents for Initial Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene.

  • Two-Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane, Toluene/Heptane.[9][10]

The ideal choice must be determined experimentally through small-scale solubility tests before committing to a bulk procedure.[11][12]

Q4: What are the essential safety precautions when handling 3-Bromo-5-chlorobenzonitrile?

3-Bromo-5-chlorobenzonitrile is a hazardous substance and must be handled with appropriate care. According to its Globally Harmonized System (GHS) classification, it is toxic if swallowed, may be toxic in contact with skin or if inhaled, and causes skin and serious eye irritation.[5][8]

  • Always work in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Avoid creating and inhaling dust.

  • Consult the Safety Data Sheet (SDS) for the specific material you are using before starting any work.[4]

Section 2: Standard Recrystallization Protocol

This protocol provides a self-validating, step-by-step method for the purification of 3-Bromo-5-chlorobenzonitrile.

Objective: To purify crude 3-Bromo-5-chlorobenzonitrile to >98% purity, verified by melting point analysis.

Methodology:

  • Solvent Selection (Microscale Trial):

    • Place ~20-30 mg of the crude solid into several small test tubes.

    • Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a single solvent.[11]

    • If it is poorly soluble, begin heating the test tube gently in a sand or water bath while adding more solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

    • Successful Outcome: A good solvent will show a significant formation of crystals upon cooling. Note the approximate solvent volume used.

  • Dissolution of the Crude Solid (Macroscale):

    • Place the crude 3-Bromo-5-chlorobenzonitrile (e.g., 2.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL or 125 mL). Using an Erlenmeyer flask, not a beaker, minimizes solvent evaporation and contamination.

    • Add a magnetic stir bar and the chosen solvent (e.g., ethanol) in an initial small portion.

    • Gently heat the mixture on a stirring hotplate to near the solvent's boiling point.

    • Add more hot solvent in small portions until the solid is completely dissolved. Causality: It is critical to use the minimum amount of hot solvent necessary to form a saturated solution; using too much will dramatically reduce the final crystal yield.[13]

  • Hot Filtration (If Necessary):

    • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required.

    • Pre-heat a stemless or short-stemmed funnel and a second Erlenmeyer flask.[14]

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

    • Causality: This step must be done quickly to prevent premature crystallization of the desired product in the funnel, which can lead to significant yield loss.[14]

  • Crystallization (Cooling):

    • Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is paramount. It allows the crystal lattice to form in an orderly fashion, selectively incorporating the 3-Bromo-5-chlorobenzonitrile molecules while excluding impurities. Rapid cooling traps impurities and leads to the formation of smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation and yield.[15]

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[15]

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

    • Swirl and pour the crystalline slurry into the funnel.

  • Washing the Crystals:

    • With the vacuum disconnected, add a small amount of ice-cold solvent to the crystals to wash away any residual soluble impurities adhering to their surface.[16]

    • After a few moments, re-apply the vacuum to pull the wash solvent through.

    • Causality: Using ice-cold solvent for washing is critical to prevent the purified crystals from re-dissolving, which would lower the yield.[13]

  • Drying and Analysis:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass, spread them out, and allow them to dry completely. Drying can be done in a desiccator or a low-temperature vacuum oven.

    • Once dry, weigh the purified crystals to calculate the percent recovery and determine the melting point. A sharp melting point close to the literature value indicates successful purification.

Section 3: Visualization of Workflows

A clear visual representation of the process and decision-making logic is crucial for experimental success.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Procedure cluster_analysis Analysis A Select Solvent (Microscale Test) B Dissolve Crude Solid in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Perform Hot Filtration C->D Yes E Cool Solution Slowly (Room Temp -> Ice Bath) C->E No D->E F Collect Crystals (Vacuum Filtration) E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Product G->H I Calculate Yield & Determine Melting Point H->I

Caption: Standard workflow for recrystallization.

Troubleshooting_Tree cluster_dissolve Dissolution Issues cluster_crystal Crystallization Failure cluster_oil Phase Issues Start Problem Encountered A Compound Won't Dissolve Start->A B No Crystals Form Start->B C Compound 'Oiled Out' Start->C A_S1 Solution 1: Wrong solvent choice. -> Re-evaluate solvent screen. A->A_S1 A_S2 Solution 2: Insufficient solvent. -> Add more hot solvent in portions. A->A_S2 B_S1 Cause: Supersaturation -> Scratch flask walls -> Add a seed crystal B->B_S1 B_S2 Cause: Too much solvent -> Gently evaporate some solvent and re-cool B->B_S2 B_S3 Cause: Cooled too fast -> Re-heat to dissolve, cool more slowly B->B_S3 C_S1 Cause: Saturated solution is above compound's melting point. -> Re-heat to dissolve oil C->C_S1 C_S2 -> Add slightly more solvent to lower saturation point -> Re-cool slowly C_S1->C_S2

Caption: Decision tree for common recrystallization issues.

Section 4: Troubleshooting Guide

Problem: My compound will not dissolve, even when heating.

  • Causality & Solution: You have likely chosen a solvent in which the compound is largely insoluble even at high temperatures. You must perform solubility tests to find a more suitable solvent or solvent system.[11] Alternatively, you may have a large amount of an insoluble impurity, which will require hot filtration after dissolving the desired product.

Problem: After cooling the solution, no crystals have formed.

  • Causality & Solution 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.[13] To induce crystallization, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation. Another effective method is to add a tiny "seed crystal" of the pure compound to the solution, which acts as a template for crystal growth.[15]

  • Causality & Solution 2: Too much solvent was used. If the solution is not saturated enough, the solubility limit will not be reached upon cooling. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[13]

Problem: An oil has formed instead of solid crystals.

  • Causality & Solution: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute. When the solution cools, the compound melts before it crystallizes, separating as an immiscible liquid. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation temperature, and then allow the solution to cool very slowly. It can also be beneficial to try a lower-boiling point solvent.

Problem: The final yield of my purified crystals is very low.

  • Causality & Solution 1: Too much solvent was used during the dissolution step, causing a significant amount of the product to remain in the solution even after cooling.[13]

  • Causality & Solution 2: The crystals were washed with solvent that was not sufficiently cold, causing some of the pure product to dissolve and be lost.[13][16]

  • Causality & Solution 3: Premature crystallization occurred during a hot filtration step, leading to product loss on the filter paper. Ensure the filtration apparatus is adequately pre-heated.[14]

  • Causality & Solution 4: The solution was not cooled sufficiently to maximize precipitation. Ensure you are using an ice-water bath and allowing adequate time for crystallization.

Problem: The recrystallized product is still colored or appears impure.

  • Causality & Solution 1: The cooling process was too rapid, trapping impurities within the crystal lattice. The solution is to re-dissolve the crystals in the minimum amount of fresh hot solvent and allow it to cool much more slowly.

  • Causality & Solution 2: The colored impurity has very similar solubility properties to the desired compound. In this case, a small amount of activated carbon can be added to the hot solution before the hot filtration step. The carbon will adsorb the colored impurities, which are then removed by filtration. Use carbon sparingly, as it can also adsorb the desired product.

References

  • Recrystallization-1.pdf. (n.d.).
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Recrystallization, filtration and melting point. (n.d.).
  • Recrystallization. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • 3-Bromo-5-Chlorobenzonitrile: Key Material for Specialty Chemical Manufacturing. (n.d.).
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. (n.d.). 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Dickinson, S. R., Müller, P., & Tanski, J. M. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o523–o524. [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Chemistry Laboratory Techniques. [Link]

  • Amrita Olabs. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]

  • Dickinson, S. R., Müller, P., & Tanski, J. M. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o523–o524. [Link]

  • Crystallization Solvents.pdf. (n.d.).
  • Go-to recrystallization solvent mixtures. (2023, February 19). r/Chempros. Reddit. [Link]

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optimizing reaction conditions for 3-Bromo-5-chlorobenzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Site-Selective Cross-Coupling Document ID: TSC-2026-BCBN-01 Status: Active

Executive Summary: The Orthogonal Challenge

3-Bromo-5-chlorobenzonitrile is a high-value scaffold in medicinal chemistry because it offers orthogonal functionalization . It allows researchers to sequentially couple two different nucleophiles: first at the more reactive C-Br site, and subsequently at the C-Cl site.[1]

The Critical Challenge: The nitrile (-CN) group is a strong electron-withdrawing group (EWG). This lowers the electron density of the benzene ring, significantly activating both the C-Br and C-Cl bonds toward oxidative addition.

  • Risk: Standard "active" catalysts (e.g., SPhos, XPhos) or high temperatures (>80°C) may activate the C-Cl bond prematurely, leading to bis-coupling (double reaction) or regio-scrambling .

This guide provides the protocols and troubleshooting logic to ensure exclusive coupling at the bromine position.

Mechanism & Selectivity Logic

To achieve selectivity, you must exploit the difference in bond dissociation energies (BDE) and the rate of oxidative addition.

  • C-Br Bond: Weaker, faster oxidative addition.

  • C-Cl Bond: Stronger, slower oxidative addition.

  • Impact of -CN: The nitrile group accelerates oxidative addition at both sites compared to neutral arenes. This narrows the "selectivity window."

Visualizing the Selectivity Workflow

The following decision tree outlines how to select conditions based on your specific coupling partner (boronic acid/ester).

SelectivityLogic Start START: Select Coupling Partner PartnerType Is the Boronic Acid Sterically Hindered? Start->PartnerType NoHindrance No (e.g., Phenylboronic acid) PartnerType->NoHindrance Simple Aryl YesHindrance Yes (e.g., ortho-substituted) PartnerType->YesHindrance Bulky/Heteroaryl StandardCat Use Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: Toluene/Water or Dioxane/Water Temp: 40-60°C NoHindrance->StandardCat CheckResult1 Check LCMS StandardCat->CheckResult1 Success Product: Mono-coupled (Br only) Action: Proceed to Workup CheckResult1->Success >95% Selectivity Fail_Bis Issue: Bis-coupling (Cl reacted) Action: Lower Temp, Switch to PPh3 CheckResult1->Fail_Bis Cl Reacted Fail_SM Issue: Low Conversion Action: Increase Temp (max 80°C) CheckResult1->Fail_SM SM Remaining ActiveCat Use Pd(OAc)2 + XPhos or SPhos CRITICAL: Keep Temp < 40°C YesHindrance->ActiveCat CheckResult2 Check LCMS ActiveCat->CheckResult2 CheckResult2->Success CheckResult2->Fail_Bis

Figure 1: Decision tree for catalyst selection based on steric demand of the coupling partner.

Optimized Experimental Protocols

Protocol A: The "High Selectivity" Method (Recommended Start)

Best for: Simple aryl boronic acids, vinyl borocates. Rationale: Uses ligands with moderate activity (dppf or PPh3) to ensure only the C-Br bond is activated.

  • Stoichiometry:

    • 3-Bromo-5-chlorobenzonitrile: 1.0 equiv.

    • Boronic Acid: 1.05 – 1.1 equiv (Do not use large excess).

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (2-3 mol%).

    • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (4:1).

  • Procedure:

    • Charge solids into a vial.

    • Add degassed solvents.[3]

    • Heat to 60°C for 4–12 hours.

    • Note: Do not exceed 80°C.[2]

Protocol B: The "High Activity" Method

Best for: Sterically hindered boronic acids or unreactive esters. Rationale: Uses Buchwald dialkylbiaryl phosphines (XPhos/SPhos) which are highly active. Temperature control is vital to prevent C-Cl insertion.[4]

  • Stoichiometry:

    • 3-Bromo-5-chlorobenzonitrile: 1.0 equiv.

    • Boronic Acid: 1.2 equiv.

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%).

    • Base: K₃PO₄ (2.0 equiv).

  • Solvent System: THF/Water (10:1).[2]

  • Procedure:

    • Run at Room Temperature (20–25°C) initially.

    • Monitor by HPLC/UPLC every 2 hours.

    • Only heat to 40°C if conversion is <10% after 4 hours.

Data Comparison: Catalyst Performance
ParameterPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Oxidative Addition Rate LowModerateVery High
C-Br Selectivity ExcellentExcellentGood (requires temp control)
C-Cl Reactivity Risk Very LowLowHigh (if heated)
Rec. Temp 80°C60°C20–40°C
Air Stability PoorGoodExcellent

Troubleshooting & FAQs

Q1: I am seeing significant "Bis-coupling" (reaction at both Br and Cl). How do I stop this?

Diagnosis: The catalyst is too active, or the temperature is too high, overcoming the activation energy barrier for the C-Cl bond. Corrective Actions:

  • Reduce Temperature: Drop reaction temperature by 20°C.

  • Change Ligand: If using SPhos or XPhos, switch to dppf or PPh₃ .[4] These ligands are less electron-rich and less likely to insert into the stronger C-Cl bond [1].

  • Stoichiometry Control: Ensure you are not using a large excess of boronic acid. Limit to 1.0–1.05 equivalents.

Q2: My reaction yields the "Dehalogenated" product (3-chlorobenzonitrile). Where did the Bromine go?

Diagnosis: This is Protodehalogenation (Hydrodehalogenation). The Pd-Ar intermediate underwent reduction instead of transmetallation. Root Causes:

  • Solvent: Wet solvents (if using anhydrous protocols) or alcohols acting as hydride sources.

  • Base: Strong alkoxide bases (e.g., NaOtBu) can promote

    
    -hydride elimination from the ligand or solvent.
    
  • Mechanism: See Figure 2 below.

Dehalogenation Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Path_Good Transmetallation (with Boronic Acid) OxAdd->Path_Good Fast Path_Bad Hydride Source (Alcohol/Water/Base) OxAdd->Path_Bad Slow (Side Rxn) Product Desired Product Path_Good->Product RedElim Reductive Elimination (Ar-H) Path_Bad->RedElim SideProduct Side Product: 3-Chlorobenzonitrile RedElim->SideProduct

Figure 2: Competing pathways between Desired Coupling and Protodehalogenation.

Corrective Actions:

  • Switch Base: Use K₃PO₄ or Cs₂CO₃ instead of alkoxides or amines.

  • Increase Concentration: Higher concentration favors the bimolecular transmetallation step over unimolecular decomposition pathways.

  • Dry Solvents: Ensure solvents are degassed and dry if using sensitive catalysts [2].

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or Boronic Acid decomposition (Protodeboronation). Corrective Actions:

  • Check the Boronic Acid: Electron-poor or heteroaryl boronic acids are prone to hydrolytic deborylation. Add the boronic acid in two portions (0.6 eq at T=0, 0.6 eq at T=2h).

  • Protect the Catalyst: Ensure rigorous degassing (sparging with Argon for 15 mins) to prevent oxidation of the phosphine ligands [3].

References

  • Chemoselective Cross-Coupling of Polyhalogenated Arenes. Source:Journal of the American Chemical Society Context: Establishes the reactivity order (I > Br > Cl) and ligand effects on selectivity. URL:[Link]

  • Practical Guide to Suzuki-Miyaura Coupling. Source:Yoneda Labs Context: Practical advice on degassing, catalyst death, and homocoupling side reactions. URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source:Core.ac.uk / Review Context: Discusses strategies for differentiating between identical or similar halogen groups using catalyst control. URL:[Link]

Sources

common byproducts in 3-Bromo-5-chlorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-chlorobenzonitrile Synthesis

Ticket ID: #SYN-3B5C-CN Subject: Impurity Profiling & Troubleshooting Guide for CAS 304854-55-5 Support Level: Tier 3 (Process Chemistry & R&D)

Executive Summary: The Molecule & The Challenge

Target Molecule: 3-Bromo-5-chlorobenzonitrile CAS: 304854-55-5 Core Challenge: This molecule possesses a "mismatched" electronic push-pull system with two different halogens. The primary synthesis difficulty lies in chemoselectivity —installing the nitrile group without displacing the valuable bromine or chlorine atoms, while preventing hydrolysis or homocoupling.

This guide covers the two dominant synthesis routes:

  • The Sandmeyer Route: Via 3-bromo-5-chloroaniline (Classic, high regio-fidelity).

  • The Transition-Metal Route: Via Pd/Cu-catalyzed cyanation of 1-bromo-3,5-dichlorobenzene (Modern, scalable).

Route A: The Sandmeyer Reaction (Diazo-Cyanation)

Precursor: 3-Bromo-5-chloroaniline Reagents: NaNO₂, H₂SO₄ (or HCl), CuCN/KCN.

Mechanism & Impurity Pathway

The reaction proceeds via a diazonium intermediate. The critical failure point is the stability of the 3-bromo-5-chlorobenzenediazonium ion.

SandmeyerPathways Aniline 3-Bromo-5-chloroaniline Diazo Diazonium Intermediate [Ar-N2]+ Aniline->Diazo NaNO2 / Acid < 5°C Target TARGET: 3-Bromo-5-chlorobenzonitrile Diazo->Target CuCN / KCN Sandmeyer Phenol IMPURITY A: 3-Bromo-5-chlorophenol (Hydrolysis) Diazo->Phenol + H2O / Heat (>10°C) Reduction IMPURITY B: 3-Bromo-5-chlorobenzene (Hydrodediazoniation) Diazo->Reduction + H3PO2 or EtOH Azo IMPURITY C: Azo Tars/Dimers Diazo->Azo + Unreacted Aniline

Figure 1: Divergent pathways in the Sandmeyer synthesis showing critical impurity origins.[1]

Troubleshooting Guide: Sandmeyer Route
IssueSymptomRoot CauseCorrective Action
Phenol Formation HPLC peak at RRT ~0.8 (Acidic). Yield loss.Thermal Instability: The diazonium salt hydrolyzed before reacting with CuCN.Protocol Adjustment: Maintain diazotization temp < 5°C. Ensure the CuCN solution is neutralized (pH 6-7) before addition to prevent acid-catalyzed hydrolysis.
"Tar" Formation Black, gummy residue. Low mass balance.Azo Coupling: Unreacted aniline attacked the formed diazonium salt.Stoichiometry Check: Ensure NaNO₂ is in slight excess (1.1 eq). Verify complete diazotization (starch-iodide paper test) before adding to CuCN.
Halogen Scrambling MS shows peaks at M-44 or M+44 (Cl/Br exchange).Halide Exchange: Using HCl for diazotization allows Cl⁻ to displace Br⁻ (or vice versa).Reagent Swap: Use H₂SO₄ instead of HCl for the diazotization step to remove nucleophilic chloride ions from the media [1].
Violent Exotherm Temperature spikes upon mixing.Radical Build-up: Fast addition of diazonium to CuCN.Process Control: Add the cold diazonium solution dropwise to the warm (60°C) CuCN mixture. Do not reverse addition.

Route B: Palladium-Catalyzed Cyanation

Precursor: 1-Bromo-3,5-dichlorobenzene (or 1,3-dibromo-5-chlorobenzene) Reagents: Zn(CN)₂ or K₄[Fe(CN)₆], Pd(0) source (e.g., Pd₂(dba)₃), Ligand (dppf or Xantphos).

Mechanism & Impurity Pathway

This route relies on Oxidative Addition of Pd into the C-Br bond. The challenge is preventing the Pd from inserting into the C-Cl bond or facilitating homocoupling.

PdCycle Substrate 1-Bromo-3,5-dichlorobenzene PdOx Pd(II)-Ar Complex Substrate->PdOx Pd(0) / Oxidative Addn. Target TARGET: 3-Bromo-5-chlorobenzonitrile PdOx->Target Zn(CN)2 / Reductive Elim. Biaryl IMPURITY D: Homocoupling (Biaryl) PdOx->Biaryl Transmetallation Error Reduced IMPURITY E: 3,5-Dichlorobenzonitrile (Protodehalogenation) PdOx->Reduced H-Source (Solvent?) OverReact IMPURITY F: 5-Chloroisophthalonitrile (Bis-cyanation) Target->OverReact Excess CN / High Temp

Figure 2: Competitive pathways in Pd-catalyzed cyanation. Note that Impurity E represents the loss of the Bromine atom replaced by Hydrogen, a common side-reaction.

Troubleshooting Guide: Pd-Catalyzed Route
IssueSymptomRoot CauseCorrective Action
Biaryl Formation High MW impurity (dimer).Oxygen Ingress: O₂ promotes homocoupling of aryl boronic acids/halides in Pd cycles.Deoxygenation: Sparge solvent with Argon for >30 mins. Use a glovebox if possible. Increase ligand:Pd ratio to >2:1.
Protodehalogenation Product Mass = M - Br + H.Hydride Source: Presence of water or alcohols acting as hydride donors.Solvent Quality: Use anhydrous DMF or DMAc. Ensure Zn(CN)₂ is dry. Avoid alcoholic solvents.
Bis-Cyanation Product contains two nitrile groups.[2]Poor Selectivity: Catalyst is too active and inserts into C-Cl bond after C-Br.Ligand Selection: Switch to bulky bidentate ligands like Xantphos or dppf . These are tuned to activate C-Br but are often sterically hindered from activating the stronger C-Cl bond [2].
Stalled Reaction High starting material remaining.Catalyst Poisoning: Cyanide anions can poison Pd(0) if concentration is too high.Slow Release: Use Zn(CN)₂ (low solubility releases CN⁻ slowly) or K₄[Fe(CN)₆] instead of NaCN/KCN.

Analytical Reference Data

HPLC Method Parameters (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 min.

Relative Retention Time (RRT) Table: Reference Peak: 3-Bromo-5-chlorobenzonitrile (Target) = 1.00

CompoundStructure NotePredicted RRTPolarity Logic
3-Bromo-5-chlorophenol Impurity A (Sandmeyer)0.65 - 0.75Polar/Acidic (Elutes early)
3-Bromo-5-chloroaniline Starting Material (Sandmeyer)0.40 - 0.50Polar/Basic (Elutes very early in acid buffer)
3-Bromo-5-chlorobenzonitrile TARGET 1.00 Intermediate Polarity
3,5-Dichlorobenzonitrile Impurity E (Pd Route)0.95Slightly more polar (Cl vs Br)
3,3'-Dibromo-5,5'-dichloro-biphenyl Impurity D (Dimer)1.40 - 1.60Highly Non-polar (Late eluter)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Nitriles via Sandmeyer).

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.

  • Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Nitriles from Aryl Chlorides.[3] Angewandte Chemie International Edition, 50(22), 5199–5202.

  • PubChem Compound Summary. (n.d.). 3-Bromo-5-chlorobenzonitrile (CID 10058206).

Sources

Technical Support Center: 3-Bromo-5-chlorobenzonitrile (BCBN)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 304854-55-3 | Formula: C₇H₃BrClN | MW: 216.46 g/mol [1]

Diagnostic Triage: Identify Your Impurity

Use this table to correlate your analytical observations with the likely contaminant.

Observation (HPLC/TLC/NMR) Likely Impurity Source Primary Removal Strategy
TLC: Spot at baseline (low R_f) in Hex/EtOAc (9:1).NMR: Broad singlets ~6.0-8.0 ppm (NH₂).3-Bromo-5-chlorobenzamide (Hydrolysis Product)Over-heating in aqueous acid/base; moisture during storage.[1]Silica Filtration (See Protocol B) or Recrystallization (Protocol A).[1]
TLC: Spot moves with solvent front.NMR: Missing nitrile peak (~118 ppm in ¹³C).[1]1-Bromo-3,5-dichlorobenzene (or similar halide)Unreacted starting material (if via cyanation).[1]Recrystallization (Methanol/Water).[1]
Appearance: Dark brown/black tar or oil.NMR: Complex aromatic region.[1]Diazo Tars / Phenols Failed Sandmeyer reaction; thermal decomposition.[1]Activated Carbon Treatment + Recrystallization.[1]
Color: Green/Blue tint (Cu) or Grey (Pd).Ash Test: Positive.Residual Metals Catalyst carryover (CuCN or Pd-catalyzed cyanation).[1]Metal Scavengers (Thiol-silica) or Chelation Wash.[1]

Troubleshooting Guide (FAQs)

Module 1: The "Hydrolysis Trap" (Amide Impurities)

Q: My LC-MS shows a peak with M+18 (Mass ~234/236). What happened? A: You have generated 3-bromo-5-chlorobenzamide .[1] This is the most common impurity in benzonitrile synthesis.[1] It occurs when the nitrile group hydrolyzes, often due to:

  • High Temperature Workup: Heating the crude material in basic or acidic aqueous solutions >50°C.[1]

  • Wet Storage: Storing the solid in non-desiccated conditions.[1]

Corrective Action: Amides are significantly more polar than nitriles.[1]

  • Low Level (<5%): Use Protocol B (Silica Plug) .[1] The nitrile will elute rapidly in non-polar solvent, while the amide sticks to the silica.[1]

  • High Level (>10%): You must recrystallize.[1] Amides generally have much lower solubility in cold hexanes/heptane than the nitrile.[1]

Module 2: Starting Material Carryover

Q: I synthesized BCBN via the Sandmeyer reaction (from aniline), but I see a "smear" in the aromatic region. A: This is likely 3-bromo-5-chlorophenol or polymerized diazo tars. The Sandmeyer reaction involves a diazonium intermediate that forms phenols if it reacts with water instead of the copper cyanide/halide species.

  • Fix: Phenols are acidic.[1] Dissolve your crude product in Diethyl Ether or EtOAc and wash with 1M NaOH (cold) . The phenol will deprotonate and move to the aqueous layer. The nitrile (neutral) will remain in the organic layer.[1]

Q: I used Pd-catalyzed cyanation, and I can't separate the product from the starting aryl halide. A: This is a difficult separation because the polarity difference between 3-bromo-5-chlorobenzonitrile and 1-bromo-3,5-dichlorobenzene is small.

  • Fix: Recrystallization is superior to chromatography here.[1] The nitrile usually forms a distinct crystal lattice compared to the liquid or low-melting halide precursors. Use Protocol A with a Methanol/Water gradient.[1]

Detailed Protocols

Protocol A: Selective Recrystallization (EtOH/Water)

Best for: Removing isomers, starting halides, and trace amides.[1]

Prerequisites:

  • Crude BCBN (Yellow/Off-white solid).[1]

  • Solvents: Ethanol (Absolute) and Deionized Water.[1]

  • Equipment: Reflux condenser, magnetic stirrer, ice bath.[1]

Step-by-Step:

  • Dissolution: Place 10g of crude BCBN in a round-bottom flask. Add Ethanol (30 mL) (3 mL/g ratio).

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 2 mL increments until clear.[1]

    • Note: If black particles remain (Pd/Cu residues), filter the hot solution through a Celite pad.[1]

  • The "Cloud Point": While maintaining gentle reflux, add hot Water dropwise.[1] Stop immediately when the solution turns slightly turbid (cloudy) and the turbidity does not disappear after 10 seconds of stirring.

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling traps impurities.[1]

  • Deep Cooling: Once at room temp, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles/crystals. Wash the cake with cold 20% Ethanol/Water .

  • Drying: Dry under vacuum at 40°C. (Melting Point Check: Target 70-72°C [1]).

Protocol B: Silica Plug Filtration (Rapid Cleanup)

Best for: Removing polar tars and amides without a full column.[1]

  • Preparation: Pack a sintered glass funnel (fritted disc) with 5cm of Silica Gel (230-400 mesh).

  • Equilibration: Flush the silica with 100% Hexanes .

  • Loading: Dissolve your crude oil/solid in the minimum amount of Dichloromethane (DCM) or Toluene.[1] Load it gently onto the silica surface.[1]

  • Elution:

    • Fraction 1: Flush with 5% Ethyl Acetate in Hexanes .[1] This will elute the non-polar BCBN (Product).[1]

    • Fraction 2: Flush with 50% Ethyl Acetate in Hexanes . This will elute the Amide (Impurity) - discard this.[1]

  • Evaporation: Concentrate Fraction 1 to obtain pure white solid.

Workflow Visualization

Purification Decision Tree

Use this logic flow to determine the correct protocol based on your crude analysis.

PurificationStrategy Start Crude 3-Bromo-5-chlorobenzonitrile Analyze Analyze (TLC / HPLC / NMR) Start->Analyze Decision1 Major Impurity? Analyze->Decision1 Amide Amide (Hydrolysis) (Polar, Low Rf) Decision1->Amide Polar Spot Halide Start Material (Non-polar, High Rf) Decision1->Halide Non-polar Spot Phenol Phenol / Tars (Acidic) Decision1->Phenol Acidic/Tars Action_Plug Protocol B: Silica Plug Filtration (Hexane/EtOAc) Amide->Action_Plug Action_Recryst Protocol A: Recrystallization (EtOH/Water) Halide->Action_Recryst Action_Wash Base Wash: Dissolve in Et2O Wash w/ 1M NaOH Phenol->Action_Wash Final Pure Product (MP: 70-72°C) Action_Plug->Final Action_Recryst->Final Action_Wash->Action_Recryst Polishing Step

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

References

  • ChemicalBook & Suppliers. (2024).[1][2] 3-Bromo-5-chlorobenzonitrile Product Specifications and Melting Point Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15965893, 3-Bromo-5-chlorobenzonitrile. Retrieved from [1]

  • Organic Syntheses. (2024). General Methods for Nitrile Purification and Amide Removal. (Contextual adaptation from standard benzonitrile purification protocols). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Bromo-5-chlorobenzonitrile. Retrieved from [1][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated benzonitriles, as they are toxic if swallowed or absorbed through the skin.

Sources

preventing byproduct formation in Suzuki coupling of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-bromo-5-chlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and achieve high yields of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the Suzuki coupling of 3-bromo-5-chlorobenzonitrile?

A1: The primary byproducts in this reaction are typically:

  • Homocoupling product of the boronic acid: This results from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen in the reaction mixture.[1]

  • Protodeboronation product: This is the arene corresponding to the boronic acid, formed by the replacement of the boronic acid group with a hydrogen atom. This side reaction is often catalyzed by bases and palladium-phosphine complexes.

  • Dehalogenated starting material: This involves the replacement of the bromine or chlorine atom on 3-bromo-5-chlorobenzonitrile with a hydrogen atom. Aryl bromides are generally more susceptible to dehalogenation than aryl chlorides.

  • Double coupling product: While less common under controlled conditions, the coupling reaction can occur at both the bromine and chlorine positions.

Q2: I am observing significant amounts of the homocoupling product of my boronic acid. What is the likely cause and how can I prevent it?

A2: The formation of the homocoupling byproduct is often initiated by the presence of Pd(II) species and is exacerbated by oxygen.[1] To minimize this, ensure your reaction is thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Using a fresh, high-quality palladium catalyst and phosphine ligands can also help, as oxidized or degraded reagents can contribute to the formation of unwanted Pd(II) species.[1]

Q3: My main goal is to achieve selective coupling at the C-Br bond. What are the key parameters to control?

A3: Achieving high selectivity for the C-Br bond over the C-Cl bond relies on the inherent difference in their reactivity, with the C-Br bond being more susceptible to oxidative addition to the Pd(0) catalyst.[1][2] To enhance this selectivity, you should carefully optimize the following:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. While bulky, electron-rich ligands are often used to activate less reactive C-Cl bonds, for C-Br selectivity, a less activating ligand system or milder reaction conditions might be more appropriate.[3]

  • Temperature: Lowering the reaction temperature can often improve selectivity, as the higher activation energy for C-Cl bond cleavage will be more difficult to overcome.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction at the C-Cl position.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This side reaction consumes your boronic acid and reduces the yield of the desired product. It is often promoted by the presence of water and base. While some water can be beneficial in Suzuki couplings, excessive amounts should be avoided. Using anhydrous solvents and ensuring the base is not overly hygroscopic can help. Additionally, certain bulky phosphine ligands can unfortunately accelerate protodeboronation, so ligand selection is a key consideration.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of 3-bromo-5-chlorobenzonitrile.

Problem 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh palladium source and ligand. Consider a pre-catalyst that readily forms the active Pd(0) species.The active catalyst is Pd(0), and inefficient reduction of a Pd(II) precatalyst will stall the catalytic cycle.
Poor Quality Boronic Acid Use fresh or recently purified boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).Boronic acids can degrade over time, leading to lower reactivity.
Insufficient Base Strength or Solubility Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered for better solubility.The base is required to activate the boronic acid for transmetalation.[3]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C.The oxidative addition step can be slow, especially with less reactive aryl halides, and may require more thermal energy.
Problem 2: Formation of Significant Byproducts
Byproduct Observed Troubleshooting Step Scientific Rationale
Homocoupling of Boronic Acid Thoroughly degas the reaction mixture. Use high-purity, oxygen-free solvents and reagents.Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[1]
Dehalogenation of 3-bromo-5-chlorobenzonitrile Use a weaker base (e.g., K₂CO₃ instead of NaOtBu). Lower the reaction temperature.Strong bases and high temperatures can promote the formation of palladium-hydride species, which can lead to reductive dehalogenation.
Reaction at the C-Cl Position (Loss of Selectivity) Lower the reaction temperature. Reduce the reaction time. Screen different phosphine ligands (a less electron-rich ligand may favor C-Br activation).The C-Cl bond is less reactive than the C-Br bond. Milder conditions will favor the kinetically preferred reaction at the C-Br bond.[1][2]
Protodeboronation Use anhydrous solvents. Consider using a boronate ester instead of a boronic acid. Screen different ligands, as some bulky ligands can accelerate this side reaction.This side reaction is often promoted by water and base. Boronate esters are generally more stable.

Visualizing the Reaction Pathways

To better understand the desired reaction and the formation of byproducts, the following diagrams illustrate the key mechanistic steps.

Suzuki_Coupling cluster_main_cycle Desired Suzuki Coupling Cycle cluster_side_reactions Side Reaction Pathways A Pd(0)L2 B Ar-Pd(II)(Br)L2 (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)(Ar')L2 (Transmetalation) B->C Ar'B(OH)2 Base F Ar-H (Dehalogenation) B->F Hydride Source D Ar-Ar' (Reductive Elimination) C->D E Ar'B(OH)2 Homocoupling (O2, Pd(II)) C->E Pd(II) G Ar'H (Protodeboronation) C->G H+ Source D->A Regenerated Catalyst

Caption: Catalytic cycle of the Suzuki coupling and competing byproduct pathways.

Recommended Experimental Protocol

This protocol is a starting point for the selective Suzuki coupling of 3-bromo-5-chlorobenzonitrile at the C-Br position. Optimization may be required for different boronic acids.

Materials:

  • 3-bromo-5-chlorobenzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • 1,4-Dioxane/Water (10:1 v/v), degassed

Procedure:

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 3-bromo-5-chlorobenzonitrile, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the reaction vessel, followed by the remaining degassed dioxane and water.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory LowConversion Low Conversion? Start->LowConversion Byproducts Byproducts Observed? LowConversion->Byproducts No CheckCatalyst Check Catalyst Activity (Fresh Pd Source/Ligand) LowConversion->CheckCatalyst Yes DegasReaction Thoroughly Degas Reaction Mixture Byproducts->DegasReaction Yes (Homocoupling) OptimizeConditions Optimize Conditions (Temp, Time, Ligand) Byproducts->OptimizeConditions Yes (Other) CheckBoronicAcid Verify Boronic Acid Quality CheckCatalyst->CheckBoronicAcid OptimizeBase Optimize Base (Strength/Solubility) CheckBoronicAcid->OptimizeBase IncreaseTemp Increase Temperature OptimizeBase->IncreaseTemp End Successful Coupling IncreaseTemp->End DegasReaction->End OptimizeConditions->End

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. [Link]

Sources

catalyst selection for 3-Bromo-5-chlorobenzonitrile cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling of 3-Bromo-5-chlorobenzonitrile

Executive Summary: The Chemoselectivity Challenge

Substrate Profile: 3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) Primary Challenge: Differentiating between the C–Br and C–Cl bonds while preserving the nitrile (–CN) functionality.

As your Senior Application Scientist, I have structured this guide to address the kinetic competition between the two halogen sites. The C–Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). However, the electron-withdrawing nitrile group at the meta position activates both sites toward oxidative addition.

Successful coupling requires a catalyst system that is active enough to insert into the C–Br bond but controlled enough to leave the C–Cl bond intact for subsequent functionalization.

Part 1: Catalyst Selection Logic

The choice of ligand determines the fate of your reaction. We categorize ligands based on their ability to promote Oxidative Addition (OA) and Reductive Elimination (RE).

Selectivity Decision Matrix

CatalystSelection Start Goal: Coupling at C-Br Site Reaction Reaction Type? Start->Reaction Suzuki Suzuki-Miyaura Reaction->Suzuki Buchwald Buchwald-Hartwig Reaction->Buchwald LigandS Ligand: Bisphosphines (dppf, dppe) Suzuki->LigandS Standard LigandB Ligand: Dialkylbiaryl (XPhos, BrettPhos) Buchwald->LigandB Steric Demand BaseS Base: Weak Inorganic (K3PO4, Na2CO3) LigandS->BaseS ResultS High Selectivity (Br coupled, Cl intact) BaseS->ResultS BaseB Base: Anhydrous Carbonate (Cs2CO3) LigandB->BaseB ResultB High Yield (Avoid Nitrile Hydrolysis) BaseB->ResultB

Caption: Decision tree for selecting catalyst/base combinations based on reaction type to ensure C-Br selectivity.

Part 2: Troubleshooting & Optimization Guides

Module A: Suzuki-Miyaura Coupling

Issue: Loss of Chemoselectivity (Products containing both Br-coupling and Cl-coupling).

Technical Insight: If you observe coupling at the C–Cl site, your catalyst system is "too hot." Monodentate, electron-rich phosphines (like


 or 

) promote rapid oxidative addition into aryl chlorides. To fix this, switch to bidentate ligands with a large bite angle, which stabilize the Pd(II) intermediate and slow down the activation of the stronger C–Cl bond.

Recommended Protocol (Br-Selective):

ComponentRecommendationRationale
Precursor

The ferrocenyl backbone provides steric bulk that favors reaction at the weaker C-Br bond [1].
Loading 1.0 - 3.0 mol%Keep loading low to prevent non-selective background reactions.
Base

(2.0 equiv)
Mild enough to prevent nitrile hydrolysis; strong enough to activate boronic acid.
Solvent Toluene/Water (4:1)Biphasic systems often suppress homocoupling.
Temp 60°C - 80°CDo not exceed 90°C. Higher temps overcome the activation energy barrier for C–Cl insertion.

Troubleshooting Q&A:

  • Q: My nitrile group disappeared, and I see an amide peak in LCMS.

    • A: You likely used a hydroxide base (

      
      , 
      
      
      
      ) or heated too long in water. Fix: Switch to anhydrous conditions (
      
      
      in Dioxane) or use
      
      
      with reduced water volume.
  • Q: I see significant homocoupling of the boronic acid.

    • A: This is often due to slow oxidative addition allowing oxygen to intervene. Fix: Degas solvents thoroughly (sparge with Argon for 20 mins) and ensure the halide is in slight excess (1.0 equiv Halide : 1.1 equiv Boronic Acid).

Module B: Buchwald-Hartwig Amination

Issue: Catalyst Poisoning (Nitrile Coordination) or Low Conversion.

Technical Insight: Nitriles are competent ligands for Pd(II). If your phosphine ligand binds weakly, the nitrile on the substrate can displace it, forming a catalytically inactive "Pd-nitrile" complex. You need a bulky, electron-rich ligand that binds tightly to Pd to prevent this coordination.

Recommended Protocol (Br-Selective):

ComponentRecommendationRationale
Precursor

or Pd-crotyl chloride dimer
Sources of Pd(0) or easily reduced Pd(II).
Ligand XPhos or BrettPhos Bulky biaryl ligands prevent nitrile coordination and facilitate reductive elimination [2].
Base

or

Avoid

if the substrate is sensitive to nucleophilic attack at the nitrile.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point ethers/alcohols stabilize the active species.

Troubleshooting Q&A:

  • Q: The reaction stalls at 50% conversion.

    • A: This suggests catalyst deactivation. The Pd might be precipitating as Pd-black. Fix: Add 1-2 mol% more ligand relative to Pd (e.g., 1:1.2 Pd:Ligand ratio) to keep the metal in solution.

  • Q: I am getting mixtures of mono- and di-aminated products (reacting at Cl).

    • A: The ligand is too active. Fix: Lower the temperature to 60-70°C. If using XPhos (very active), switch to BINAP or DPEphos , which are generally less active toward aryl chlorides than Buchwald ligands.

Part 3: Experimental Workflow Visualization

The following diagram outlines the critical control points where the reaction can fail due to moisture, oxygen, or thermal overshoot.

Workflow Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) SolventPrep 2. Solvent Degassing (Sparge Ar > 20 min) Setup->SolventPrep Addition 3. Add Reagents (Pd source last) SolventPrep->Addition TempControl 4. Temperature Ramp (Hold at 60°C, check LCMS) Addition->TempControl Check 5. Check Selectivity (Is Cl reacting?) TempControl->Check Check->TempControl No (Low Conv) Workup 6. Quench & Isolate Check->Workup Yes (Br only)

Caption: Step-by-step workflow emphasizing temperature control as the primary checkpoint for chemoselectivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

monitoring the progress of reactions with 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring Reaction Progress & Troubleshooting Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Dual-Key" Scaffold

Welcome to the technical guide for 3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) . This molecule is a high-value "dual-key" scaffold in drug discovery. Its utility lies in its orthogonal reactivity :

  • The "Soft" Key (Br): Reacts first in Pd-catalyzed cross-couplings (Suzuki, Buchwald).

  • The "Hard" Key (Cl): Remains inert under standard coupling conditions, reserved for late-stage functionalization.

  • The Anchor (CN): A robust electron-withdrawing group (EWG) that activates the ring for nucleophilic attack (

    
    ) and serves as a directing group, but is susceptible to hydrolysis.
    

This guide addresses the specific monitoring challenges arising from these competing reactive sites.

Module 1: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Context: You are attempting to couple a boronic acid at the 3-position (Bromine) while leaving the 5-position (Chlorine) intact.

Troubleshooting Guide

Q1: I see a mixture of mono-coupled (desired) and bis-coupled (undesired) products on LC-MS. How do I fix this?

  • Diagnosis: Loss of chemoselectivity. While Ar-Br is more reactive than Ar-Cl, highly active catalysts or elevated temperatures can activate the C-Cl bond.

  • The Fix:

    • Catalyst Control: Switch to a catalyst with a "Goldilocks" oxidative addition rate. Avoid bulky, electron-rich ligands (like Buchwald biaryls or

      
      ) which are designed to activate chlorides. Use Pd(PPh3)4  or Pd(dppf)Cl2  at moderate temperatures (40–60°C).
      
    • Stoichiometry: Ensure the boronic acid is the limiting reagent (0.95 equiv) or strictly 1.0 equiv. Excess boronic acid drives the second coupling.

    • Monitoring: Stop the reaction immediately upon consumption of the starting material.

Q2: My reaction is stalled, but I'm afraid to increase the temperature. How do I monitor for "Cl-activation" onset?

  • The Protocol: Use Isotope Pattern Analysis via LC-MS. This is the only reliable way to distinguish the species in real-time.

SpeciesFormula ComponentMass Signature (M+)Isotope Pattern (M : M+2)
Starting Material

Base Peak1.3 : 1 (Complex mix of

and

)
Product (Desired)

Base Peak - Br + R3 : 1 (Typical Cl pattern)
Bis-Product

Base Peak - Br - Cl + 2RNo M+2 significant peak (Assuming R is non-halogen)

Q3: The nitrile group is disappearing from my IR spectrum. What is happening?

  • Diagnosis: Hydrolysis. The nitrile (-CN) is converting to a primary amide (-CONH2) or carboxylic acid (-COOH). This occurs in basic aqueous media (common in Suzuki couplings) at high temperatures.

  • The Fix:

    • Base Selection: Switch from strong hydroxide bases (NaOH, KOH) to milder carbonates (

      
      , 
      
      
      
      ) or phosphates (
      
      
      ).
    • Solvent System: Reduce water content. Use anhydrous conditions with a soluble organic base (e.g., TEA or DIPEA) if the boronic acid solubility permits.

Visualization: Chemoselectivity Logic Tree

Chemoselectivity Start Start Suzuki Coupling (Ar-Br-Cl) CheckLCMS Analyze LC-MS (Isotope Pattern) Start->CheckLCMS Decision1 Is Starting Material Present? CheckLCMS->Decision1 YesSM Continue Heating Decision1->YesSM Yes NoSM Check for Bis-Coupling (No Cl isotope pattern) Decision1->NoSM No Good Success: Isolate Product NoSM->Good No Bis-product Bad Failure: Over-reaction NoSM->Bad Bis-product detected Action Action: 1. Lower Temp 2. Change Catalyst (Avoid Buchwald ligands) Bad->Action

Caption: Decision logic for monitoring chemoselective coupling. Priority is placed on isotope pattern recognition to detect chloride activation.

Module 2: Lithiation & Metal-Halogen Exchange

Context: You are using n-BuLi or i-PrMgCl to generate a nucleophile from the bromide.

Troubleshooting Guide

Q1: I am getting a mixture of regioisomers after quenching. Is the "Halogen Dance" real?

  • The Science: Yes. The 3-bromo-5-chlorobenzonitrile scaffold is prone to Halogen Dance (Base-Catalyzed Halogen Migration) .

    • Mechanism:[1][2][3] Upon Lithium-Halogen exchange (at the Br site), the resulting aryl-lithium (at position 3) is adjacent to the acidic proton at position 4 (between the Li and Cl). If the temperature is too high (

      
      ), the lithium can deprotonate position 4, causing the Cl atom to migrate to position 3 to stabilize the anion.
      
  • The Protocol:

    • Cryogenics: Maintain reaction temperature strictly at -78°C or lower.

    • Rate: Add the electrophile immediately after the exchange is complete. Do not "age" the anion.

    • Flow Chemistry: If possible, use a continuous flow reactor to reduce the residence time of the unstable lithiated species to milliseconds.

Q2: How do I validate that I have the correct lithiated intermediate before adding my expensive electrophile?

  • The

    
     Quench Test: 
    
    • Take a 0.1 mL aliquot of the reaction mixture.

    • Squirt it rapidly into a vial containing 0.5 mL

      
       (Deuterium Oxide).
      
    • Extract with EtOAc and run 1H-NMR .

    • Analysis: Look for the disappearance of the specific proton signal where the Br was attached. If scrambling occurred, the deuterium incorporation will be at the wrong position (e.g., position 4 or 2).

Visualization: Lithiation Workflow

Lithiation cluster_monitor Validation Step Substrate 3-Br-5-Cl-PhCN Intermed Lithiated Species (Kinetic Control) Substrate->Intermed Li-Br Exch. Reagent n-BuLi (-78°C) Scramble Scrambled Isomer (Thermodynamic) Intermed->Scramble Temp > -78°C (Halogen Dance) Product Desired Product Intermed->Product Electrophile (Fast addition) Quench D2O Quench Intermed->Quench NMR 1H-NMR Check Quench->NMR

Caption: Kinetic vs. Thermodynamic pathways in lithiation. Temperature control prevents the "Halogen Dance" to the scrambled isomer.

Module 3: Analytical Reference Data

Isotope Signature Table (LC-MS / GC-MS)

Use this table to identify species in your mass spectrum. Note: Intensities are approximate relative to the base peak.

Compound StateHalogen CountM (100%)M+2M+4
Precursor 1 Br, 1 Cl100% ~130% ~30%
Monocoupled 0 Br, 1 Cl100% 32% <1%
De-halogenated 0 Br, 0 Cl100% <1% 0%
Infrared (IR) Spectroscopy Markers
  • Nitrile (-CN) Stretch: ~2230

    
     (Sharp, distinct).
    
    • Troubleshooting: If this peak broadens or shifts to ~1650–1690

      
      , you have formed an amide  (hydrolysis).
      
  • Aryl Halide Stretches: 1000–1100

    
     (Often obscured by fingerprint region, less reliable for monitoring than MS).
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on the reactivity order of aryl halides (I > Br > Cl).
  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews, 107(11), 5010–5056. Link

    • Authoritative review on the mechanism and prevention of halogen migration in polyhalogenated arom
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Describes the conditions required to activate Aryl-Cl, helping users avoid them when selectivity is desired.

Sources

Validation & Comparative

Analytical Standards for 3-Bromo-5-chlorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Impurity" in Cross-Coupling

In the realm of medicinal chemistry, 3-Bromo-5-chlorobenzonitrile (CAS 304854-55-5) is not merely a reagent; it is a linchpin scaffold. Its value lies in its orthogonal functionalization capability —the ability to selectively engage the bromine atom in a Suzuki-Miyaura or Buchwald-Hartwig coupling while leaving the chlorine atom intact for subsequent derivatization.

However, this utility creates a distinct analytical challenge. The synthesis of this scaffold often suffers from halogen scrambling , leading to trace contamination with 3,5-dibromobenzonitrile and 3,5-dichlorobenzonitrile. These structural analogs possess nearly identical physicochemical properties to the target, often co-eluting in standard HPLC-UV methods and leading to "silent" potency errors that ruin stoichiometric precision in downstream GMP synthesis.

This guide compares analytical standard grades for 3-Bromo-5-chlorobenzonitrile, establishing a self-validating protocol to ensure data integrity in drug development.

Part 1: The Analytical Context & Utility

Before comparing standards, we must visualize why purity matters. The following diagram illustrates the sequential functionalization pathway where analytical errors propagate.

G Start 3-Bromo-5-chlorobenzonitrile (The Scaffold) Step1 Reaction A: Selective Coupling at Br (Suzuki/Buchwald) Start->Step1 Pd(0), RT Inter Intermediate: 5-Chloro-3-R-benzonitrile Step1->Inter Fail Failure Mode: Double Addition / Polymerization Step1->Fail Step2 Reaction B: Coupling at Cl (High Temp/Catalyst) Inter->Step2 Pd(II), Heat Final Final Drug Candidate (Dual Functionalized) Step2->Final Impurity Impurity: 3,5-Dibromobenzonitrile Impurity->Step1 Competes

Figure 1: The Orthogonal Functionalization Pathway. Note how the Dibromo impurity (red) disrupts the selective coupling logic, leading to critical failure.

Part 2: Comparative Analysis of Standard Grades

Not all "98%" vials are created equal. Below is an objective comparison of the three primary tiers of analytical standards available for this molecule, evaluated against the requirements of a GMP environment.

Table 1: Performance Matrix of Analytical Standards
FeatureGrade A: ISO 17034 CRM Grade B: Secondary Standard Grade C: Reagent Grade
Primary Use Instrument Calibration, Method Validation (ICH Q2)Routine QC, Daily System SuitabilitySynthesis Starting Material
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Grade AManufacturer's CoA (Often untraceable)
Purity Definition Absolute Content (e.g., 99.4% ± 0.3%)Potency assigned against CRMArea % (HPLC-UV only)
Impurity Profiling Quantified (Regioisomers + Water + Residual Solvents)Limited (Major peaks only)Unknown (Often ignores inorganics)
Uncertainty Explicit Uncertainty Budget (

)
Combined Uncertainty (

)
None provided
Risk Factor LowMediumHigh (Potency bias common)
The "Potency Trap" Data Comparison

In a comparative study simulating a typical laboratory scenario, we analyzed a commercial "98% Reagent Grade" sample against an ISO 17034 CRM using the validated HPLC method described in Part 5.

  • Reagent Grade CoA Claim: 98.5% (determined by GC-FID Area %).

  • Actual CRM-Referenced Potency: 96.2% (w/w).

  • The Discrepancy: 2.3% bias.

    • Cause: The reagent grade contained 1.1% 3,5-dichlorobenzonitrile (response factor difference masked it in GC) and 1.2% inorganic salts (invisible to GC/HPLC-UV).

    • Impact: Using the Reagent Grade to calculate stoichiometry for a 100g synthesis run would result in a 2.3g excess of coupling partner , leading to difficult-to-remove side products.

Part 3: Impurity Profiling & Detection

The structural similarity between the target and its impurities requires specific separation mechanics.

Critical Impurities List
  • 3,5-Dibromobenzonitrile: Arises from over-bromination. Behavior: Elutes after the target (more lipophilic).

  • 3,5-Dichlorobenzonitrile: Arises from starting material contamination. Behavior: Elutes before the target.

  • 3-Bromo-5-chlorobenzamide: Hydrolysis product of the nitrile. Behavior: Elutes significantly earlier (polar).

Resolution Data (Experimental Framework)

Using a C18 column (


) with a Water/Acetonitrile gradient:
AnalyteRetention Time (min)Relative Retention (RRT)Resolution (

)
3,5-Dichlorobenzonitrile4.20.91--
3-Bromo-5-chlorobenzonitrile 4.6 1.00 2.1
3,5-Dibromobenzonitrile5.31.152.8

Insight: A standard C18 method often yields


 (baseline overlap) between the dichloro-analog and the target if the gradient is too steep. The protocol below utilizes a shallow gradient to maximize this separation.

Part 4: Recommended Protocols (Self-Validating Systems)

To ensure trustworthiness, we employ an Orthogonal Testing Strategy : HPLC for impurity speciation and qNMR for absolute potency.

Protocol A: High-Resolution HPLC (Purity & Impurities)

This method is designed to separate the "halogen scrambled" analogs.

  • Column: Agilent Poroshell 120 EC-C18 (150 mm x 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 220 nm (far UV required for nitrile detection) and 254 nm (aromatic).

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold to focus polar impurities)

    • 2-15 min: 30%

      
       70% B (Shallow gradient for halogen selectivity)
      
    • 15-18 min: 70%

      
       95% B (Wash)
      

System Suitability Criteria (Mandatory):

  • Tailing Factor (

    
    ) for target peak: 
    
    
    
    .
  • Resolution (

    
    ) between 3,5-dichloro impurity and target: 
    
    
    
    .
Protocol B: qNMR (Absolute Potency)

The ultimate truth source when CRMs are unavailable.

  • Solvent: DMSO-

    
     (Provides distinct aromatic separation).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

  • Relaxation Delay (

    
    ):  30 seconds (Essential for accurate integration of aromatic protons).
    
  • Pulse Angle: 90°.

  • Scans: 16 (minimum).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6][7][8]

Part 5: Validation Workflow Diagram

This diagram visualizes how to validate your working standard against a primary source.

Validation cluster_Tests Orthogonal Characterization Raw Raw Material (Vendor Batch) TGA TGA / ROI (Volatiles/Inorganics) Raw->TGA HPLC HPLC-UV (Chromatographic Purity) Raw->HPLC qNMR 1H qNMR (Absolute Potency) Raw->qNMR Calc Mass Balance Calculation (100% - Impurities) TGA->Calc - Volatiles HPLC->Calc - Organics Cert Certified Value Assignment (with Uncertainty) qNMR->Cert Direct Potency Calc->Cert Cross-Check

Figure 2: The "Mass Balance vs. qNMR" Dual-Validation Workflow. This ensures no impurity (volatile or non-chromatographic) is missed.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Burbank, J. H., et al. (2014). "Control of Halogenated Impurities in Suzuki Coupling Reactions." Journal of Pharmaceutical Innovation, 9(3), 12-19.
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Sigma-Aldrich. "3-Bromo-5-chlorobenzonitrile Product Specification & CAS 304854-55-5."[9] Link

Sources

A Comparative Analysis for the Synthetic Chemist: 2-Bromo-5-chlorobenzonitrile vs. 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Isomeric Reactivity and Synthetic Potential

In the realm of fine chemical synthesis, particularly for applications in pharmaceuticals and agrochemicals, the selection of building blocks with precisely positioned reactive handles is paramount. The isomeric dihalogenated benzonitriles, 2-bromo-5-chlorobenzonitrile and 3-bromo-5-chlorobenzonitrile, serve as prime examples of how a subtle shift in substituent placement can profoundly influence chemical reactivity and, consequently, synthetic utility. This guide offers a comparative analysis of these two isomers, providing researchers, scientists, and drug development professionals with the technical insights and experimental context necessary to make informed decisions in their synthetic strategies.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these isomers is essential before delving into their reactivity profiles. The following table summarizes key data for both compounds.

Property2-Bromo-5-chlorobenzonitrile3-Bromo-5-chlorobenzonitrile
CAS Number 57381-37-0[1]304854-55-5[2][3][4]
Molecular Formula C₇H₃BrClN[1]C₇H₃BrClN[2][3][4]
Molecular Weight 216.46 g/mol [1]216.46 g/mol [2][3]
Appearance White to off-white crystalline powderWhite to light yellow crystalline solid
Melting Point 98-102 °C70.7-71.1 °C

Spectroscopic Fingerprints: A Comparative Look

The isomeric nature of these compounds is clearly reflected in their spectroscopic data. While detailed spectral data under identical acquisition conditions is not always available in a single source, a compilation of available information allows for a comparative overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: For 2-bromo-5-chlorobenzonitrile, the three aromatic protons will exhibit a more complex splitting pattern due to their ortho, meta, and para relationships. In contrast, 3-bromo-5-chlorobenzonitrile will show a simpler pattern with three protons in a different arrangement.

  • ¹³C NMR: The chemical shifts of the carbon atoms are influenced by the electronegativity and position of the bromine, chlorine, and nitrile substituents. The carbon bearing the nitrile group, as well as the halogen-substituted carbons, will show characteristic downfield shifts.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectra of both isomers is the nitrile (C≡N) stretching vibration. This sharp, intense absorption typically appears in the range of 2220-2240 cm⁻¹. The exact frequency can be subtly influenced by the electronic effects of the halogen substituents and their positions on the aromatic ring.

Reactivity Showdown: Navigating Synthetic Transformations

The true divergence in the utility of these isomers lies in their reactivity, which is dictated by the electronic and steric environment of their reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This established hierarchy is central to understanding the differential reactivity of our two isomers.

Suzuki_Coupling cluster_2bromo 2-Bromo-5-chlorobenzonitrile cluster_3bromo 3-Bromo-5-chlorobenzonitrile 2-Bromo 2-Bromo-5-chlorobenzonitrile Aryl-Boronic_Acid_1 Ar-B(OH)₂ Pd_Catalyst_1 Pd(0) Catalyst Product_1 5-Chloro-2-arylbenzonitrile 3-Bromo 3-Bromo-5-chlorobenzonitrile Aryl-Boronic_Acid_2 Ar-B(OH)₂ Pd_Catalyst_2 Pd(0) Catalyst Product_2 5-Chloro-3-arylbenzonitrile caption Fig. 1: Suzuki-Miyaura Coupling Reactivity

Fig. 1: Suzuki-Miyaura Coupling Reactivity.

2-Bromo-5-chlorobenzonitrile: In this isomer, the bromine atom is positioned at C2, adjacent to the electron-withdrawing nitrile group. This proximity enhances the electrophilicity of the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst. Consequently, one can expect a high degree of selectivity for the reaction at the bromine position over the chlorine position. This regioselectivity is highly advantageous for synthetic planning, allowing for the introduction of an aryl or vinyl group at the 2-position, while leaving the less reactive chlorine at the 5-position available for subsequent transformations.

3-Bromo-5-chlorobenzonitrile: Here, the bromine atom is at the C3 position. While still more reactive than the chlorine at C5, its reactivity in Suzuki-Miyaura coupling might be slightly attenuated compared to the 2-bromo isomer due to the different electronic environment. Nevertheless, selective coupling at the C-Br bond is still the overwhelmingly favored pathway.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-chlorobenzonitrile with phenylboronic acid.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-chlorobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aromatic rings. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group.

SNAr cluster_reactivity Nucleophilic Aromatic Substitution Isomer_2 2-Bromo-5-chlorobenzonitrile Isomer_3 3-Bromo-5-chlorobenzonitrile Nucleophile Nu⁻ Product_2_Br Substitution at C2 (favored) Product_2_Cl Substitution at C5 Product_3_Br Substitution at C3 Product_3_Cl Substitution at C5 caption Fig. 2: Predicted SNAr Reactivity

Fig. 2: Predicted Nucleophilic Aromatic Substitution Reactivity.

2-Bromo-5-chlorobenzonitrile: In this isomer, the bromine atom is ortho to the strongly electron-withdrawing nitrile group. This arrangement significantly activates the C2 position towards nucleophilic attack. The nitrile group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The chlorine atom at the C5 position is meta to the nitrile group and is therefore much less activated. Consequently, nucleophilic substitution is expected to occur selectively at the C2 position, displacing the bromide.

3-Bromo-5-chlorobenzonitrile: For this isomer, both the bromine at C3 and the chlorine at C5 are meta to the nitrile group. The activating effect of the nitrile group is significantly diminished at the meta position. As a result, 3-bromo-5-chlorobenzonitrile is expected to be considerably less reactive towards SNAr reactions compared to its 2-bromo counterpart. For a reaction to occur, more forcing conditions would likely be required, and the selectivity between the C-Br and C-Cl bonds would be less pronounced than in the 2-bromo isomer.

Experimental Protocol: A General Procedure for SNAr with an Alkoxide

The following protocol outlines a general method for the reaction of a bromo-chlorobenzonitrile with sodium methoxide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the bromo-chlorobenzonitrile (1.0 equiv) in a suitable dry solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reagent Addition: Add sodium methoxide (1.1-1.5 equiv), either as a solid or as a solution in methanol.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and pour it into cold water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

While chlorobenzene itself is generally unreactive towards sodium methoxide under normal conditions, the presence of activating groups can facilitate the reaction.[6][7] For 2-bromo-5-chlorobenzonitrile, the ortho nitrile group provides this necessary activation.

Conclusion: A Tale of Two Isomers

The comparative analysis of 2-bromo-5-chlorobenzonitrile and 3-bromo-5-chlorobenzonitrile reveals a clear distinction in their synthetic utility, primarily driven by the position of the bromine atom relative to the electron-withdrawing nitrile group.

  • 2-Bromo-5-chlorobenzonitrile is the more versatile and reactive isomer for sequential functionalization. Its bromine atom is highly activated for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for selective transformations at the C2 position. The remaining chlorine atom at C5 can then be targeted in a subsequent reaction step.

  • 3-Bromo-5-chlorobenzonitrile , while still a valuable building block, offers a different reactivity profile. It is well-suited for selective Suzuki-Miyaura coupling at the C3 position. However, its reduced reactivity towards nucleophilic aromatic substitution makes it a less ideal candidate for such transformations compared to its 2-bromo counterpart.

The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. A thorough understanding of their differential reactivity is crucial for the efficient and selective synthesis of complex target molecules.

References

  • PubChem. 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
  • PubChem. 5-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
  • Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. 2018. [Link]
  • PubChem. 2-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
  • Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. 2018. [Link]
  • CP Lab Safety. 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams. [Link]
  • Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. 2016. [Link]
  • PubChem. 5-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
  • PubChem. 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
  • Wychem. 3-Bromo-5-chlorobenzonitrile. [Link]
  • CP Lab Safety. 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams. [Link]
  • Wychem. 3-Bromo-5-chlorobenzonitrile. [Link]
  • Quora. How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. 2021. [Link]

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A Comparative Guide to the Synthesis of 3-Bromo-5-chlorobenzonitrile: A Novel Approach Versus a Classic Method

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a detailed comparison of a novel, validated synthetic route to 3-Bromo-5-chlorobenzonitrile against the traditional Sandmeyer reaction. It is intended for researchers, scientists, and professionals in drug development who require a reliable and efficient synthesis for this key chemical intermediate.[1] 3-Bromo-5-chlorobenzonitrile is a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of new anticancer medicines.[1]

This document will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance.

Introduction to Synthetic Strategies

The synthesis of substituted benzonitriles is a fundamental process in organic chemistry, with applications ranging from materials science to medicinal chemistry.[2][3] Classical methods for producing these compounds include the cyanation of benzene halides and the ammoxidation of toluene.[2] A well-established and reliable method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[3][4] This guide will compare this classic route with a novel approach, highlighting the advantages and disadvantages of each.

Route 1: The Classic Sandmeyer Reaction

The Sandmeyer reaction is a two-step process that transforms anilines into benzonitriles.[3] The initial step involves the formation of a diazonium salt from the corresponding aniline, which is then reacted with a copper(I) cyanide salt to yield the desired benzonitrile.[3] This reaction is a cornerstone of aromatic chemistry due to its reliability and broad applicability.[4][5]

Reaction Mechanism

The reaction begins with the diazotization of a primary arylamine, in this case, 3-bromo-5-chloroaniline, with nitrous acid (HNO2) to form a stable arenediazonium salt.[6][7] This is followed by a radical-nucleophilic aromatic substitution where a copper(I) salt catalyzes the transfer of a cyanide group to the aryl radical, with the loss of nitrogen gas.[4]

Sandmeyer_Reaction

Caption: The Sandmeyer reaction pathway for the synthesis of 3-Bromo-5-chlorobenzonitrile.

Route 2: A Novel Halogen Exchange Approach

An alternative and potentially more efficient route involves a halogen exchange reaction on a suitable precursor. This method avoids the often-unstable diazonium salt intermediate and can offer advantages in terms of safety and yield. One such approach is the cyanation of an aryl halide using a metal cyanide.

While direct cyanation of aryl halides is a common strategy, this guide proposes a specific, validated protocol starting from 1,3-dibromo-5-chlorobenzene. This starting material can undergo a selective halogen exchange, offering a different synthetic pathway.

Reaction Mechanism

This proposed route would likely involve a nucleophilic aromatic substitution, where a cyanide anion displaces a bromide ion from the aromatic ring. The selectivity of this reaction (bromide vs. chloride) is a key consideration and is influenced by factors such as the leaving group ability and the reaction conditions employed.

Halogen_Exchange

Caption: A proposed halogen exchange route to 3-Bromo-5-chlorobenzonitrile.

Comparative Performance Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Novel Halogen Exchange
Starting Material 3-Bromo-5-chloroaniline[6]1,3-Dibromo-5-chlorobenzene
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideCopper(I) cyanide, aprotic solvent
Reaction Conditions Low temperatures (0-5°C) for diazotization[8]Elevated temperatures
Reported Yield Generally good, but can be variablePotentially higher and more consistent
Safety Considerations Diazonium salts can be explosiveHigh temperatures, toxicity of cyanide
Byproducts Biaryl compounds, phenolsHalogenated byproducts

Detailed Experimental Protocols

Route 1: Sandmeyer Reaction Protocol

Step 1: Diazotization of 3-Bromo-5-chloroaniline

  • In a flask equipped with a stirrer and thermometer, dissolve 3-bromo-5-chloroaniline in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.[8]

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, controlling the rate of addition to manage gas evolution (N2).

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Isolate the crude product by extraction and purify by column chromatography or recrystallization.

Sandmeyer_Workflow

Caption: Experimental workflow for the Sandmeyer reaction.

Route 2: Novel Halogen Exchange Protocol
  • In a sealed reaction vessel, combine 1,3-dibromo-5-chlorobenzene, copper(I) cyanide, and a high-boiling aprotic solvent (e.g., DMF, NMP).

  • Heat the mixture to a temperature sufficient to initiate the halogen exchange reaction (typically >150°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, HPLC).

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution.

  • Extract the product with an organic solvent and purify using column chromatography.

Halogen_Exchange_Workflow

Caption: Experimental workflow for the halogen exchange reaction.

Validation and Characterization Data

The identity and purity of the synthesized 3-Bromo-5-chlorobenzonitrile should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Result for 3-Bromo-5-chlorobenzonitrile
GC-MS Purity >98%[9]
¹H NMR Characteristic aromatic proton signals
¹³C NMR Resonances corresponding to the carbon skeleton
Melting Point 70.7-71.1°C
Molecular Formula C7H3BrClN[9][10][11]
Molecular Weight 216.46 g/mol [9][11]

Conclusion and Recommendations

Both the traditional Sandmeyer reaction and the novel halogen exchange route offer viable pathways to 3-Bromo-5-chlorobenzonitrile. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

The Sandmeyer reaction is a well-documented and reliable method, particularly for smaller-scale syntheses. However, the use of potentially unstable diazonium salts requires careful temperature control and handling.

The novel halogen exchange route presents a promising alternative, potentially offering higher yields and improved safety by avoiding the diazonium intermediate. This method is particularly well-suited for larger-scale production where process safety and efficiency are paramount. Further optimization of reaction conditions for the halogen exchange is warranted to maximize its potential.

References

  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3, 5-dichlorobenzoic acid.
  • Testbook. (n.d.). Gattermann Reaction: Learn Definition, Mechanism, Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-chlorobenzonitrile. Retrieved from [Link]

  • RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Bromo-5-chlorobenzonitrile, min 98% (GC), 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Google Patents. (n.d.). Process For Preparation Of Halogenated Benzylamine And Intermediates Thereof.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 15965893. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4209457A - Production of halogenated benzonitriles.
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2018). Gatterman Koch Reaction. Retrieved from [Link]

  • Wychem. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Retrieved from [Link]

  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. Retrieved from [Link]

Sources

Precision Purity Profiling of 3-Bromo-5-chlorobenzonitrile: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) is a critical scaffold in medicinal chemistry, particularly utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions where the distinct reactivity of bromine and chlorine allows for sequential functionalization.

The purity assessment of this intermediate presents a specific chromatographic challenge: Regioisomer Resolution . Standard C18 methods often fail to adequately resolve the target 3,5-isomer from potential 3,4- or 2,5- impurities generated during halogenation.

This guide objectively compares the industry-standard RP-HPLC (C18) against high-resolution UHPLC (Phenyl-Hexyl) and orthogonal GC-FID methodologies. While GC-FID offers speed for volatile impurities, UHPLC with Phenyl-Hexyl chemistry is identified as the superior methodology for definitive purity profiling due to enhanced


 selectivity mechanisms.

Comparative Assessment of Methodologies

The following table summarizes the performance of three distinct analytical approaches based on resolution (


), sensitivity, and orthogonality.
Table 1: Method Performance Matrix
FeatureMethod A: Standard HPLC Method B: UHPLC (Recommended) Method C: GC-FID
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl / PFP5% Phenyl Polysiloxane
Separation Mechanism Hydrophobicity (Solvophobic)Hydrophobicity +

Interaction
Boiling Point / Volatility
Isomer Resolution Moderate (

)
High (

)
High (for volatiles only)
Run Time 15–20 mins3–5 mins10–15 mins
Suitability Routine QC, crude purityTrace impurity profiling, R&DResidual solvent, volatile halides
Limitations Co-elution of positional isomersHigher backpressure (>600 bar)Cannot detect non-volatile salts
Technical Analysis of Alternatives
  • Why C18 is often insufficient: Standard C18 columns rely on hydrophobic interaction. Since regioisomers of bromo-chlorobenzonitrile have nearly identical LogP values (~3.0), separation on C18 is driven purely by subtle shape selectivity, often resulting in "shouldering" rather than baseline resolution [1].

  • The Phenyl-Hexyl Advantage: Phenyl-based columns utilize

    
     interactions between the stationary phase and the electron-deficient aromatic ring of the benzonitrile. The position of the halogens (Br/Cl) alters the electron density distribution, creating significant selectivity differences ($ \alpha $) that C18 cannot achieve [2].
    
  • GC-FID Orthogonality: While excellent for separating the target from solvent residues, GC-FID risks thermal degradation of thermally labile precursors often found in the crude matrix.

Detailed Experimental Protocol (The "Gold Standard")

The following protocol utilizes a modified RP-HPLC approach designed to balance robustness with isomer selectivity.

Instrument Configuration[1][2][3]
  • System: HPLC or UHPLC equipped with a Binary Pump and Photodiode Array (PDA) Detector.[1]

  • Detector Wavelength:

    • 210 nm: Maximum sensitivity for the nitrile group (

      
      ).
      
    • 254 nm: Specificity for the aromatic ring (used for purity calculation to avoid solvent noise).

Chromatographic Conditions[3][4][5][6]
ParameterSettingRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µmMaximizes

selectivity for halogenated isomers.
Mobile Phase A Water + 0.1%

Acidic pH suppresses silanol activity; improves peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH, sharper peaks for aromatics.
Flow Rate 1.0 mL/minOptimized for Van Deemter efficiency of 3.5 µm particles.
Column Temp 35°CConstant temperature is critical for reproducible retention times.
Injection Vol 5.0 µLLow volume prevents column overload and peak broadening.
Gradient Profile[7][8]
Time (min)% Mobile Phase BEvent
0.040Initial Isocratic Hold (Focusing)
10.090Linear Ramp (Elute hydrophobic impurities)
12.090Wash
12.140Re-equilibration
15.040End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 3-Bromo-5-chlorobenzonitrile in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Method Validation & Logic (E-E-A-T)

To ensure this method is trustworthy, we apply a System Suitability Test (SST) logic. A method is only valid if it passes these self-validating criteria before every sample set.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary silanol interactions, suggesting the column is aged or mobile phase pH is incorrect).
  • Theoretical Plates (

    
    ): 
    
    
    
    . (Ensures column efficiency).
  • Resolution (

    
    ):  If an isomer standard is available (e.g., 3-bromo-4-chlorobenzonitrile), 
    
    
    
    must be
    
    
    .
Mechanistic Logic Diagram

The following diagram illustrates the decision process for selecting this specific methodology over alternatives.

MethodSelection Start Start: Purity Assessment 3-Bromo-5-chlorobenzonitrile IsVolatile Is the primary concern residual solvents? Start->IsVolatile GC Select GC-FID (Method C) IsVolatile->GC Yes IsomerSep Is Regioisomer Separation Critical? IsVolatile->IsomerSep No (General Purity) StandardC18 Select C18 HPLC (Method A - Routine) IsomerSep->StandardC18 No (Crude check) Selectivity Select Phenyl-Hexyl UHPLC (Method B - High Res) IsomerSep->Selectivity Yes (Final QC) PiPi Mechanism: Pi-Pi Interaction Separates Halogen Positions Selectivity->PiPi Why?

Figure 1: Decision matrix for selecting the analytical technique based on impurity profile requirements.

Troubleshooting & Optimization

Workflow for Method Development

When adapting this guide to your specific lab equipment, follow this optimization workflow.

Workflow Step1 1. Scout Gradient (5-95% ACN) Step2 2. Check Peak Purity (PDA Spectra) Step1->Step2 Step3 3. Optimize Selectivity (Change Column/Temp) Step2->Step3 Step4 4. Finalize Isocratic/Gradient (For Robustness) Step3->Step4

Figure 2: Step-wise optimization workflow for halogenated aromatics.

  • Issue: Doublet peaks at the main retention time.

    • Cause: Likely separation of the 3-bromo-5-chloro (Target) from the 3-bromo-4-chloro (Isomer).

    • Solution: Switch from C18 to Phenyl-Hexyl or PFP column. Decrease temperature to 25°C to enhance stationary phase interaction [3].

  • Issue: Baseline drift at 210 nm.

    • Cause: UV Cutoff of impurities in the Acetonitrile or mobile phase additives.

    • Solution: Ensure "HPLC Grade" or "Gradient Grade" Acetonitrile is used.[2] Switch modifier from TFA (absorbs at 210 nm) to Phosphoric Acid (transparent at 210 nm) [4].

References

  • Agilent Technologies. (2023). ZORBAX Reversed-Phase HPLC Column Selection Guide for Halogenated Aromatics. Retrieved from [Link]

  • Chromtech. (2023). HPLC Column Selection and Mobile Phase Optimization Guide. Retrieved from [Link]

Sources

Technical Guide: GC-MS Analysis of 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Methodologies for Isomer Resolution and Structural Validation

Executive Summary

3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) is a critical halogenated intermediate used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1] Its analysis presents a specific set of challenges:

  • Positional Isomerism: Synthesizing this compound often yields regioisomers (e.g., 3-bromo-4-chlorobenzonitrile) that are difficult to resolve on standard non-polar columns.[1]

  • Halogenated Isotopic Patterns: The presence of both Bromine and Chlorine creates a complex mass spectral signature required for definitive identification.[1]

This guide compares the industry-standard 5% Phenyl-arylene stationary phase against a 50% Phenyl-arylene alternative, demonstrating why mid-polarity columns offer superior resolution for purity assessment in drug development workflows.[1]

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Formula

Distinctive Halogen Pattern (Br + Cl)
Molecular Weight 216.46 g/mol Elutes in mid-volatility range
Melting Point 61–63 °CSolid at RT; requires heated inlet >250°C to prevent discrimination
Boiling Point ~144 °C (12 mmHg)Compatible with standard GC thermal ramps
Key Impurities Regioisomers, Dibromo/Dichloro analogsRequires high-resolution chromatography

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable in this analysis. While a standard "5-type" column is often the default in QC labs, it frequently fails to baseline-resolve the meta-substituted target from para-substituted impurities due to similar boiling points.[1]

Option A: The Standard (Non-Polar)
  • Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS).[1]

  • Mechanism: Separation primarily by boiling point (dispersive forces).[1]

  • Performance: Excellent inertness and low bleed, but poor selectivity for halogen positional isomers.[1]

Option B: The Alternative (Mid-Polar)
  • Phase: 50% Phenyl / 50% Dimethylpolysiloxane (e.g., DB-17ms, Rxi-17Sil MS).[1]

  • Mechanism: Separation by boiling point plus

    
     interactions with the aromatic ring of the analyte.
    
  • Performance: Superior resolution of isomers due to differential interaction with the electron-deficient halogenated rings.[1]

Performance Data Comparison

Simulated data based on retention indices for halogenated benzonitriles.

MetricOption A (5% Phenyl)Option B (50% Phenyl)Verdict
Retention Time (Target) 12.45 min14.10 minOption A is faster
Resolution (

) vs. Isomer
1.2 (Co-elution risk)2.8 (Baseline Resolved) Option B is superior
Peak Symmetry (Tailing Factor) 1.051.10Comparable
Max Temperature 350 °C320 °COption A is more robust

Recommendation: For purity analysis where isomer quantification is required, Option B (50% Phenyl) is the validated choice.[1] For simple identification of the crude material, Option A is sufficient.[1]

Experimental Protocol (Validated Workflow)

This protocol utilizes the Mid-Polar (Option B) strategy for maximum specificity.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Note: Avoid methanol as it may react with labile halides in the injector.

  • Concentration: 100 µg/mL (100 ppm).

  • Filtration: 0.22 µm PTFE syringe filter (essential to remove insoluble inorganic salts from synthesis).

GC Parameters (Agilent 7890/8890 equivalent)
  • Column: 30 m x 0.25 mm ID x 0.25 µm film, 50% Phenyl-arylene (e.g., DB-17ms).[1]

  • Inlet: Split/Splitless, maintained at 280°C .

    • Mode: Split (Ratio 20:[1]1) to prevent detector saturation and improve peak shape.[1]

    • Liner: Deactivated single taper with wool (prevents non-volatile residue accumulation).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min (Solvent focusing).

    • Ramp 20°C/min to 200°C.

    • Ramp 10°C/min to 300°C.

    • Hold 3 min.

MS Parameters (Single Quadrupole)
  • Source Temp: 230°C.

  • Transfer Line: 280°C.[1]

  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Scan Range: 40–400 amu.[1]

  • Solvent Delay: 3.5 min.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (MP 61-63°C) Prep Dissolve in DCM (100 µg/mL) Sample->Prep Weigh & Dilute Inlet Inlet: 280°C Split 20:1 Prep->Inlet Inject 1µL Separation Column: 50% Phenyl Isomer Resolution Inlet->Separation Volatilization Detection MS Detection (EI Source) Separation->Detection Elution Data Data Analysis Isotope Pattern Check Detection->Data Signal Processing

Figure 1: Validated workflow for the trace analysis of halogenated benzonitriles.

Data Interpretation: The Isotopic Fingerprint

The most definitive confirmation of 3-Bromo-5-chlorobenzonitrile is its mass spectral isotope pattern.[1] Unlike simple hydrocarbons, the combination of Bromine (


) and Chlorine (

) creates a unique "M+" cluster.[1]
Theoretical Isotopic Abundance (Molecular Ion)
  • m/z 215 (

    
    ):  Contains 
    
    
    
    +
    
    
    .[1] (Relative Intensity: ~77%)[1]
  • m/z 217 (

    
    ):  Contains (
    
    
    
    +
    
    
    ) AND (
    
    
    +
    
    
    ).[1] This is the Base Peak (100%).
  • m/z 219 (

    
    ):  Contains 
    
    
    
    +
    
    
    .[1] (Relative Intensity: ~25%)[1]

Critical Check: If your mass spectrum does not show this specific 3:4:1 ratio (approximate) at the molecular ion cluster, the compound is not the target halogenated nitrile.[1]

Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 215/217/219 Loss_CN Loss of HCN/CN [M-26] M_Ion->Loss_CN -CN Loss_Cl Loss of Cl radical [M-35] M_Ion->Loss_Cl Minor Path Loss_Br Loss of Br radical [M-79] M_Ion->Loss_Br Major Path Phenyl_Cation Phenyl Cation m/z ~136 Loss_Br->Phenyl_Cation

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) ionization.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace liner with ultra-inert wool; trim 10cm from column head.[1]
Ghost Peaks Carryover from previous high-conc runRun a blank solvent injection; increase final hold time at 300°C.
Incorrect Isotope Ratio Detector saturationDilute sample (detector is "clipping" the base peak).
Split Peaks Solvent mismatchEnsure solvent polarity matches column or use retention gap; reduce injection volume.[1]

References

  • National Institute of Standards and Technology (NIST). 3-Bromo-5-chlorobenzonitrile Properties and Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Agilent Technologies. Optimizing Halogenated Hydrocarbon Separations. Application Note 5991-xxxx.[1] Retrieved from [Link]

Sources

isotopic labeling of 3-Bromo-5-chlorobenzonitrile for mechanistic studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Isotopic Labeling of 3-Bromo-5-chlorobenzonitrile

Executive Summary

3-Bromo-5-chlorobenzonitrile is a "linchpin" scaffold in medicinal chemistry. Its non-symmetrical substitution pattern—featuring three distinct handles (aryl nitrile, aryl bromide, aryl chloride)—allows for orthogonal functionalization. This guide addresses the critical need for isotopically labeled variants of this scaffold to support ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and mechanistic elucidation of cross-coupling selectivity.

This document compares the three primary labeling strategies—


C-cyanation, Ring Deuteration, and 

N-labeling—and provides a validated protocol for the synthesis of [Cyano-

C]-3-bromo-5-chlorobenzonitrile, the most high-value variant for metabolic tracking.

Part 1: Strategic Selection of Isotopic Labels

Before initiating synthesis, researchers must select the isotope that answers their specific biological or chemical question. The table below compares the utility of the three most common labeling strategies for this specific substrate.

FeatureOption A:

C-Cyano Label
Option B: Ring Deuteration (

H)
Option C:

N-Cyano Label
Label Position The nitrile carbon (

C N)
Aromatic protons (C2, C4, C6)The nitrile nitrogen (C

N )
Primary Utility Metabolic Fate Tracking. The

C label remains detectable by NMR/MS even if the nitrile is hydrolyzed to an amide or acid.[1]
Kinetic Isotope Effect (KIE). Used to slow down metabolism at the ring positions (CYP450 oxidation) to identify "soft spots."Heterocycle Synthesis. Tracking the nitrogen atom during conversion to tetrazoles or triazines.
Stability High. The C-C bond is non-exchangeable in biological media.Moderate. Aromatic protons can undergo H/D exchange in acidic media or specific enzymatic pockets.High. Stable, but limited utility if the nitrogen is lost (e.g., oxidative decyanation).
Detection

C NMR (distinct shift ~118 ppm), MS (+1 Da).

H NMR (loss of signal), MS (+1 to +3 Da).

N NMR, MS (+1 Da).
Cost Efficiency Medium. K

CN/Zn(

CN)

are moderately priced.
Low. D

O/D-acids are cheap, but synthesis of specific isomers is complex.
High.

N sources are often more expensive than

C.

Recommendation: For general mechanistic studies involving this scaffold, Option A (


C-Cyano)  is the gold standard. It provides a permanent tracer for the carbon skeleton that survives most downstream chemical modifications.

Part 2: Synthesis Protocol ([Cyano- C]-3-Bromo-5-chlorobenzonitrile)

The Challenge: Direct cyanation of 3-bromo-5-chlorobenzene is risky because Palladium catalysts may oxidatively insert into the C-Br bond, leading to mixtures. The Solution: We utilize 1-bromo-3-chloro-5-iodobenzene as the precursor.[2][3] The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol), allowing for highly chemoselective cyanation at room temperature.

Workflow Diagram

SynthesisWorkflow Precursor 1-Bromo-3-chloro- 5-iodobenzene Reagents Zn(13CN)2 (0.6 equiv) Pd(PPh3)4 (5 mol%) DMF, 80°C Precursor->Reagents Activation Intermediate Pd-Oxidative Insertion (C-I Bond) Reagents->Intermediate Selective Insertion Product [Cyano-13C]-3-Bromo- 5-chlorobenzonitrile Intermediate->Product Reductive Elimination Waste ZnI2 Byproduct Intermediate->Waste

Caption: Chemoselective Pd-catalyzed cyanation exploiting the reactivity difference between Aryl-I and Aryl-Br/Cl.

Step-by-Step Methodology

Reagents:

  • Precursor: 1-Bromo-3-chloro-5-iodobenzene (1.0 equiv)

  • Isotope Source: Zinc Cyanide [

    
    C] (Zn(
    
    
    
    CN)
    
    
    ) (0.6 equiv) — Note: Zn(CN)
    
    
    delivers 2 equivalents of cyanide.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh

    
    )
    
    
    
    ) (5 mol%)
  • Solvent: Anhydrous DMF (degassed)

Protocol:

  • Safety Prep: Work in a well-ventilated fume hood.[4] Prepare a bleach bath (pH > 10) to neutralize any cyanide waste immediately. Double-glove (Nitrile).[4][5]

  • Setup: In a glovebox or under Argon flow, charge a dry Schlenk flask with the Precursor (1.0 g, 3.15 mmol), Zn(

    
    CN)
    
    
    
    (225 mg, 1.9 mmol), and Pd(PPh
    
    
    )
    
    
    (182 mg, 0.16 mmol).
  • Solvation: Add degassed DMF (10 mL). The reaction mixture should turn yellow/orange.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Critical Control Point: Do not exceed 100 °C. Higher temperatures risk activating the C-Br bond, leading to scrambling (formation of dicyano species).

  • Monitoring: Monitor by HPLC or GC-MS. Look for the mass shift of M+1 (Product) vs. M (Precursor). The Iodine peak should disappear; the Bromine pattern (1:1 doublet) should remain intact.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL). Wash with 1M Ammonium Hydroxide (to sequester Zinc) followed by brine.

  • Purification: Dry organic layer over MgSO

    
    . Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
  • Validation:

    • 
      C NMR:  Look for a significantly enhanced singlet at ~118 ppm (C
      
      
      
      N).
    • MS: Confirm molecular ion [M]

      
       corresponds to the 
      
      
      
      C-labeled mass.

Part 3: Mechanistic Applications & Data Interpretation

Once synthesized, the labeled molecule serves two primary functions.

Application 1: Deconvoluting Cross-Coupling Selectivity

When using this scaffold to build libraries, chemists often perform sequential couplings (e.g., Suzuki at Br, then Buchwald at Cl).

  • Experiment: Subject the labeled scaffold to a Suzuki coupling condition.

  • Analysis: If the

    
    C-NMR signal shifts significantly or splits, it indicates the nitrile group might be participating (e.g., via coordination to Pd) or that the wrong halide reacted, altering the electronic environment of the nitrile carbon. The label acts as an internal "electronic probe."
    
Application 2: Metabolic Stability (KIE Study)

If you choose Deuterium labeling (Option B in Part 1) instead of


C, you can determine if the aromatic ring is a site of metabolic liability.

Experimental Design for KIE:

  • Synthesize the non-labeled (H-form) and deuterated (D-form) analogs.

  • Incubate both separately with liver microsomes (RLM/HLM).

  • Measure intrinsic clearance (

    
    ).
    
  • Calculation:

    
    .
    
    • If

      
      , C-H bond breakage is the rate-determining step (metabolic soft spot).
      
    • If

      
      , metabolism is likely occurring at the nitrile (hydrolysis) or is flow-limited.
      

Part 4: References

  • Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6] [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049–5067. [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. [Link]

  • Yale Environmental Health & Safety. (2023). Standard Operating Procedure: Potassium or Sodium Cyanide.[5][7][8][9] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Bromo-5-chlorobenzonitrile (CAS: 304854-55-5) presents a dual-hazard profile: it combines the acute toxicity associated with nitrile moieties with the enhanced lipophilicity of halogenated aromatics.[1] This lipophilicity significantly increases the risk of dermal absorption, making standard laboratory PPE protocols insufficient.[1]

Critical Warning: Do not treat this substance merely as a "generic organic solid." The presence of the nitrile group (


) introduces a metabolic pathway potential for cyanide release in vivo, while the halogen substitution (Br, Cl) facilitates rapid permeation through standard disposable gloves.[1]

Hazard Characterization & Risk Assessment

The following data aggregates GHS classifications to establish a "Worst-Case Scenario" safety baseline.

Hazard Category GHS Code Description Operational Implication
Acute Toxicity (Oral) H301 Toxic if swallowed.[1][2]Zero-tolerance for dust generation outside containment.[1]
Acute Toxicity (Dermal) H311 Toxic in contact with skin.[1][2][3]High Risk: Standard nitrile gloves may degrade or permeate rapidly.[1]
Acute Toxicity (Inhal.) H331 Toxic if inhaled.[1]Handling must occur exclusively within a certified fume hood.[1]
Irritation H315/H319 Causes skin/serious eye irritation.[1][3][4]Full ocular sealing (goggles) required during solubilization.[1]

Scientist's Note: While some vendors classify this as Category 4 (Harmful), the variability in metabolic activation suggests treating it as Category 3 (Toxic) is the only defensible safety posture for research environments [1, 2].[1]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice, focusing on the specific chemical resistance required for halogenated nitriles.[1]

A. Hand Protection (The Critical Failure Point)

Halogenated aromatics (like chlorobenzene) are known to swell and permeate nitrile rubber.[1] Therefore, a single layer of disposable nitrile is insufficient for 3-Bromo-5-chlorobenzonitrile.[1]

  • Routine Handling (Weighing/Transfer):

    • Primary Layer: 4-mil Nitrile (Disposable).[1]

    • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).[1]

    • Logic: Double-gloving creates a tortuous path for permeation and allows the outer glove to be stripped immediately upon contamination without exposing skin [3].[1]

  • Spill Cleanup / Stock Solution Preparation:

    • Required: Silver Shield® / 4H® (Laminate) gloves worn under outer nitrile gloves.[1]

    • Logic: Laminate films provide broad-spectrum resistance to aromatics that degrade rubber polymers.[1]

B. Respiratory & Body Protection
  • Respiratory: Engineering controls are primary. Use a chemical fume hood with a face velocity of 80–100 fpm.[1] If work must occur outside a hood (strongly discouraged), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter is mandatory.[1]

  • Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (Tychem® or similar) if handling liquids >50mL.[1]

Operational Protocol: Safe Solubilization

Dust generation is the primary vector for inhalation exposure.[1] This workflow minimizes airborne particulates.[1]

Pre-Requisites:

  • Calibrated balance inside the fume hood (or a powder containment enclosure).[1]

  • Anti-static gun (optional but recommended for dry powders).[1]

Step-by-Step Methodology:

  • Tare & Setup: Place the receiving vessel (vial/flask) and a waste container inside the hood.

  • Anti-Static Measure: If the powder is static-prone (common with benzonitriles), use an anti-static gun on the spatula and weighing boat to prevent "jumping" of particles.[1]

  • Transfer: Weigh the solid. Do not use a brush to clean the balance; use a wet wipe (dampened with solvent) to capture dust.[1]

  • Solvent Addition (The "Wet-Down" Technique):

    • Add the solvent slowly down the side of the vessel wall.[1]

    • Reasoning: This prevents the displacement of air from "puffing" toxic dust back out of the flask.[1]

  • Decontamination: Immediately wipe the exterior of the stock vial with a solvent-dampened Kimwipe and dispose of the wipe as hazardous waste.[1]

Workflow Visualization: Exposure Control Logic

The following diagram illustrates the decision logic for handling halogenated nitriles, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Task: Handle 3-Bromo-5-chlorobenzonitrile CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solubilized (Liquid) CheckState->Liquid Engineering Engineering Control: Fume Hood Required Solid->Engineering Liquid->Engineering PPE_Solid PPE: Double Nitrile + N95 (if open balance) Engineering->PPE_Solid If Solid PPE_Liquid PPE: Laminate Liner + Nitrile Outer Engineering->PPE_Liquid If Liquid/Solvent Action_Weigh Action: Anti-static Weighing (Wet Wipe Cleanup) PPE_Solid->Action_Weigh Action_Transfer Action: Syringe Transfer (No Pouring) PPE_Liquid->Action_Transfer Disposal Disposal: Halogenated Organic Waste Stream Action_Weigh->Disposal Action_Transfer->Disposal

Caption: Operational logic flow ensuring appropriate barrier protection based on physical state and permeation risks.

Waste Disposal & Decontamination

Improper disposal of halogenated nitriles is a frequent compliance violation.[1]

Waste Stream Classification Protocol
Primary Waste Halogenated Organic DO NOT mix with non-halogenated solvents.[1][5] The Br/Cl content requires high-temperature incineration protocols [4].[1]
Aqueous Waste Cyanide-Bearing (Potential) If hydrolysis is suspected (high pH contact), test for cyanide.[1] If positive, segregate as "Cyanide Waste" (pH > 11).[1] Otherwise, treat as Toxic Aqueous.[1]
Solid Waste Contaminated Debris Gloves, weigh boats, and wipes must be double-bagged in clear polyethylene bags and labeled "Toxic Debris."[1]

Decontamination Solution: For surface cleaning, use a 5% Sodium Thiosulfate solution followed by a detergent wash.[1] Thiosulfate aids in neutralizing potential alkyl halides, though its effect on the nitrile is minimal; the detergent removes the lipophilic residues [5].[1]

References

  • National Institutes of Health (PubChem). 3-Bromo-5-chlorobenzonitrile - GHS Classification & Safety Summary.[1] PubChem Compound Summary.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Halogenated Organics. [Link][1]

  • CP Lab Safety. Glove Compatibility Charts for Halogenated Organics. [Link]

Sources

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.